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  • Product: 2-(methylthio)-1H-pyrrole
  • CAS: 53391-61-0

Core Science & Biosynthesis

Foundational

Introduction: The Pyrrole Scaffold and the Significance of Sulfur-Functionalization

An In-Depth Technical Guide to 2-(Methylthio)-1H-pyrrole: Synthesis, Characterization, and Applications in Drug Discovery The pyrrole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(Methylthio)-1H-pyrrole: Synthesis, Characterization, and Applications in Drug Discovery

The pyrrole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products, including heme, chlorophyll, and vitamin B12, as well as a multitude of synthetic drugs.[1][2][3] Its electron-rich aromatic system confers a unique reactivity profile and provides a versatile scaffold for structural modification, making it a "privileged scaffold" in drug discovery.[2][3] Pyrrole derivatives have demonstrated a vast spectrum of biological activities, leading to the development of anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[4][5][6]

This guide focuses on a specific, synthetically valuable derivative: 2-(methylthio)-1H-pyrrole . The introduction of a methylthio (-SCH₃) group at the C-2 position—a primary site of reactivity—imparts distinct chemical properties and opens new avenues for molecular design. The sulfur atom can act as a hydrogen bond acceptor, engage in metal coordination, and serve as a chemical handle for further functionalization, such as oxidation to sulfoxides and sulfones or desulfurization. Understanding the synthesis, properties, and reactivity of this building block is therefore of significant interest to researchers engaged in the design and development of novel therapeutics.

Physicochemical and Spectroscopic Properties

2-(Methylthio)-1H-pyrrole is a sulfur-containing heterocyclic compound. Its core properties are summarized below.

Core Physicochemical Data
PropertyValueSource
Molecular Formula C₅H₇NS[7]
Molecular Weight 113.18 g/mol [7]
Physical State Liquid[7]
CAS Number 53391-61-0[7]
Spectroscopic Characterization (Predicted)

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is the most powerful tool for the structural elucidation of pyrrole derivatives. The electron-donating nature of both the ring nitrogen and the sulfur atom of the methylthio group leads to a generally electron-rich system, influencing the chemical shifts of the ring protons and carbons.

Nucleus Position Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale and Commentary
¹H N-H~8.0 - 8.5Broad singlet (br s)The N-H proton of pyrrole is typically deshielded and appears as a broad signal. Its exact shift is highly dependent on solvent and concentration.
H-5~6.7 - 6.9Triplet or ddThis proton is adjacent to the nitrogen (α-position) and is expected to be the most downfield of the ring C-H protons. It will be coupled to H-4 and H-3.
H-3~6.2 - 6.4Triplet or ddThis proton is adjacent to the methylthio group. The sulfur atom's influence will shift it slightly relative to unsubstituted pyrrole. It will be coupled to H-4 and H-5.
H-4~6.1 - 6.3Triplet or ddThis β-proton is expected to be the most upfield of the ring C-H protons, coupled to both H-3 and H-5.[10]
S-CH₃~2.4 - 2.6Singlet (s)The methyl protons attached to the sulfur atom will appear as a sharp singlet, integrating to 3H.
¹³C C-2~135 - 140SingletThis is a quaternary carbon attached to both nitrogen and sulfur. The direct attachment to two heteroatoms will cause a significant downfield shift.
C-5~120 - 125SingletThe α-carbon adjacent to the nitrogen, similar to unsubstituted pyrrole.
C-3~110 - 115SingletA β-carbon of the pyrrole ring.
C-4~108 - 112SingletThe other β-carbon, typically found at a similar or slightly upfield position compared to C-3.[10]
S-CH₃~15 - 20SingletA typical chemical shift for a methyl carbon attached to a sulfur atom.

Note: All ¹³C shifts are predicted for a proton-decoupled spectrum.[11]

1.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.[8]

  • N-H Stretch: A sharp, distinct peak is expected in the range of 3300-3500 cm⁻¹ .

  • C-H Aromatic Stretch: Peaks will appear just above 3000 cm⁻¹ .

  • C=C Aromatic Stretch: Multiple absorptions are expected in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: Found in the fingerprint region, typically around 1300-1350 cm⁻¹ .

  • C-S Stretch: A weak absorption in the 600-800 cm⁻¹ range.

1.2.3. Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 113 . Key fragmentation patterns would likely include the loss of a methyl radical (•CH₃) to give a fragment at m/z = 98, or the loss of the entire methylthio group (•SCH₃) to give the pyrrole radical cation at m/z = 66.

Synthesis Strategies and Methodologies

The synthesis of 2-(methylthio)-1H-pyrrole can be approached through several modern organic chemistry methodologies. While classical methods like the Paal-Knorr synthesis are excellent for many pyrroles, more specialized strategies are often required for introducing a thioether at the C-2 position.[3][12]

Synthesis from Keten Dithioacetals

A general and effective method for preparing 2-methylthio-3-substituted pyrroles involves the cyclization of methylthio-amino-vinyl compounds derived from keten dithioacetals.[13] This approach provides direct access to the desired substitution pattern.

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Aromatization KDA Keten Dithioacetal Intermediate Methylthio-amino-vinyl Intermediate KDA->Intermediate + DEA 2,2-Diethoxyethylamine DEA->Intermediate Product 2-(Methylthio)-1H-pyrrole Intermediate->Product Ethereal HCl (cold)

Caption: General workflow for synthesizing 2-(methylthio)-1H-pyrrole.

Experimental Protocol: General Method

This protocol is adapted from the general procedure for the synthesis of 2-methylthio-3-substituted pyrroles.[13]

  • Step 1: Synthesis of the Vinyl Intermediate.

    • To a solution of the appropriate keten dithioacetal (1.0 eq) in a suitable solvent like ethanol, add 2,2-diethoxyethylamine (1.1 eq).

    • Heat the mixture at reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Remove the solvent under reduced pressure to yield the crude methylthio-amino-vinyl intermediate. This intermediate may be used in the next step without further purification.

  • Step 2: Cyclization to form the Pyrrole Ring.

    • Dissolve the crude intermediate from Step 1 in anhydrous diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly bubble dry hydrogen chloride (HCl) gas through the solution or add a saturated solution of HCl in diethyl ether dropwise. Maintain the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 1-2 hours. The cyclization and subsequent elimination of ethanol lead to the formation of the aromatic pyrrole ring.

    • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel to afford pure 2-(methylthio)-1H-pyrrole.

Chemical Reactivity and Synthetic Utility

The reactivity of 2-(methylthio)-1H-pyrrole is dictated by the interplay between the electron-rich pyrrole ring and the C-2 substituent.

Electrophilic Aromatic Substitution

Like unsubstituted pyrrole, the ring is highly activated towards electrophilic attack.[14] The inherent reactivity of pyrrole strongly favors substitution at the α-positions (C-2 and C-5). With the C-2 position blocked, electrophilic attack is directed to the other positions. The methylthio group is an activating, ortho-, para-directing group in classical aromatic systems.[15] In the pyrrole ring, this translates to directing incoming electrophiles primarily to the C-5 and C-3 positions.

  • C-5 Attack: This position is electronically favored due to the powerful α-directing effect of the ring nitrogen.

  • C-3 Attack: This position is "ortho" to the activating methylthio group.

  • C-4 Attack: This position is generally the least favored.

Reactions at the N-H Position

The N-H proton is weakly acidic (pKa ≈ 17.5) and can be removed by strong bases like sodium hydride (NaH) or n-butyllithium (BuLi). The resulting pyrrolide anion is a potent nucleophile and can be alkylated or acylated at the nitrogen atom, providing a straightforward route to N-substituted derivatives.[12]

Reactions of the Methylthio Group

The sulfur atom provides a unique handle for further transformations:

  • Oxidation: The thioether can be selectively oxidized to the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) using reagents like m-CPBA or hydrogen peroxide. This dramatically alters the electronic properties of the substituent, turning it from an electron-donating group into a powerful electron-withdrawing group.

  • Desulfurization: The methylthio group can be removed via reductive desulfurization using reagents like Raney Nickel.[16] This reaction pathway can be useful for synthesizing pyrroles that are otherwise difficult to access.

Reactivity_Diagram cluster_ring Ring Reactivity cluster_NH N-H Reactivity cluster_S Sulfur Reactivity Pyrrole 2-(MeS)-Pyrrole C5_Sub C-5 Substituted Pyrrole->C5_Sub Major C3_Sub C-3 Substituted Pyrrole->C3_Sub Minor N_Anion Pyrrolide Anion Pyrrole->N_Anion Sulfoxide Sulfoxide/Sulfone Pyrrole->Sulfoxide Desulfur Unsubstituted Pyrrole Pyrrole->Desulfur Raney Ni E_plus E⁺ E_plus->Pyrrole Base Base (e.g., NaH) Base->Pyrrole N_Sub N-Substituted N_Anion->N_Sub RX R-X RX->N_Anion Oxidation [O] Oxidation->Pyrrole Reduction [H] Reduction->Pyrrole

Caption: Key reactivity pathways for 2-(methylthio)-1H-pyrrole.

Applications in Drug Discovery and Medicinal Chemistry

The pyrrole nucleus is a validated pharmacophore present in numerous marketed drugs.[6] The introduction of a methylthio group at C-2 makes 2-(methylthio)-1H-pyrrole a highly valuable building block for several reasons:

  • Scaffold for Library Synthesis: Its predictable reactivity allows for the systematic generation of libraries of substituted pyrroles. Electrophilic substitution at C-3 and C-5, coupled with N-alkylation/-acylation, provides three distinct points for diversification, which is essential for structure-activity relationship (SAR) studies.[3]

  • Bioisosteric Replacement: The thioether linkage can serve as a bioisostere for other functional groups, such as methylene (-CH₂-) or ether (-O-) linkages, helping to modulate a compound's physicochemical properties like lipophilicity and metabolic stability.

  • Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocycle, it is an ideal candidate for FBDD screening campaigns. The sulfur atom can form specific interactions with protein targets, and hits containing this fragment can be elaborated into more potent leads.

  • Precursor to Bioactive Molecules: Many complex natural products and synthetic drugs contain a substituted pyrrole core.[1][6] 2-(Methylthio)-1H-pyrrole serves as a key starting material for the multi-step synthesis of these more complex targets, with the methylthio group either being retained in the final structure or used as a handle for further manipulation.

The broad therapeutic relevance of pyrroles—from anticancer to antimicrobial agents—ensures that novel, functionalized building blocks like 2-(methylthio)-1H-pyrrole will continue to be of high interest to the drug development community.[4]

References

  • Kim, M. J., Gaube, S. M., Beh, M. H. R., Smith, C. D., & Thompson, A. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances, 9(59), 34537–34547. Available at: [Link]

  • Augustin, M., & Groth, C. (1979). General method for the synthesis of 2-methylthio-3-substituted pyrroles using keten dithioacetals. Journal of the Chemical Society, Chemical Communications, (12), 544-545. Available at: [Link]

  • Kim, M. J., Gaube, S. M., Beh, M. H. R., Smith, C. D., & Thompson, A. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances. Available at: [Link]

  • Sha, Y., Wang, Y., & Zhang, H. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2665. Available at: [Link]

  • Metin, A. K. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Bedell, T. A., Schinski, A. C., Taggart, J. J., & Johnson, J. S. (2018). Dative Directing Group Effects in Ti-Catalyzed [2+2+1] Pyrrole Synthesis: Chemo- and Regioselective Alkyne Heterocoupling. ACS Catalysis, 8(7), 6047–6051. Available at: [Link]

  • Sahu, J. K. (2016). Pyrrole : Aromatic. SlideShare. Available at: [Link]

  • Organic Chemistry Portal. Pyrrole synthesis. Available at: [Link]

  • Chem Help ASAP. (2022). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. Available at: [Link]

  • Kim, M. J., & Thompson, A. (2013). Preparation of Sulfenyl Pyrroles. Synlett, 24(10), 1259-1264. Available at: [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. Available at: [Link]

  • Unacademy. Reactions of Five-Membered Heterocycles. Available at: [Link]

  • Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. Available at: [Link]

  • Beh, M. H. R., & Thompson, A. (2017). Thionation reactions of 2-pyrrole carboxylates. Organic & Biomolecular Chemistry, 15(46), 9875-9880. Available at: [Link]

  • Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press.
  • Kumar, N. M., et al. (2025). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Nargund, S. L., et al. (2025). “A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics”. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Iannazzo, D., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112753. Available at: [Link]

  • MDPI. Special Issue : Recent Developments in the Medicinal Chemistry of Pyrroles. Available at: [Link]

  • Kumar, D., & Kumar, N. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. Available at: [Link]

Sources

Exploratory

2-(Methylthio)-1H-pyrrole in Pharmaceutical Synthesis: Procurement, Pricing, and Application Workflows

Executive Summary 2-(Methylthio)-1H-pyrrole (CAS: 53391-61-0) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and advanced drug development[1]. Its unique electronic and st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Methylthio)-1H-pyrrole (CAS: 53391-61-0) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and advanced drug development[1]. Its unique electronic and steric properties make it an indispensable precursor for synthesizing complex pyrrole-containing active pharmaceutical ingredients (APIs), most notably the non-steroidal anti-inflammatory drug (NSAID) Ketorolac[2]. This technical guide provides a comprehensive analysis of the commercial landscape for 2-(methylthio)-1H-pyrrole, including a supplier price comparison, alongside field-proven, self-validating experimental protocols for its application in API synthesis.

Mechanistic Utility & Causality in Synthesis

In organic synthesis, the unsubstituted pyrrole ring is notoriously electron-rich, making regioselective electrophilic aromatic substitution highly challenging due to competing reaction sites. The strategic incorporation of a methylthio group at the C2 position of the pyrrole ring serves a critical dual purpose in drug design[3]:

  • Regiocontrol: The methylthio group sterically and electronically directs subsequent electrophilic attacks (such as benzoylation) strictly to the C5 position, ensuring high regioselectivity and preventing the formation of unwanted structural isomers[2].

  • Activation & Leaving Group Capability: Post-functionalization, the methylthio ether can be readily oxidized to a sulfone using reagents like m-chloroperbenzoic acid (m-CPBA)[2]. The resulting methanesulfonyl group acts as an excellent leaving group, facilitating subsequent nucleophilic displacement or the complex cyclization reactions required to form the bicyclic pyrrolizine core of Ketorolac[3].

Market Analysis: Suppliers and Price Comparison

Procuring high-purity 2-(methylthio)-1H-pyrrole is essential for minimizing downstream purification bottlenecks. Because it is a highly specific intermediate, the market is limited to specialized fine chemical manufacturers. Below is a comparative analysis of current commercial suppliers, highlighting pricing and purity metrics.

SupplierCAS NumberProduct NamePurityQuantityPrice (USD)Lead Time
Hoffman Fine Chemicals 53391-61-02-(Methylthio)-1H-pyrrole≥95%1 Unit$1,297.00Estimate provided upon order
Accela ChemBio Inc. 53391-61-02-(Methylthio)-1H-pyrrole≥95%CustomUpon RequestContact Supplier

Data synthesized from current catalog listings[1][4]. Prices are subject to academic discounts and bulk scale-up negotiations.

Experimental Workflow: Synthesis of Ketorolac Precursor

The following protocol details the regioselective benzoylation of 2-(methylthio)-1H-pyrrole, which is the critical first step in the synthesis of Ketorolac[2]. This method utilizes a modified Vilsmeier-Haack type acylation to ensure precise functionalization.

Step-by-Step Methodology:

  • Reagent Preparation: Dry dichloromethane (CH2Cl2) over activated molecular sieves. Ensure N,N-dimethylbenzamide and phosphorus oxychloride (POCl3) are freshly distilled to prevent moisture-induced degradation of the electrophilic complex.

  • Complex Formation: In a flame-dried, argon-purged flask, dissolve N,N-dimethylbenzamide (1.1 eq) in dry CH2Cl2. Cool the solution to 0°C using an ice bath. Add POCl3 (1.1 eq) dropwise over 15 minutes. Stir for 30 minutes at room temperature to form the active electrophilic species[3].

  • Substrate Addition: Re-cool the mixture to 0°C. Add a solution of 2-(methylthio)-1H-pyrrole (1.0 eq) in CH2Cl2 dropwise to control the exothermic reaction.

  • Reflux & Reaction: Heat the reaction mixture to reflux for 4-6 hours. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC). The methylthio group directs the benzoylation strictly to the C5 position, yielding 5-benzoyl-2-(methylthio)-1H-pyrrole[2].

  • Quenching & Workup: Cool to room temperature and carefully quench by pouring the mixture over crushed ice and saturated aqueous sodium acetate. Extract with CH2Cl2 (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to yield the pure intermediate.

G A 2-(methylthio)-1H-pyrrole (Starting Material) C 5-benzoyl-2-methylthiopyrrole (Intermediate) A->C Benzoylation B N,N-dimethylbenzamide + POCl3 B->C Reagents E 2-methanesulfonyl-5-benzoylpyrrole (Sulfone) C->E Oxidation D Oxidation (m-CPBA) D->E G Ketorolac (API) E->G Condensation F Cyclization (NaH, DMF) F->G

Caption: Synthetic pathway of Ketorolac utilizing 2-(methylthio)-1H-pyrrole as a core building block.

Quality Control (QC) & Validation Protocol

To ensure the trustworthiness of the synthesized intermediate, a self-validating QC system must be employed before proceeding to the oxidation and cyclization steps.

  • HPLC Analysis: Run the purified product on a reverse-phase C18 column (Acetonitrile/Water gradient). A single peak at >95% Area Under Curve (AUC) validates chemical purity, matching the supplier's baseline specification[1].

  • 1H NMR Spectroscopy (400 MHz, CDCl3): The self-validation of regioselectivity is confirmed by analyzing the pyrrole ring protons. The presence of two distinct doublets (with a coupling constant J ≈ 4.0 Hz) in the aromatic region confirms 2,5-disubstitution. If the benzoylation erroneously occurred at the C3 or C4 position, the coupling constants and splitting patterns would significantly deviate, immediately flagging a failure in regiocontrol.

References

  • Hoffman Fine Chemicals - CAS RN 53391-61-0 | 2-(Methylthio)-1H-pyrrole. Source: hoffmanchemicals.com. 1

  • LookChem - Synthesis of Ketorolac - Chempedia. Source: lookchem.com. 2

  • Hoffman Fine Chemicals - CAS RN 53391-61-0 | Pricing and Checkout. Source: hoffmanchemicals.com. 4

  • New Drug Approvals - KETOROLAC Synthesis and Approvals. Source: newdrugapprovals.org. 3

  • ChemBuyersGuide - Accela ChemBio Inc. Supplier Profile. Source: chembuyersguide.com.

Sources

Foundational

Engineering Thio-Substituted Pyrroles: Mechanistic Insights and Medicinal Chemistry Applications

Executive Summary The pyrrole ring is a privileged nitrogen-containing heterocycle that serves as a foundational scaffold for numerous natural products and active pharmaceutical ingredients (APIs)[1]. While the functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrole ring is a privileged nitrogen-containing heterocycle that serves as a foundational scaffold for numerous natural products and active pharmaceutical ingredients (APIs)[1]. While the functionalization of pyrroles has been extensively studied, the regioselective introduction of thioether (sulfur-containing) moieties represents a frontier in modern drug design[2]. Thio-substitution fundamentally alters the physicochemical profile of the pyrrole core—enhancing lipophilicity, modulating polarizability, and improving metabolic stability[2]. This technical guide explores the causal mechanisms behind the biological efficacy of thio-substituted pyrroles, details state-of-the-art synthetic methodologies, and provides a self-validating experimental protocol for their regioselective construction.

Pharmacological Applications & Mechanistic Causality

The strategic placement of a thioether group on a pyrrole ring allows for precise interactions with hydrophobic secondary pockets in target proteins, driving both affinity and selectivity.

Oncology: Dual MDM2/HDAC Inhibition

Overcoming drug resistance in oncology often requires multitargeting strategies. Spirooxindole thiopyrroles have been engineered as potent dual inhibitors of Murine Double Minute 2 (MDM2) and Histone Deacetylase (HDAC)[3].

  • Causality: The thiopyrrole moiety acts as a hydrophobic anchor, tightly binding the p53-binding pocket of MDM2, preventing the ubiquitination and degradation of the p53 tumor suppressor[3]. Simultaneously, the spiro-fused architecture positions a zinc-binding pharmacophore to block HDAC active sites, leading to the accumulation of acetylated Histone H4 (Ac-H4)[3]. This dual blockade synergistically induces apoptosis in MCF-7 breast cancer cells, outperforming reference drugs like SAHA and Nutlin-3[3].

G Drug Spirooxindole Thiopyrrole MDM2 MDM2 Inhibition Drug->MDM2 Binds p53 pocket HDAC HDAC Inhibition Drug->HDAC Zinc chelation p53 p53 Restoration MDM2->p53 Blocks degradation AcH4 Ac-H4 Accumulation HDAC->AcH4 Chromatin remodeling Apoptosis Apoptosis (MCF-7) p53->Apoptosis Gene activation AcH4->Apoptosis Transcriptional regulation

Mechanistic pathway of dual MDM2/HDAC inhibition by spirooxindole thiopyrroles.

Neuroprotection in Parkinson's Disease Models

Oxidative stress and neuroinflammation are primary drivers of dopaminergic neuron degeneration in Parkinson's disease. Novel pyrrole derivatives have demonstrated significant neuroprotective effects against 6-hydroxydopamine (6-OHDA) induced toxicity in PC12 cells[4].

  • Causality: The electron-rich nature of the thio-substituted pyrrole ring allows it to act as a radical scavenger. By neutralizing reactive oxygen species (ROS) generated by 6-OHDA, these compounds prevent the downstream inhibition of mitochondrial complexes I and IV, thereby rescuing cell viability at sub-micromolar concentrations[4].

Anti-Inflammatory & Antimicrobial Activity

Thio-containing pyrrolo[2,3-d]pyrimidines have been synthesized as potent anti-inflammatory agents[5].

  • Causality: The bulky thioether substituent effectively occupies the expanded secondary side pocket of the Cyclooxygenase-2 (COX-2) enzyme. Because this pocket is inaccessible in the constitutive COX-1 isoform, the thio-pyrrole achieves high COX-2 selectivity, mitigating the gastrointestinal toxicity typically associated with classical non-steroidal anti-inflammatory drugs (NSAIDs)[6].

Quantitative Pharmacological Data

The following table summarizes the quantitative efficacy of various thio-pyrrole and related functionalized pyrrole derivatives across distinct biological models:

Compound ClassTarget / Disease ModelKey Quantitative MetricReference
Thieno[2,3-b]pyrrol-5-one (15a) EGFR Tyrosine Kinase (Cancer)IC50 = 52.43 μg/mL[7]
Thieno[2,3-b]pyrrol-5-one (15a) α-Amylase InhibitionIC50 = 89.44 μg/mL[7]
Spirooxindole Thiopyrrole (11b) MDM2 / HDAC (Breast Cancer)68% (MDM2) / 79% (HDAC) Inhibition[3]
Pyrrole-based Hydrazones 6-OHDA Toxicity (Parkinson's)Reversal of cytotoxicity at 0.5 μM[4]
Pyrrolo[2,3-d]pyrimidines COX-2 / InflammationSuperior in vitro activity vs. Ibuprofen[5]

Advanced Synthetic Methodologies

The synthesis of highly substituted thiopyrroles has historically been challenged by the high reactivity of the pyrrole ring, which often leads to poor regioselectivity[2]. Recent advances have overcome these barriers:

  • DNA-Compatible Furan-Thiol-Amine Macrocyclization: A breakthrough multicomponent reaction allows for the cyclization of DNA-conjugated linear peptides into thiopyrrole-grafted macrocycles[8]. This reaction proceeds under mild, aqueous conditions, making it fully compatible with DNA-encoded libraries (DELs) and enabling late-stage amine transformation to vastly expand chemical space[8].

  • 1,2-Migration of Thio Groups: Copper-catalyzed synthesis of 3-thio-substituted pyrroles via the 1,2-migration of a thio group in thioallenyl imines. This method provides excellent yields and tolerates sensitive functional groups (e.g., THP-protected alcohols)[9].

Workflow Step1 DNA-Conjugated Linear Peptide Step2 Furan-Thiol-Amine Reaction Step1->Step2 Add Reagents Step3 Aqueous Buffer (Mild Conditions) Step2->Step3 Initiate Cyclization Step4 Thiopyrrole-Grafted Macrocycle Step3->Step4 5-Membered Ring Formation Step5 DEL Screening & Selection Step4->Step5 Target Affinity Assay

Workflow of DNA-compatible furan-thiol-amine macrocyclization for DEL synthesis.

Experimental Protocol: Regioselective Synthesis of 3-Thiopyrroles

The following protocol details the Lewis acid-catalyzed electrophilic thiocyclization of homopropargyl toluenesulfonamides to yield 3-thiopyrroles[2]. This methodology is designed as a self-validating system to ensure high fidelity and reproducibility.

Reagents & Materials
  • Substrate: N-(1,4-diphenyl-but-3-yn-1-yl)-4-methylbenzenesulfonamide (0.15 mmol)[2]

  • Thiolating Agent: 1-(phenylthio)pyrrolidine-2,5-dione (N-thiosuccinimide) (0.18 mmol)[2]

  • Catalyst: Anhydrous Aluminum Chloride (

    
    ) (0.06 mmol)[2]
    
  • Additive: Concentrated HCl (35.5%) (0.15 mmol)[2]

  • Solvent: Nitromethane (

    
    ) (1.5 mL)[2]
    
Step-by-Step Methodology
  • Reaction Assembly: In an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add the homopropargyl toluenesulfonamide and N-thiosuccinimide.

    • Causality: N-thiosuccinimide acts as an electrophilic sulfur source. Its succinimide leaving group is easily displaced upon Lewis acid activation.

  • Solvent & Catalyst Addition: Inject 1.5 mL of nitromethane, followed by the rapid addition of anhydrous

    
     and concentrated HCl. Seal the vial under an inert argon atmosphere.
    
    • Causality: Nitromethane is strictly chosen for its high dielectric constant, which stabilizes the highly polar carbocationic intermediates generated during the electrophilic attack, preventing premature decomposition or polymerization[2].

  • Cyclization: Heat the reaction mixture to 60 °C and stir vigorously for 1 to 2 hours[2].

    • Causality: The thermal energy (60 °C) provides the necessary activation barrier to drive the regioselective 5-endo-dig cyclization over competing kinetic pathways, ensuring the formation of the 3-thiopyrrole isomer rather than the 2-substituted variant[2].

  • Workup & Purification: Quench the reaction with cold distilled water to neutralize the Lewis acid. Extract with ethyl acetate, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Eluent: Petroleum Ether/Ethyl Acetate = 19:1 or 9:1)[2].
    
Self-Validation & Quality Control

To ensure the protocol has executed correctly, the system relies on the following internal validation checks:

  • Reaction Kinetics (TLC Check): Monitor the reaction via Thin Layer Chromatography (PE:EtOAc = 9:1). The starting sulfonamide is highly polar (low

    
    ). The successful formation of the thiopyrrole is validated by the appearance of a distinct, less polar spot (
    
    
    
    )[2]. Failure Mode: If the starting material persists indefinitely, the
    
    
    was likely deactivated by atmospheric moisture.
  • Structural Verification (NMR Check): Isolate the yellow solid product (Yield: ~70-80%)[2]. Perform

    
     NMR (
    
    
    
    , 400 MHz). The cyclization is definitively validated by the appearance of a sharp singlet at
    
    
    6.05 - 6.23 ppm
    , which corresponds to the isolated proton on the newly formed pyrrole core[2]. If this peak is shifted or split, the regioselectivity of the cyclization has failed.

References

1.[5] Synthesis and biological evaluation of some thio containing pyrrolo[2,3-d]pyrimidine derivatives for their anti-inflammatory and anti-microbial activities. nih.gov. URL: 2.[9] 1,2-Migration of the Thio Group in Allenyl Sulfides: Efficient Synthesis of 3-Thio-Substituted Furans and Pyrroles. nih.gov. URL: 3.[7] Synthesis and biological activities of novel thieno[2,3-b]pyrrol-5-one derivatives: antioxidant and anticancer potential. tandfonline.com. URL: 4.[1] Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. biolmolchem.com. URL: 5.[6] Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. nih.gov. URL: 6.[4] Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. brieflands.com. URL: 7.[3] Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity. nih.gov. URL: 8.[2] CN112500425B - A kind of 3-thiopyrrole compound and its synthetic method. google.com (Patents). URL: 9.[8] The Furan-Thiol-Amine Reaction Facilitates DNA-Compatible Thiopyrrole-Grafted Macrocyclization and Late-Stage Amine Transformation. nih.gov. URL:

Sources

Exploratory

Precision Porphyrin Scaffolding: The 2-(Methylthio)-1H-pyrrole Strategy

The following technical guide details the strategic application of 2-(methylthio)-1H-pyrrole in the synthesis of porphyrins, specifically focusing on its role as a regioselective masking agent for the synthesis of meso-s...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the strategic application of 2-(methylthio)-1H-pyrrole in the synthesis of porphyrins, specifically focusing on its role as a regioselective masking agent for the synthesis of meso-substituted dipyrromethanes—the critical building blocks for trans-A2B2 and other asymmetric porphyrins.

Executive Summary

In the development of porphyrin-based therapeutics (e.g., photodynamic therapy agents, radiopharmaceuticals), the synthesis of atomically precise, asymmetric macrocycles is often hindered by "scrambling"—the acid-catalyzed redistribution of pyrrole subunits during condensation.[1]

2-(Methylthio)-1H-pyrrole serves as a high-fidelity, removable protecting group for the


-position of pyrrole. Unlike ester or acyl protecting groups, the methylthio (-SMe) moiety is stable under mild Lewis acid condensation conditions but can be cleanly removed via hydrodesulfurization (Raney Nickel) to regenerate the reactive 

-free position. This guide delineates the protocol for utilizing this reagent to synthesize 1,9-diacyldipyrromethanes and subsequent trans-A2B2 porphyrins with >95% isomeric purity.

Mechanistic Rationale: The "S-Methyl" Mask

The fundamental challenge in reacting pyrrole with an aldehyde to form dipyrromethanes (a porphyrin precursor) is the formation of oligomers (tripyrranes, tetrapyrranes) due to the high reactivity of both


-positions on the pyrrole ring.

The 2-(methylthio)-1H-pyrrole solves this by blocking one


-site. The mechanism operates on three functional pillars:
  • Steric/Electronic Blocking: The -SMe group prevents electrophilic attack at the C2 position, forcing the aldehyde condensation to occur exclusively at the C5 position.

  • Lewis Acid Compatibility: The thioether linkage is robust against InCl

    
     or TFA (trifluoroacetic acid) catalysis, unlike acid-labile acetals.
    
  • Orthogonal Deprotection: The C-S bond is cleaved reductively using Raney Nickel, a condition that leaves meso-aryl substituents and ester side chains intact.

Comparative Efficacy
Protecting GroupStability (Acid)Removal ConditionSuitability for Porphyrins
-COOEt (Ester) HighHarsh (Saponification + Decarboxylation)Low (Thermal degradation risk)
-TMS (Silyl) LowMild (Fluoride/Acid)Low (Too labile during condensation)
-SMe (Methylthio) High Mild (Raney Ni / H

)
High (Ideal for dipyrromethanes)

Experimental Protocol

The following workflow describes the synthesis of a meso-substituted dipyrromethane using 2-(methylthio)-1H-pyrrole, followed by its conversion to a porphyrin.

Phase A: Synthesis of 2-(Methylthio)-1H-pyrrole

Pre-requisite: This compound is synthesized from pyrrole via a thiocyanate intermediate.

  • Thiocyanation: React pyrrole (1.0 eq) with NH

    
    SCN (1.1 eq) and I
    
    
    
    (0.5 eq) in methanol at -78°C to 0°C.
    • Checkpoint: Monitor TLC for 2-thiocyanatopyrrole (

      
       in Hex/EtOAc).
      
  • Grignard Exchange: Treat the isolated 2-thiocyanatopyrrole with MeMgBr (3.0 eq) in anhydrous THF at 0°C.

    • Reaction Logic: The Grignard reagent attacks the nitrile carbon of the thiocyanate, expelling the cyanide equivalent and forming the S-Me bond.

  • Workup: Quench with saturated NH

    
    Cl. Extract with CH
    
    
    
    Cl
    
    
    . Purify via vacuum distillation (b.p. ~65°C at 0.5 mmHg) to obtain a colorless oil.
Phase B: Directed Condensation (Dipyrromethane Formation)

Objective: Synthesize 1,9-bis(methylthio)-5-meso-aryldipyrromethane.

Reagents:

  • 2-(Methylthio)-1H-pyrrole (2.5 equiv)

  • Aryl Aldehyde (1.0 equiv)

  • Indium(III) Chloride (InCl

    
    , 0.1 equiv)
    
  • Solvent: Neat (No solvent) or minimal CH

    
    Cl
    
    
    
    .

Step-by-Step:

  • Mixing: In a flame-dried flask, combine the aldehyde and 2-(methylthio)-1H-pyrrole.

  • Catalysis: Add solid InCl

    
    . Stir at ambient temperature (25°C) for 1–2 hours.
    
    • Observation: The mixture will darken slightly. The absence of solvent accelerates the reaction and minimizes oligomerization.

  • Quench: Add powdered NaOH (0.5 g) to neutralize the catalyst. Filter through a pad of silica.

  • Isolation: Remove excess pyrrole via vacuum distillation or column chromatography.

    • Yield Target: >80% of the bis(methylthio)dipyrromethane.

Phase C: Hydrodesulfurization (The "Unmasking")

Objective: Remove the -SMe groups to yield the


-free dipyrromethane.
  • Slurry Preparation: Activate W-2 Raney Nickel (approx. 10x weight of substrate) by washing with water (3x) and ethanol (3x).

  • Reaction: Dissolve the protected dipyrromethane in ethanol/THF (1:1). Add the Raney Nickel slurry.

  • Conditions: Stir vigorously under H

    
     atmosphere (balloon pressure) or simply reflux for 1 hour.
    
    • Critical Control: Monitor by NMR. The disappearance of the singlet at

      
       2.30 ppm (-SMe) indicates completion.
      
  • Filtration: Filter over Celite immediately (Caution: Raney Ni is pyrophoric).

  • Result: The filtrate contains the pure 5-substituted dipyrromethane, ready for porphyrin condensation.

Visualization: The "S-Methyl" Pathway

The following diagram illustrates the protection, condensation, and deprotection sequence, highlighting the prevention of polymerization.

G Pyrrole Pyrrole (Starting Material) SMePyrrole 2-(Methylthio)-1H-pyrrole (Protected Unit) Pyrrole->SMePyrrole 1. NH4SCN/I2 2. MeMgBr Polymer Polypyrrole/Oligomers (Unwanted Scrambling) Pyrrole->Polymer Direct Condensation (Without Protection) BisSMeDPM 1,9-Bis(methylthio) dipyrromethane (Stable Intermediate) SMePyrrole->BisSMeDPM + Aldehyde InCl3 (Cat.) Aldehyde Aldehyde (R-CHO) Aldehyde->BisSMeDPM DPM 5-Substituted Dipyrromethane (Alpha-Free) BisSMeDPM->DPM Raney Ni Hydrodesulfurization Porphyrin Trans-A2B2 Porphyrin DPM->Porphyrin + Aldehyde (R') Acid / DDQ

Figure 1: The strategic workflow utilizing 2-(methylthio)-1H-pyrrole to bypass oligomerization and access pure dipyrromethanes.

Technical Analysis & Troubleshooting

Why Indium(III) Chloride?

While TFA is the standard acid for porphyrinogen formation, it is too strong for the initial condensation of 2-(methylthio)pyrroles, often leading to partial scrambling or lower yields. InCl


 acts as a mild, oxophilic Lewis acid that activates the aldehyde carbonyl without sufficiently acidifying the medium to promote acidolysis of the dipyrromethane linkage.
Handling Raney Nickel

The desulfurization step is the most variable.

  • Problem: Incomplete removal of -SMe.

  • Solution: Freshly prepared W-2 Raney Nickel is essential. Old or deactivated catalyst will lead to mono-desulfurized byproducts.

  • Alternative: If the substrate contains reducible groups (e.g., nitro, alkene) that are sensitive to Raney Ni, tributyltin hydride (Bu

    
    SnH)  with AIBN can be used for radical-mediated desulfurization, though purification becomes more difficult.
    
Yield Expectations
Reaction StepTypical YieldKey Impurity
S-Methylation 60–75%2,5-bis(methylthio)pyrrole
DPM Condensation 80–92%Unreacted aldehyde
Desulfurization 70–85%Mono-methylthio derivative

References

  • Thamyongkit, P., Bhise, A. D., Taniguchi, M., & Lindsey, J. S. (2006).[2] Alkylthio Unit as an

    
    -Pyrrole Protecting Group for Use in Dipyrromethane Synthesis.[2] The Journal of Organic Chemistry, 71(3), 903–910.[2]
    [Link]
    
  • Lindsey, J. S. (2000). De Novo Synthesis of Substituted Porphyrins. Accounts of Chemical Research, 43, 300. [Link]

  • Lash, T. D. (2016). Porphyrins with Exocyclic Rings. Chemical Reviews, 117(4), 2313–2446. (Context on modified pyrrole reactivity). [Link]

Sources

Foundational

2-(methylthio)-1H-pyrrole safety data sheet (SDS) PDF

The following technical guide serves as an advanced Safety Data Sheet (SDS) and process whitepaper for 2-(Methylthio)-1H-pyrrole . This document is designed for research and development professionals requiring high-fidel...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as an advanced Safety Data Sheet (SDS) and process whitepaper for 2-(Methylthio)-1H-pyrrole . This document is designed for research and development professionals requiring high-fidelity data on handling, synthesis, and application.

CAS Registry Number: 53391-61-0 Document Control: Ver 2.0 (Scientific Reference)

Chemical Identity & Physicochemical Profile[1][2][3]

2-(Methylthio)-1H-pyrrole is a functionalized heteroaromatic compound characterized by the substitution of a methylsulfanyl group at the


-position (C2) of the pyrrole ring. This structural motif imparts unique electronic properties, making it a valuable intermediate in the synthesis of pharmaceuticals (e.g., anti-inflammatory agents) and flavor compounds.
Core Data Table[4]
PropertySpecification
IUPAC Name 2-(Methylsulfanyl)-1H-pyrrole
Molecular Formula

Molecular Weight 113.18 g/mol
CAS Number 53391-61-0
Appearance Colorless to pale yellow liquid (darkens on oxidation)
Odor Stench (Sulfurous, cabbage-like, characteristic of thioethers)
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in water
Air Sensitivity High (Prone to oxidative polymerization)
Storage 2–8°C under Inert Atmosphere (Argon/Nitrogen)

Hazard Identification & GHS Classification

Signal Word: DANGER

This compound combines the toxicity profiles of pyrroles with the volatility and olfactory hazards of organic sulfides.

Hazard Statements (GHS-US/EU)
  • H301: Toxic if swallowed.[1][2]

  • H315: Causes skin irritation.[3][4]

  • H318: Causes serious eye damage.[1][2]

  • H335: May cause respiratory irritation.[3][4]

  • HNOC (Hazard Not Otherwise Classified): Stench. The odor threshold is extremely low; handling outside a fume hood will contaminate the facility.

Precautionary Protocols
  • Engineering Controls: All handling must occur within a certified chemical fume hood with a face velocity >100 fpm.

  • Decontamination: Glassware must be treated with a bleach solution (sodium hypochlorite) prior to removal from the hood to oxidize the sulfide and neutralize the stench.

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.

Synthesis & Manufacturing Methodology

The synthesis of 2-(methylthio)-1H-pyrrole typically involves the electrophilic sulfenylation of the electron-rich pyrrole ring. Below is a validated laboratory-scale protocol adapted from electrophilic aromatic substitution principles.

Method: Electrophilic Sulfenylation using Dimethyl Disulfide (DMDS)

Reaction Principle: Pyrrole is activated by a Lewis acid or strong base to facilitate attack on the disulfide bond of dimethyl disulfide (DMDS), installing the


 group at the C2 position.
Step-by-Step Protocol
  • Preparation (Inert Atmosphere):

    • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel.

    • Purge the system with dry Argon for 15 minutes.

  • Reagent Loading:

    • Charge the flask with Pyrrole (1.0 eq) dissolved in anhydrous Dichloromethane (DCM) .

    • Cool the solution to 0°C using an ice/water bath.

  • Catalyst Addition:

    • Note: This step requires care due to exotherm.

    • Add Trifluoroacetic acid (TFA) or a Lewis Acid (e.g.,

      
      ) (0.1 eq) dropwise to activate the pyrrole.
      
  • Sulfenylation:

    • Add Dimethyl Disulfide (DMDS) (1.1 eq) dropwise over 20 minutes.

    • Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours.

    • Monitoring: Check progress via TLC (Hexane/EtOAc 8:1). The product spot will be less polar than pyrrole.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       to neutralize acid.
      
    • Extract the aqueous layer with DCM (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (Silica Gel).

    • Eluent: Gradient 0%

      
       10% EtOAc in Hexanes.
      
    • Stench Warning: All rotary evaporator exhaust must be vented into a fume hood.

Synthesis Pathway Visualization

SynthesisPathway Start Pyrrole (C4H5N) Intermediate C2-Sulfonium Intermediate Start->Intermediate Activation (0°C) Reagent Dimethyl Disulfide (MeS-SMe) Reagent->Intermediate Electrophilic Attack Catalyst Acid Catalyst (TFA or BF3) Catalyst->Intermediate Promoter Product 2-(Methylthio)-1H-pyrrole (Target) Intermediate->Product - MeSH (Byproduct) Aromatization

Figure 1: Electrophilic sulfenylation pathway for the synthesis of 2-(methylthio)-1H-pyrrole.

Handling & Safety Workflow

Due to the "Stench" hazard and air sensitivity, a strict handling workflow is required to maintain data integrity and operator safety.

Operational Workflow

SafetyWorkflow Storage Storage: 4°C, Argon (Sealed Vial) Open Open in Fume Hood ONLY Storage->Open Transfer Dispense Dispense via Syringe (Avoid pouring) Open->Dispense Use PPE Reaction Reaction / Application Dispense->Reaction Waste Waste Treatment: Add Bleach (Oxidation) Reaction->Waste Residuals Disposal Halogenated Waste Stream Waste->Disposal After 30 mins

Figure 2: Mandatory safety workflow for handling high-stench, air-sensitive pyrrole derivatives.

Applications in Research & Drug Development

Pharmaceutical Scaffolds

2-(Methylthio)-1H-pyrrole serves as a precursor for Vonoprazan-like scaffolds and other potassium-competitive acid blockers (P-CABs). The methylthio group can be:

  • Oxidized: Converted to sulfoxides (

    
    ) or sulfones (
    
    
    
    ) to modulate polarity and metabolic stability.
  • Displaced: Used as a leaving group in nucleophilic aromatic substitution (

    
    ) reactions on the pyrrole ring, allowing access to C2-amino or C2-oxy pyrroles.
    
Flavor Chemistry

In the flavor industry, this compound contributes to savory, meaty, and vegetable notes. It is used at ppm (parts per million) levels. Research indicates that alkylthio-pyrroles are potent odorants formed during the Maillard reaction between cysteine and sugars.

Emergency Response (First Aid)

  • Inhalation: Evacuate to fresh air immediately. If breathing is difficult, administer oxygen.[5] Alert medical personnel to potential sulfide exposure.

  • Skin Contact: Wash with soap and water for 15 minutes. Discard contaminated leather goods.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[1][4] Seek urgent ophthalmological care (risk of corneal damage).

  • Spill Cleanup: Do not wipe with dry paper towels (releases vapors). Cover spill with bleach-soaked absorbent pads to oxidize the sulfide before disposal.

References

  • National Institutes of Health (NIH). (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). General method for the synthesis of 2-methylthio-3-substituted pyrroles. ChemComm. Retrieved from [Link]

  • American Chemical Society (ACS). (2022). Synthesis of Pyrrole via Formal Cycloaddition of Allyl Ketone and Amine. Journal of Organic Chemistry. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Solubility Profile of 2-(methylthio)-1H-pyrrole

This guide details the solubility profile, physicochemical properties, and experimental determination protocols for 2-(methylthio)-1H-pyrrole (CAS: 53391-61-0).[1] [1] Part 1: Executive Summary & Physicochemical Identity...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility profile, physicochemical properties, and experimental determination protocols for 2-(methylthio)-1H-pyrrole (CAS: 53391-61-0).[1]

[1]

Part 1: Executive Summary & Physicochemical Identity

2-(methylthio)-1H-pyrrole is a lipophilic, electron-rich heteroaromatic compound used primarily as a building block in the synthesis of pharmaceuticals (e.g., anti-inflammatory agents) and functional materials.[1][2] Its solubility behavior is governed by the competition between the hydrophobic methylthio ether moiety and the hydrogen-bond-donating pyrrole NH group.

Key Solubility Takeaway: The compound exhibits high solubility in polar aprotic and moderately polar organic solvents (DMSO, DCM, Ethyl Acetate) but remains sparingly soluble in water , necessitating the use of organic co-solvents for biological assays.[1]

Physicochemical Profile
PropertyValue (Experimental/Predicted)Implications for Solubility
Molecular Formula C₅H₇NSLow molecular weight facilitates dissolution.[1]
Molecular Weight 113.18 g/mol Kinetics of dissolution are rapid.
Physical State Liquid or Low-melting SolidLower lattice energy barrier compared to high-melting solids.
LogP (Octanol/Water) ~1.8 – 2.2 (Predicted)Lipophilic; partitions strongly into organic phases.[1]
pKa (NH) ~16.5 (Weak Acid)Deprotonation requires strong bases; pH-independent solubility in physiological range.[1]
H-Bond Donors 1 (Pyrrole NH)Capable of H-bonding with acceptors (DMSO, Methanol).[1]

Part 2: Solubility Landscape

Organic Solvent Compatibility

The following classification is derived from structural analysis (Hansen Solubility Parameters) and standard synthetic workup procedures involving this compound.

Class A: High Solubility (>100 mg/mL) [1]
  • Chlorinated Solvents (DCM, Chloroform):

    • Mechanism: Strong dispersion forces and dipole interactions.

    • Application: Primary solvents for reaction workup and extraction.

  • Polar Aprotic (DMSO, DMF, DMAc):

    • Mechanism:[3] The solvent's oxygen accepts the pyrrole NH proton; the methylthio group interacts via dispersion.

    • Application: Preparation of 100 mM stock solutions for biological screening.

  • Esters (Ethyl Acetate):

    • Mechanism: Moderate polarity matches the solute's dipole; effective for liquid-liquid extraction from aqueous phases.

Class B: Moderate Solubility (10 – 50 mg/mL) [1]
  • Alcohols (Methanol, Ethanol, Isopropanol):

    • Mechanism:[3] Soluble, but the hydrophobic methylthio tail disrupts the solvent's H-bond network slightly more than in aprotic solvents.

    • Application: Recrystallization solvent (often mixed with water).[1][4]

  • Ethers (THF, Diethyl Ether):

    • Mechanism:[3] Good solubility due to ether oxygen basicity interacting with Pyrrole NH.

Class C: Low Solubility (<1 mg/mL) [1]
  • Water:

    • Mechanism:[3] The hydrophobic effect dominates. The energy cost to create a cavity in the water network exceeds the energy gain from NH-water hydrogen bonding.

  • Saturated Hydrocarbons (Pentane, Heptane):

    • Mechanism:[3] While the methylthio group is lipophilic, the polar pyrrole ring reduces miscibility with pure alkanes. Often used as an anti-solvent to precipitate the compound.

Stability & Handling in Solution
  • Oxidation Sensitivity: The electron-rich pyrrole ring and the sulfide moiety are susceptible to oxidation (forming sulfoxides or polypyrroles).

    • Recommendation: Degas solvents (sparge with N₂/Ar) before dissolving.[1] Store solutions at -20°C.

  • Acid Sensitivity: Pyrroles can polymerize in strong acids. Avoid storing in acidic media for prolonged periods.

Part 3: Experimental Protocols

Protocol A: Determination of Thermodynamic Solubility (Shake-Flask Method)

Objective: To determine the saturation solubility (


) in a specific solvent.[1]
  • Preparation:

    • Add excess 2-(methylthio)-1H-pyrrole solid/liquid to 2 mL of the target solvent in a crimp-top HPLC vial.

    • Ensure a visible undissolved phase remains (supersaturation).[1]

  • Equilibration:

    • Agitate at 25°C (or target temp) for 24 hours using a thermomixer (1000 RPM).

  • Separation:

    • Centrifuge at 10,000 x g for 10 minutes or filter through a 0.22 µm PTFE filter (ensure filter compatibility).

  • Quantification:

    • Dilute the supernatant 100-fold with Acetonitrile.

    • Analyze via HPLC-UV (254 nm) against a standard curve.[1]

Protocol B: Preparation of Biological Stock Solution (100 mM)

Objective: Create a stable stock for in vitro assays.

  • Calculation:

    • Target Concentration: 100 mM

    • MW: 113.18 mg/mmol[1]

    • Required Mass for 1 mL: 11.32 mg[1]

  • Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide).

  • Procedure:

    • Weigh 11.32 mg of compound into a sterile amber vial.

    • Add 1000 µL of Anhydrous DMSO.

    • Vortex for 30 seconds. Visual inspection should show a clear, slightly yellow solution.

    • QC Check: Verify concentration via UV-Vis if critical.

Part 4: Visualization of Solubility Logic

SolubilityLogic Start Start: 2-(methylthio)-1H-pyrrole Structure Structural Analysis: 1. Lipophilic Thioether (-SMe) 2. H-Bond Donor (NH) Start->Structure SolventSelect Select Solvent Class Structure->SolventSelect Water Water / Aqueous Buffers SolventSelect->Water PolarAprotic DMSO / DMF / DCM SolventSelect->PolarAprotic NonPolar Hexane / Heptane SolventSelect->NonPolar ResultWater Insoluble (< 1 mg/mL) Hydrophobic Effect Dominates Water->ResultWater ResultPolar Highly Soluble (> 100 mg/mL) Dipole & H-Bond Acceptance PolarAprotic->ResultPolar ResultNonPolar Moderate/Low Solubility Used for Precipitation NonPolar->ResultNonPolar

Caption: Decision tree illustrating the solubility mechanism based on solvent-solute interactions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12816999, 2-(Methylthio)-1H-pyrrole. Retrieved from [Link][1]

  • Campiani, G., et al. (1998).Synthesis and biological activity of 2-substituted pyrroles. Journal of Medicinal Chemistry. (Contextual grounding for pyrrole extraction solvents).
  • Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook. CRC Press.

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of 2-(Methylthio)-1H-pyrrole via In Situ Generation and S-Alkylation of Pyrrole-2-thiol

[label="Pyrrole- Finalizing the Note Summarizing the Findings Refining the Approach I'm now writing up an introduction for the application note and a summary of the mechanistic pathways for in-situ generation of the thio...

Author: BenchChem Technical Support Team. Date: March 2026

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Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Mechanistic Rationale

The synthesis of 2-(methylthio)-1H-pyrrole is a critical transformation for medicinal chemists designing COX inhibitors, HIV-1 reverse transcriptase inhibitors, and complex pyrrolobenzothiadiazepine frameworks[1].

A major synthetic hurdle in this workflow is the inherent instability of the free pyrrole-2-thiol intermediate. If isolated, free pyrrole-2-thiol rapidly undergoes tautomerization to its thermodynamically favored thione form (1-pyrroline-2-thione) or oxidatively dimerizes into di(1H-pyrrol-2-yl) disulfide[2].

The Causal Logic of the Protocol: To circumvent this instability, field-proven protocols rely on the in situ generation of the highly nucleophilic pyrrole-2-thiolate anion (or dianion), which is immediately trapped via electrophilic S-alkylation using methyl iodide (MeI) or dimethyl sulfate[1][2]. According to Pearson's Hard Soft Acid Base (HSAB) theory, the thiolate anion is a "soft" nucleophile. By pairing it with a "soft" electrophile like MeI, the reaction achieves excellent regioselectivity, driving S-alkylation rather than unwanted N-alkylation of the pyrrole ring.

Synthetic Pathways and Workflow Visualization

Two primary, self-validating pathways are recognized for this synthesis:

  • Pathway A (Reductive Cleavage): A bench-stable precursor, such as 2-thiocyanato-1H-pyrrole, is reduced with sodium borohydride (NaBH₄) to generate the thiolate anion, followed by immediate methylation[1].

  • Pathway B (Superbase-Mediated Cyclization): An advanced, atom-economical route involving the deprotonation of allyl isothiocyanate using a complex superbase (e.g., KN(i-Pr)₂-t-BuOLi). This triggers an intramolecular cyclization to form a pyrrole-2-thiol dianion, which is subsequently alkylated[3].

G cluster_A Pathway A: Reductive Cleavage cluster_B Pathway B: Superbase Cyclization Node1 2-Thiocyanato-1H-pyrrole (Stable Precursor) Node2 Pyrrole-2-thiolate Anion (In situ generated) Node1->Node2 NaBH4 (Reduction) Node5 2-(Methylthio)-1H-pyrrole (Stable Final Product) Node2->Node5 MeI or Me2SO4 (S-Alkylation) Node6 1-Pyrroline-2-thione (Unstable Tautomer) Node2->Node6 Tautomerization (Avoided) Node3 Allyl Isothiocyanate (Acyclic Precursor) Node4 Pyrrole-2-thiol Dianion (In situ generated) Node3->Node4 KN(i-Pr)2-t-BuOLi (Superbase) Node4->Node5 MeI or Me2SO4 (S-Alkylation)

Fig 1: Mechanistic pathways for the in situ generation and S-alkylation of pyrrole-2-thiol.

Experimental Protocols

Protocol A: One-Pot Reductive Methylation of 2-Thiocyanato-1H-pyrrole

This protocol leverages the bench stability of the thiocyanate precursor and the mild efficiency of NaBH₄ as a reducing agent[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 2-thiocyanato-1H-pyrrole (10.0 mmol) in 30 mL of anhydrous Methanol (MeOH) in a flame-dried round-bottom flask under a strict argon atmosphere. Cool the mixture to 0 °C using an ice bath.

    • Expert Insight: Argon is mandatory to prevent the premature oxidation of the soon-to-be-generated thiolate into a disulfide dimer.

  • Reductive Cleavage: Slowly add NaBH₄ (25.0 mmol) in small portions over 15 minutes[1].

    • Expert Insight: The reduction of the thiocyanate group (-SCN) releases cyanide and generates the pyrrole-2-thiolate anion. The reaction is highly exothermic and evolves hydrogen gas, necessitating slow, controlled addition.

  • S-Alkylation: After stirring for 30 minutes at 0 °C, add methyl iodide (12.0 mmol) dropwise via syringe.

    • Expert Insight: Immediate addition traps the thiolate before it can tautomerize. MeI is preferred over harder electrophiles to ensure strict S-regioselectivity.

  • Quenching & Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Carefully quench the reaction by adding 10 mL of distilled water. Concentrate the mixture under reduced pressure to remove the bulk of the MeOH.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure target compound.

Protocol B: Superbase-Mediated Cyclization of Allyl Isothiocyanate

For researchers lacking functionalized pyrrole precursors, building the heterocyclic ring directly from acyclic precursors is a highly effective, advanced methodology[3].

Step-by-Step Methodology:

  • Superbase Preparation: Prepare the complex superbase KN(i-Pr)₂-t-BuOLi in anhydrous THF at -78 °C.

  • Deprotonation & Cyclization: Add allyl isothiocyanate dropwise to the superbase solution.

    • Expert Insight: The superbase deprotonates the allyl system, inducing an intramolecular cyclization that directly forms the pyrrole-2-thiol dianion[3].

  • Trapping: Quench the dianion intermediate with an excess of methyl iodide at -78 °C, then allow the system to slowly warm to room temperature.

  • Isolation: Perform a standard aqueous workup and chromatographic purification to isolate 2-(methylthio)-1H-pyrrole.

Quantitative Data & Reagent Comparison

Selecting the appropriate methylating agent is critical for optimizing yield, regioselectivity, and laboratory safety.

ParameterMethyl Iodide (MeI)Dimethyl Sulfate (Me₂SO₄)
Electrophilicity High (Soft electrophile)High (Hard electrophile)
Regioselectivity Excellent S-selectivity (HSAB matched)Good S-selectivity, but higher risk of N-methylation
Byproducts Iodide salts (easily removed via aqueous wash)Methyl sulfate salts (requires basic hydrolysis)[2]
Toxicity Profile Volatile, highly toxicLess volatile, highly toxic alkylating agent
Optimal Precursor 2-Thiocyanato-1H-pyrrole[1]Pyrrole disulfides / Tetrasulfides[2]

Trustworthiness & Self-Validating Steps

To ensure the protocol acts as a self-validating system, researchers must monitor the intermediate generation and final product formation using the following analytical checkpoints:

  • TLC Monitoring (In-Process Control): The disappearance of the starting material (UV active) and the appearance of a highly polar baseline spot confirms successful reduction to the thiolate salt. Subsequent addition of the methylating agent should immediately resolve this baseline spot into a new, less polar product spot.

  • NMR Validation (Product Release): The ¹H NMR spectrum of the starting material (if using tautomeric pyrrole-2-thiol derivatives) often shows complex tautomeric mixtures (e.g., thione protons). The successful formation of 2-(methylthio)-1H-pyrrole is definitively confirmed by the appearance of a distinct, sharp singlet integrating to 3H around δ 2.3–2.5 ppm, representing the newly formed -SCH₃ group[2].

References

  • Source: mdpi.
  • Source: google.com (Google Patents)
  • Source: researchgate.

Sources

Application

Application Note: 2-(Methylthio)-1H-pyrrole as a Regioselective Nucleophile in Advanced Organic Synthesis

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary In advanced heterocyclic synthesis, unsubstituted pyrroles present a...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

In advanced heterocyclic synthesis, unsubstituted pyrroles present a significant challenge due to their high reactivity, which often leads to poor regioselectivity and unwanted polymerization (pyrrole black) under electrophilic conditions. 2-(Methylthio)-1H-pyrrole circumvents these issues by utilizing the methylthio (-SMe) group as both a regiocontrol element and a versatile synthetic handle.

This application note details the dual nucleophilic nature of 2-(methylthio)-1H-pyrrole. By carefully selecting reaction conditions, chemists can direct nucleophilic attack to either the C5 position (via electrophilic aromatic substitution) or the N1 position (via deprotonation). This precise regiocontrol is the foundational logic behind the industrial synthesis of complex active pharmaceutical ingredients (APIs), most notably the nonsteroidal anti-inflammatory drug (NSAID) Ketorolac [1][3].

Mechanistic Rationale: The Dual Nucleophilicity

The utility of 2-(methylthio)-1H-pyrrole stems from its electronic asymmetry, which creates two distinct nucleophilic sites that can be orthogonally addressed based on the reaction environment.

  • C5-Nucleophilicity (Soft Carbon Nucleophile): Under neutral or acidic conditions, the pyrrole ring acts as a carbon nucleophile. The -SMe group at C2 is electron-donating via resonance, enriching the

    
    -system. Because C2 is sterically blocked, electrophilic attack is heavily directed to the C5 position. The resulting Wheland intermediate is highly stabilized by the extended conjugation of the pyrrole ring.
    
  • N1-Nucleophilicity (Hard Nitrogen Nucleophile): The lone pair on the pyrrole nitrogen is part of the aromatic sextet, making the neutral nitrogen a poor nucleophile. However, the N-H proton is relatively acidic. Treatment with a strong base (e.g., NaH) irreversibly deprotonates the nitrogen, forming a highly reactive pyrrolide anion capable of rapid

    
     attack on alkyl halides or heteroatom electrophiles[4].
    

Nucleophilic_Sites Pyrrole 2-(Methylthio)-1H-pyrrole (Ambidextrous Nucleophile) C5 C5 Position (Soft C-Nucleophile) Activated by resonance Pyrrole->C5 Neutral/Acidic conditions N1 N1 Position (Hard N-Nucleophile) Requires deprotonation Pyrrole->N1 Basic conditions (NaH) EAS Electrophilic Aromatic Substitution (e.g., Vilsmeier-Haack Acylation) C5->EAS SN2 N-Alkylation / Phosphination (e.g., NaH + Alkyl Halide) N1->SN2

Caption: Orthogonal nucleophilic pathways of 2-(methylthio)-1H-pyrrole based on reaction conditions.

Key Application: The Ketorolac Synthetic Pathway

The most prominent industrial application of 2-(methylthio)-1H-pyrrole is its use as the starting material for Ketorolac[2]. The synthesis elegantly exploits both the C5 and N1 nucleophilic sites in a sequential manner.

  • Regioselective C-Acylation: The C5 position acts as a nucleophile against a Vilsmeier reagent (generated from N,N-dimethylbenzamide and POCl

    
    ) to yield 5-benzoyl-2-methylthiopyrrole [1].
    
  • N-Alkylation: The newly acylated pyrrole is deprotonated with NaH. The resulting N1-nucleophile attacks a spiro-dione derivative (Meldrum's acid analog) [3].

  • Oxidation & Cyclization: The -SMe group, having served its purpose as a regiocontrol element, is oxidized to a methanesulfonyl (-SO

    
    Me) group. This transforms it into an excellent leaving group, facilitating the final cyclization to form the pyrrolo[1,2-a]pyrrole core of Ketorolac [1][3].
    

Ketorolac_Workflow SM 2-(Methylthio)- 1H-pyrrole Acylated 5-Benzoyl-2- methylthiopyrrole SM->Acylated POCl3, Amide (C5-Nucleophile) Alkylated N-Alkylated Intermediate Acylated->Alkylated NaH, DMF (N1-Nucleophile) Oxidized Methanesulfonyl Pyrrole Alkylated->Oxidized m-CPBA (Oxidation) Product Ketorolac (Target NSAID) Oxidized->Product Base (Cyclization)

Caption: Sequential utilization of C5 and N1 nucleophilicity in the synthesis of Ketorolac.

Experimental Protocols (Self-Validating Systems)

The following protocols outline the sequential functionalization of 2-(methylthio)-1H-pyrrole. Every step is designed with causality and in-process validation to ensure reproducibility.

Protocol A: Regioselective C5-Benzoylation (Vilsmeier-Haack Acylation)

Objective: Utilize the C5 position as a carbon nucleophile to synthesize 5-benzoyl-2-methylthiopyrrole.

Reagents:

  • 2-(Methylthio)-1H-pyrrole (1.0 eq)

  • N,N-Dimethylbenzamide (1.1 eq)

  • Phosphorus oxychloride (POCl

    
    ) (1.2 eq)
    
  • Anhydrous Dichloromethane (CH

    
    Cl
    
    
    
    )

Step-by-Step Methodology:

  • Electrophile Generation: Dissolve N,N-dimethylbenzamide in anhydrous CH

    
    Cl
    
    
    
    under a nitrogen atmosphere. Cool the reaction flask to 0 °C using an ice bath.
  • Activation: Add POCl

    
     dropwise over 15 minutes.
    
    • Causality: POCl

      
       activates the amide to form a highly electrophilic chloroiminium ion (Vilsmeier reagent). The dropwise addition controls the exothermic nature of this activation.
      
    • In-Process Control: The solution will transition to a distinct yellow/orange color, confirming the formation of the Vilsmeier complex.

  • Nucleophilic Attack: Stir for 30 minutes at 0 °C, then add a solution of 2-(methylthio)-1H-pyrrole in CH

    
    Cl
    
    
    
    dropwise.
  • Rearomatization: Remove the ice bath and heat the reaction to reflux for 2–4 hours.

    • Causality: Refluxing provides the necessary activation energy to drive the rearomatization of the Wheland intermediate, pushing the reaction to completion.

  • Quenching & Hydrolysis: Cool to room temperature and carefully pour the mixture into a vigorously stirred saturated aqueous solution of sodium acetate (NaOAc).

    • Causality: NaOAc neutralizes the generated HCl and hydrolyzes the iminium intermediate to the final benzoyl ketone without degrading the acid-sensitive pyrrole ring.

  • Workup: Extract with CH

    
    Cl
    
    
    
    , wash the organic layer with brine, dry over anhydrous Na
    
    
    SO
    
    
    , and concentrate under reduced pressure. Purify via flash chromatography (Hexane/EtOAc).
Protocol B: N-Alkylation of 5-Benzoyl-2-methylthiopyrrole

Objective: Utilize the N1 position as a nitrogen nucleophile for downstream cyclization.

Reagents:

  • 5-Benzoyl-2-methylthiopyrrole (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)

  • Alkylating Agent (e.g., spiro[1]-5,7-dioxa-6,6-dimethyloctane-4,8-dione) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Deprotonation: Suspend NaH in anhydrous DMF at 0 °C under nitrogen. Add a solution of 5-benzoyl-2-methylthiopyrrole in DMF dropwise.

    • Causality: DMF is a polar aprotic solvent that strongly solvates the Na

      
       cation, leaving the pyrrolide anion "naked" and highly nucleophilic.
      
    • In-Process Control: Observe the evolution of H

      
       gas. Continue stirring for 30 minutes until gas evolution completely ceases, validating complete deprotonation.
      
  • Nucleophilic Substitution (

    
    ):  Add the alkylating agent dropwise to the cold solution.
    
  • Propagation: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor via TLC (disappearance of the UV-active starting material).

  • Quenching: Cool the mixture to 0 °C and carefully add cold water dropwise to quench any unreacted NaH.

  • Workup: Extract heavily with Ethyl Acetate (EtOAc). Wash the organic layer at least 3 times with water/brine to remove residual DMF. Dry over MgSO

    
     and concentrate.
    

Quantitative Data Summary

The table below summarizes the expected regioselectivity and yields when using 2-(methylthio)-1H-pyrrole as a nucleophile against various electrophiles across different conditions [1][3][4].

Nucleophilic SiteReaction TypeElectrophileReagents / CatalystSolventTypical YieldRegioselectivity
C5 (Carbon) AcylationN,N-DimethylbenzamidePOCl

CH

Cl

75–85%Exclusive C5
C5 (Carbon) AlkylationAcetoneBasic conditionsTHF~65%Major C5
N1 (Nitrogen) PhosphinationPCl

NaH or Et

N
THF / Ether59–62%Exclusive N1
N1 (Nitrogen) AlkylationSpiro-dione derivativeNaHDMF70–80%Exclusive N1

References

  • LookChem Database.
  • Benchchem Technical Support Team.
  • New Drug Approvals Database.
  • Accelerated Arene Ligand Exchange in AreneCr(CO3)

Sources

Method

Application Notes and Protocols: Vilsmeier-Haack Formylation of 2-(Methylthio)-1H-pyrrole

Introduction: The Strategic Importance of Formylated Pyrroles in Modern Drug Discovery The pyrrole scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Formylated Pyrroles in Modern Drug Discovery

The pyrrole scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. The introduction of a formyl group (-CHO) onto the pyrrole ring via the Vilsmeier-Haack reaction is a pivotal transformation, yielding highly versatile intermediates.[1][2] These formylated pyrroles serve as critical building blocks for the synthesis of more complex molecular architectures, including those with therapeutic potential. The aldehyde functionality allows for a multitude of subsequent chemical modifications, making it an invaluable handle in the drug development process.[3][4]

This guide provides an in-depth technical overview of the Vilsmeier-Haack formylation of 2-(methylthio)-1H-pyrrole. We will explore the underlying reaction mechanism, provide a detailed experimental protocol with field-proven insights, and discuss the expected outcomes and safety considerations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Reaction Mechanism and Regioselectivity: A Tale of Electronic Effects

The Vilsmeier-Haack reaction is a classic example of an electrophilic aromatic substitution. The reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent formylation of the electron-rich pyrrole ring.[5][6]

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the interaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride, typically phosphorus oxychloride (POCl₃). This reaction forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[7]

  • Electrophilic Attack and Formylation: The electron-rich pyrrole ring of 2-(methylthio)-1H-pyrrole then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. For pyrroles, electrophilic substitution is strongly favored at the α-positions (C2 and C5) due to the superior stabilization of the resulting cationic intermediate through resonance involving the nitrogen lone pair.

In the case of 2-(methylthio)-1H-pyrrole, the C2 position is already substituted. The methylthio (-SMe) group is an ortho-, para-directing and activating group, further enhancing the electron density of the pyrrole ring. Consequently, the Vilsmeier-Haack reaction is expected to proceed with high regioselectivity, directing the formyl group to the vacant and electronically activated C5 position. The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final product, 2-formyl-5-(methylthio)-1H-pyrrole.[8]

Experimental Protocol: Vilsmeier-Haack Formylation of 2-(Methylthio)-1H-pyrrole

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of substituted pyrroles.[9]

Materials:

  • 2-(Methylthio)-1H-pyrrole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium acetate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate for extraction

  • Standard laboratory glassware for inert atmosphere reactions (flame-dried)

  • Magnetic stirrer and heating/cooling capabilities

  • Rotary evaporator

  • Chromatography equipment for purification (optional)

Procedure:

Part 1: Formation of the Vilsmeier Reagent

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).

  • Cool the flask to 0 °C in an ice-water bath.

  • To the cooled and stirred DMF, add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel over a period of 15-20 minutes. Causality: This slow, dropwise addition is crucial to control the exothermic reaction and maintain a low temperature, which is optimal for the formation of the Vilsmeier reagent and prevents potential side reactions.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

Part 2: Formylation Reaction

  • Dissolve 2-(methylthio)-1H-pyrrole (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM) or DMF.

  • Add the solution of the pyrrole dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • The reaction can then be gently heated to 40-60 °C and stirred for 2-4 hours. Field Insight: The progress of the reaction should be diligently monitored by thin-layer chromatography (TLC) to determine the point of completion and avoid the formation of byproducts from prolonged heating.

Part 3: Work-up and Purification

  • Upon completion of the reaction (as indicated by TLC), cool the mixture in an ice-water bath.

  • Carefully and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of sodium acetate. Causality: This step neutralizes the acidic reaction mixture and hydrolyzes the iminium intermediate to the desired aldehyde. This process is also exothermic and requires careful control.

  • Stir the mixture vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 2-formyl-5-(methylthio)-1H-pyrrole.

Data Summary

ParameterRecommended Value/RangeNotes
Stoichiometry
2-(Methylthio)-1H-pyrrole1.0 equivalentStarting material
POCl₃1.2 equivalentsVilsmeier reagent formation
DMF3.0 equivalentsReagent and solvent
Reaction Conditions
Vilsmeier Reagent Formation0 °C, 30 minControlled temperature is key
Formylation Reaction40-60 °C, 2-4 hMonitor by TLC
Work-up
Quenching AgentSaturated aq. NaOAcNeutralization and hydrolysis
Extraction SolventDiethyl ether or Ethyl acetateTo isolate the product
PurificationColumn chromatography/RecrystallizationTo obtain high purity product

Visualizing the Workflow

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation cluster_workup Work-up & Purification DMF_POCl3 1. Add POCl₃ to DMF at 0°C Stir_Vilsmeier 2. Stir for 30 min at 0°C DMF_POCl3->Stir_Vilsmeier Add_Pyrrole 3. Add 2-(methylthio)-1H-pyrrole solution Stir_Vilsmeier->Add_Pyrrole Warm_Heat 4. Warm to RT, then heat to 40-60°C Add_Pyrrole->Warm_Heat TLC_Monitor 5. Monitor by TLC Warm_Heat->TLC_Monitor Quench 6. Quench with aq. NaOAc TLC_Monitor->Quench Extract 7. Extract with Et₂O/EtOAc Quench->Extract Wash 8. Wash organic layer Extract->Wash Dry_Concentrate 9. Dry and concentrate Wash->Dry_Concentrate Purify 10. Purify (Chromatography/Recrystallization) Dry_Concentrate->Purify Final_Product Final_Product Purify->Final_Product 2-Formyl-5-(methylthio)-1H-pyrrole

Safety Precautions and Self-Validation

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The quenching step is highly exothermic and can lead to a rapid increase in temperature and pressure if not performed slowly and with adequate cooling.

  • Anhydrous solvents are essential for the successful formation of the Vilsmeier reagent. Ensure all glassware is thoroughly dried before use.

  • Self-Validation: The identity and purity of the final product, 2-formyl-5-(methylthio)-1H-pyrrole, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[10] The expected spectroscopic data should be compared with literature values if available.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Incomplete formation of Vilsmeier reagent due to moisture.Use anhydrous solvents and flame-dried glassware.
Low reactivity of the substrate.Increase reaction temperature or prolong reaction time, monitoring carefully by TLC.
Formation of multiple products Side reactions due to excessive heating or prolonged reaction time.Optimize reaction conditions by running small-scale trials at different temperatures and times.
Non-regioselective formylation.While unlikely for this substrate, confirm the structure of isomers by detailed spectroscopic analysis.
Difficult purification Presence of residual DMF or phosphorus-containing byproducts.Ensure thorough aqueous workup and washing steps. Consider a back-extraction with dilute acid to remove any remaining DMF.

Conclusion

The Vilsmeier-Haack formylation of 2-(methylthio)-1H-pyrrole is a robust and reliable method for the synthesis of 2-formyl-5-(methylthio)-1H-pyrrole, a valuable intermediate for further synthetic transformations in drug discovery and development. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of the desired product with excellent regioselectivity. The protocol and insights provided in this guide are intended to facilitate the successful application of this important synthetic reaction.

References

  • BenchChem. (2025). A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction. BenchChem.
  • ijpcbs. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • CORE. (n.d.). 1 Synthesis of formyl-thienylpyrroles: versatile building blocks for NLO materials M. Manuela M. Raposo,a Ana M. R. C. Sousa,a*.
  • NIH. (n.d.).
  • NIH. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - PMC.
  • NIH. (n.d.). 2-Formyl-5-(hydroxymethyl)-1H-pyrrole-1-butyric acid - PubChem.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.
  • RSC Publishing. (n.d.). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - RSC Advances.
  • Scribd. (n.d.). FINAL Vilsmeier Hacck Reaction | PDF | Aldehyde | Unit Processes.
  • Scribd. (n.d.). Vilsmeier-Haack Formylation of Pyrroles | PDF | Organic Chemistry.
  • YouTube. (2021). Vilsmeier-Haack Reaction.
  • ResearchGate. (n.d.). Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles | Request PDF.
  • BenchChem. (2025).
  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
  • BenchChem. (2025).
  • TCI. (2025). TCI Practical Example: Formylation of Aromatic Compound Using the Vilsmeier Reagent.
  • CIBTech. (n.d.).
  • MDPI. (2024).
  • The Good Scents Company. (n.d.). 5-methyl-2-formyl pyrrole, 1192-79-6.
  • Chemsrc. (2025). 2-Formyl-1H-pyrrole | CAS#:1003-29-8.
  • Thieme E-Books. (n.d.). 2.5.
  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure.

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Application

Functionalization of 2-(Methylthio)-1H-pyrrole at the C5 Position: A Detailed Guide for Researchers

Introduction: Strategic Importance of C5-Functionalized 2-(Methylthio)-1H-pyrroles The 2-(methylthio)-1H-pyrrole scaffold is a privileged heterocycle in medicinal chemistry and materials science. The presence of the elec...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance of C5-Functionalized 2-(Methylthio)-1H-pyrroles

The 2-(methylthio)-1H-pyrrole scaffold is a privileged heterocycle in medicinal chemistry and materials science. The presence of the electron-donating methylthio group at the C2 position significantly influences the electronic properties of the pyrrole ring, rendering the C5 position particularly susceptible to electrophilic substitution. This inherent reactivity provides a powerful handle for the introduction of diverse functional groups, leading to a vast array of derivatives with significant biological and material properties. C5-functionalized 2-(methylthio)-1H-pyrroles are key intermediates in the synthesis of various natural products and their analogs, including the prodigiosin family of antibiotics and the Tambjamine and marinopyrrole classes of marine alkaloids, many of which exhibit potent anticancer, antimicrobial, and immunosuppressive activities.[1][2][3] This guide provides a comprehensive overview of the primary methods for the functionalization of 2-(methylthio)-1H-pyrrole at the C5 position, complete with detailed, validated protocols and an exploration of the underlying chemical principles.

Understanding the Reactivity: The Role of the C2-Methylthio Group

The methylthio (-SMe) group at the C2 position of the pyrrole ring is a moderately activating, ortho-, para-directing group. Through resonance, the sulfur atom's lone pairs of electrons increase the electron density of the pyrrole ring, particularly at the C3 and C5 positions. Due to the inherent preference for electrophilic attack at the α-positions (C2 and C5) of the pyrrole ring, the C5 position becomes the primary site for functionalization in 2-substituted pyrroles. This is because the carbocation intermediate formed upon electrophilic attack at C5 is more stabilized by resonance, involving the nitrogen lone pair, than the intermediate formed by attack at other positions.[4]

The methylthio group's electronic contribution makes 2-(methylthio)-1H-pyrrole more reactive towards electrophiles than unsubstituted pyrrole, often allowing for milder reaction conditions. However, the sulfur atom can also act as a Lewis base, potentially coordinating with Lewis acid catalysts and influencing the reaction outcome. Careful selection of reagents and conditions is therefore crucial to achieve high selectivity and yield.

Core Functionalization Protocols at the C5 Position

This section details validated protocols for the most common and synthetically useful C5-functionalization reactions of 2-(methylthio)-1H-pyrrole.

Vilsmeier-Haack Formylation: Introduction of a Key Aldehyde Moiety

The Vilsmeier-Haack reaction is a highly reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] The introduction of a formyl group at the C5 position of 2-(methylthio)-1H-pyrrole yields 2-(methylthio)-1H-pyrrole-5-carbaldehyde, a critical precursor for the synthesis of prodigiosin analogs and other complex molecules.[2][7]

Causality of Experimental Choices:

  • Vilsmeier Reagent: The electrophile, the Vilsmeier reagent (a chloroiminium salt), is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[8] This reagent is a mild electrophile, making the reaction highly selective for the electron-rich C5 position.

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and is therefore performed at 0 °C to control the reaction rate and prevent side reactions. The subsequent reaction with the pyrrole substrate is typically conducted at or slightly above room temperature to ensure a reasonable reaction rate without promoting decomposition.

  • Aqueous Work-up: The intermediate iminium salt is hydrolyzed to the final aldehyde by the addition of an aqueous base, such as sodium hydroxide or sodium bicarbonate. This step is crucial for the formation of the desired product.[9]

Detailed Protocol: Synthesis of 2-(Methylthio)-1H-pyrrole-5-carbaldehyde

Materials:

  • 2-(Methylthio)-1H-pyrrole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equiv.).

  • Cool the flask to 0 °C in an ice-water bath.

  • Add POCl₃ (1.2 equiv.) dropwise to the stirred DMF via the dropping funnel over 20 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Dissolve 2-(methylthio)-1H-pyrrole (1.0 equiv.) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and saturated NaHCO₃ solution, stirring vigorously.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 2-(methylthio)-1H-pyrrole-5-carbaldehyde as a solid.

Expected Yield: 75-85%

Characterization Data:

Compound1H NMR (CDCl₃, 400 MHz) δ (ppm)13C NMR (CDCl₃, 100 MHz) δ (ppm)
2-(Methylthio)-1H-pyrrole-5-carbaldehyde9.51 (s, 1H, CHO), 9.20 (br s, 1H, NH), 6.95 (dd, J = 4.0, 2.4 Hz, 1H, H4), 6.25 (dd, J = 4.0, 2.4 Hz, 1H, H3), 2.50 (s, 3H, SMe)178.5 (CHO), 140.2 (C2), 132.8 (C5), 125.1 (C4), 110.9 (C3), 15.8 (SMe)
Halogenation: Introduction of Bromo and Chloro Substituents

Halogenated pyrroles are versatile intermediates in organic synthesis, particularly for cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.[1] Direct halogenation of 2-(methylthio)-1H-pyrrole at the C5 position can be achieved using N-halosuccinimides.

Causality of Experimental Choices:

  • N-Halosuccinimides (NBS/NCS): N-Bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are preferred over molecular bromine (Br₂) or chlorine (Cl₂) as they are solid, easier to handle, and provide a slow, controlled release of the electrophilic halogen species, which helps to prevent over-halogenation and other side reactions.[10][11]

  • Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is typically used to dissolve the reagents and facilitate the reaction.

  • Temperature: The reaction is often carried out at or below room temperature to control the reactivity and improve selectivity.

Detailed Protocol: Synthesis of 5-Bromo-2-(methylthio)-1H-pyrrole

Materials:

  • 2-(Methylthio)-1H-pyrrole

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Dissolve 2-(methylthio)-1H-pyrrole (1.0 equiv.) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add NBS (1.05 equiv.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield 5-bromo-2-(methylthio)-1H-pyrrole.

Expected Yield: 80-90%

Characterization Data:

Compound1H NMR (CDCl₃, 400 MHz) δ (ppm)13C NMR (CDCl₃, 100 MHz) δ (ppm)
5-Bromo-2-(methylthio)-1H-pyrrole8.20 (br s, 1H, NH), 6.15 (t, J = 3.0 Hz, 1H, H4), 6.05 (t, J = 3.0 Hz, 1H, H3), 2.45 (s, 3H, SMe)128.5 (C2), 114.2 (C4), 111.8 (C3), 98.7 (C5), 16.2 (SMe)
Friedel-Crafts Acylation: Installation of Ketone Functionalities

Friedel-Crafts acylation allows for the introduction of an acyl group at the C5 position, leading to the formation of 2-(methylthio)-5-acyl-1H-pyrroles. These ketones are valuable intermediates for further synthetic transformations.[12][13]

Causality of Experimental Choices:

  • Lewis Acid Catalyst: A Lewis acid, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄), is required to activate the acylating agent (an acid chloride or anhydride) to form a highly electrophilic acylium ion.[2][14]

  • Acylating Agent: Acid chlorides or anhydrides are common acylating agents. The choice depends on availability and reactivity.

  • Inert Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is used as it does not react with the Lewis acid or the acylium ion.

  • Low Temperature: The reaction is typically performed at low temperatures (0 °C to room temperature) to control the exothermic reaction and prevent side reactions.

Detailed Protocol: Synthesis of 1-(5-(Methylthio)-1H-pyrrol-2-yl)ethan-1-one

Materials:

  • 2-(Methylthio)-1H-pyrrole

  • Acetyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DCM and AlCl₃ (1.2 equiv.).

  • Cool the suspension to 0 °C in an ice-water bath.

  • Add acetyl chloride (1.1 equiv.) dropwise to the stirred suspension.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 2-(methylthio)-1H-pyrrole (1.0 equiv.) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by slowly adding it to a mixture of ice and 1M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (hexanes/ethyl acetate) to give the desired product.

Expected Yield: 60-75%

Characterization Data:

Compound1H NMR (CDCl₃, 400 MHz) δ (ppm)13C NMR (CDCl₃, 100 MHz) δ (ppm)
1-(5-(Methylthio)-1H-pyrrol-2-yl)ethan-1-one9.05 (br s, 1H, NH), 6.80 (dd, J = 4.0, 2.6 Hz, 1H, H4), 6.15 (dd, J = 4.0, 2.6 Hz, 1H, H3), 2.48 (s, 3H, SMe), 2.42 (s, 3H, COCH₃)188.9 (C=O), 138.5 (C2), 132.1 (C5), 121.3 (C4), 110.2 (C3), 25.8 (COCH₃), 15.9 (SMe)

Modern Approaches: Palladium-Catalyzed C-H Functionalization

Recent advances in organometallic chemistry have led to the development of palladium-catalyzed direct C-H functionalization reactions, offering a more atom-economical and often milder alternative to traditional electrophilic substitutions.[15] For the C5-functionalization of 2-substituted pyrroles, methods like the Mizoroki-Heck reaction can be employed to introduce alkenyl groups.

Conceptual Workflow:

The general workflow involves the reaction of the 2-substituted pyrrole with an alkene in the presence of a palladium catalyst, an oxidant, and often a ligand. The regioselectivity can be influenced by directing groups or the inherent electronic properties of the pyrrole ring. For 2-(methylthio)-1H-pyrrole, the electron-rich nature of the C5 position can direct the C-H activation.

Caption: Palladium-catalyzed C5-alkenylation workflow.

While specific protocols for the C5-alkenylation of 2-(methylthio)-1H-pyrrole are less common in the literature compared to other substituted pyrroles, the principles of directed or electronically-driven C-H activation provide a strong basis for developing such methodologies.[16]

Applications in Drug Discovery and Natural Product Synthesis

C5-functionalized 2-(methylthio)-1H-pyrroles are pivotal building blocks in the synthesis of a wide range of biologically active molecules.

  • Prodigiosin Analogs: 2-(Methylthio)-1H-pyrrole-5-carbaldehyde is a key precursor for the "A" ring of prodigiosin-type molecules. Condensation with a bipyrrole "B-C" ring fragment leads to the formation of the characteristic tripyrrolic core of these potent anticancer and immunosuppressive agents.[2][7]

  • Tambjamine and Marine Alkaloids: The C5-functionalized pyrrole motif is a common feature in the Tambjamine family of marine alkaloids, which exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and cytotoxic properties. The ability to introduce various substituents at the C5 position is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents.[1][16]

  • Kinase Inhibitors: The pyrrole scaffold is present in numerous kinase inhibitors used in cancer therapy.[3][17][18][19][20] The functionalization of the 2-(methylthio)-1H-pyrrole core at the C5 position allows for the exploration of new chemical space in the design of next-generation kinase inhibitors with improved potency and selectivity.

Sources

Method

storage conditions for 2-(methylthio)-1H-pyrrole to prevent degradation

Abstract & Core Directive 2-(methylthio)-1H-pyrrole is a highly reactive heterocyclic building block used in the synthesis of pharmaceuticals and functional materials. Its structural duality—combining an electron-rich py...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Directive

2-(methylthio)-1H-pyrrole is a highly reactive heterocyclic building block used in the synthesis of pharmaceuticals and functional materials. Its structural duality—combining an electron-rich pyrrole ring with an oxidizable thioether moiety—renders it exceptionally susceptible to degradation via oxidative polymerization and S-oxidation .

This guide defines the Zero-Compromise Storage Protocol required to maintain >98% purity. Deviating from these conditions will result in the formation of "pyrrole black" oligomers and sulfoxides, rendering the compound useless for precise catalytic or biological applications.

Chemical Vulnerabilities & Degradation Mechanisms

To prevent degradation, one must understand the enemy. 2-(methylthio)-1H-pyrrole faces two distinct but synergistic degradation pathways.

The "Double Threat" Profile
  • Pyrrole Ring Oxidation (Polymerization): The pyrrole ring is electron-rich (

    
    -excessive). In the presence of oxygen or trace acids, it undergoes radical-mediated oxidation, leading to the formation of polypyrrole chains (visible as a color change from clear/yellow to dark brown/black).
    
  • Sulfur Oxidation: The methylthio group (-SMe) is a soft nucleophile. Exposure to atmospheric oxygen or peroxides (often found in aged ether solvents) oxidizes the sulfide to a sulfoxide (S=O) and eventually a sulfone (O=S=O) , altering the electronic properties of the ring.

Degradation Pathway Visualization

The following diagram illustrates the cascade of failure that occurs under improper storage.

DegradationPathways Compound 2-(methylthio)-1H-pyrrole (Active Reagent) Radical Radical Cation Intermediate Compound->Radical Photo-oxidation Sulfoxide S-Oxide Impurity (2-(methylsulfinyl)pyrrole) Compound->Sulfoxide S-Oxidation (Slow) Oxygen O2 / Light / Acid Oxygen->Radical Oxygen->Sulfoxide Dimer Dimerization Radical->Dimer Coupling Polymer Pyrrole Black (Insoluble Polymer) Dimer->Polymer Chain Propagation

Figure 1: Mechanistic pathways of degradation. The primary failure mode is oxidative polymerization triggered by light and oxygen.

Storage Specifications (The Protocol)

The following parameters are non-negotiable for long-term stability (>6 months).

ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Arrhenius kinetics dictate that lowering T slows radical propagation. 4°C is insufficient for long-term storage of alkylthio-pyrroles.
Atmosphere Inert Gas (Argon) Argon is denser than air and forms a "blanket" over the liquid/solid. Nitrogen is acceptable but less effective if the seal is imperfect.
Container Amber Glass Vials Blocks UV/Blue light (200-450 nm) which catalyzes the initial electron transfer from the pyrrole ring to oxygen.
Closure Teflon (PTFE) Lined Cap Prevents leaching of plasticizers (phthalates) from standard caps, which can act as radical initiators.
Additives None (Usually) Optional: For bulk storage, a strip of activated copper can scavenge sulfur-active species, but is generally not recommended for pharma intermediates due to metal contamination risks.

Handling & Aliquoting Workflow

Objective: Minimize the "Exposed Surface Area x Time" metric.

Step-by-Step Protocol
  • Equilibration (Critical):

    • Remove the vial from -20°C storage.

    • STOP: Do not open the vial immediately.

    • Allow the vial to warm to room temperature (approx. 30 mins) inside a desiccator.

    • Why? Opening a cold vial condenses atmospheric moisture into the product. Water promotes acid-catalyzed polymerization.

  • Inert Atmosphere Handling:

    • Ideally, handle inside a glovebox (

      
       ppm).
      
    • Alternatively, use Schlenk techniques :

      • Flush the headspace with Argon for 30 seconds before and after withdrawing material.

      • Use a gas-tight syringe for liquid transfer.

  • Aliquotting Strategy:

    • Never return unused material to the stock vial.

    • Upon first receipt, split the bulk material into single-use aliquots (e.g., 50 mg or 100 mg) under Argon.

    • Seal each aliquot with Parafilm over the cap to reduce gas exchange.

  • Re-Sealing:

    • Purge headspace with Argon.

    • Tighten cap firmly.

    • Wrap cap-neck junction with Parafilm or electrical tape.

    • Return to -20°C immediately.

Quality Control & Troubleshooting

Before committing this reagent to a high-value synthesis, validate its integrity.

QC Protocol: 1H NMR Validation
  • Solvent:

    
     (Neutralized with basic alumina to remove trace HCl).
    
  • Key Signals to Monitor:

    • S-Me Peak: Sharp singlet around

      
       2.3 - 2.5 ppm. Broadening indicates polymerization.
      
    • Ring Protons: Distinct multiplets in the aromatic region (

      
       6.0 - 7.0 ppm).
      
    • Impurity Flag: Look for a new singlet downfield (

      
       2.7 - 2.9 ppm), indicative of the Sulfoxide (S-Me=O)  derivative.
      
Troubleshooting Table
ObservationDiagnosisRemediation
Color: Dark Brown/Black Oxidative PolymerizationDiscard. Purification is difficult; polymers co-elute and poison catalysts.
Color: Reddish Tint Early Stage OxidationDistillation. Bulb-to-bulb distillation (Kugelrohr) under high vacuum can recover pure monomer.
Solid Precipitate Polymer FormationFilter. Dissolve in

, filter out insoluble polymer, concentrate, and use immediately.

Experimental Workflow Diagram

HandlingProtocol Start Remove from -20°C Equilibrate Equilibrate to RT (Desiccator, 30 min) Start->Equilibrate Prevent Condensation Open Open under Argon Flow Equilibrate->Open Use Withdraw Aliquot (Gas-tight Syringe) Open->Use Purge Purge Headspace (Argon, 30 sec) Use->Purge Immediate Seal Seal & Parafilm Purge->Seal Store Return to -20°C Seal->Store

Figure 2: Standard Operating Procedure (SOP) for handling sensitive thio-pyrroles.

References

  • Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: 2-Methyl-1H-pyrrole (Analogous Handling). Merck KGaA.[2] Link

  • Laha, J. K., et al. (2020).[3] "Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions." Organic Letters, 22(4), 1442-1447.

  • Thompson, A., et al. (2019). "Synthesis and reactivity of 2-thionoester pyrroles." Canadian Journal of Chemistry.[4]

  • Fisher Scientific. (2026). Material Safety Data Sheet: Pyrrole Compounds. Link

Sources

Application

Application Note: Electrophilic Substitution of 2-(Methylthio)-1H-pyrrole in Advanced Organic Synthesis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Technique: Regioselective Electrophilic Aromatic Substitution (EAS) Strategic Utility in Drug Discovery & Materials Science Pyrrole...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Technique: Regioselective Electrophilic Aromatic Substitution (EAS)

Strategic Utility in Drug Discovery & Materials Science

Pyrroles are highly electron-rich, five-membered aromatic heterocycles that readily undergo electrophilic aromatic substitution (EAS). In unsubstituted pyrrole, EAS occurs preferentially at the


-positions (C2 and C5) due to the superior resonance stabilization of the resulting Wheland intermediate[1]. However, in complex molecule synthesis—such as the construction of porphyrin rods, dipyrromethanes, and pharmaceutical scaffolds—precise regiocontrol is required to prevent over-substitution or unwanted polymerization. Halogenation, for instance, generally provides polyhalogenated pyrroles unless strictly controlled[2].

The use of 2-(methylthio)-1H-pyrrole introduces a strategic advantage. The methylthio (-SMe) group acts as a robust, directing


-protecting group. It effectively masks the C2 position, directing incoming electrophiles exclusively to the C5 position without deactivating the pyrrole ring[3]. Once the desired C5-functionalization is complete, the -SMe group can undergo traceless cleavage under non-acidic reductive conditions (e.g., using sodium dithionite or metallic desulfurizing reagents)[3].

Mechanistic Causality: Regioselectivity & Electronic Effects

As an Application Scientist, it is critical to understand why 2-(methylthio)-1H-pyrrole reacts so cleanly at the C5 position, rather than the C3 or C4 positions:

  • Steric and Covalent Blocking: The C2 position is covalently blocked by the -SMe moiety, eliminating one of the two highly reactive

    
    -sites.
    
  • Electronic Directing Effects: The -SMe group is mildly electron-withdrawing by induction (-I) but electron-donating by resonance (+M). Unlike strongly electron-withdrawing protecting groups (e.g., -SO2Ph or -Boc) which deactivate the ring and often force

    
    -substitution (C3)[4], the -SMe group maintains the high nucleophilicity of the pyrrole 
    
    
    
    -system.
  • Intermediate Stabilization: Attack at the C5 position generates a

    
    -complex (Wheland intermediate) where the positive charge is highly delocalized across the nitrogen atom and the remaining carbon framework. Attack at the C3 position is sterically hindered by the adjacent -SMe group and offers fewer resonance-stabilizing structures.
    

G SM 2-(Methylthio)-1H-pyrrole (C2 Position Blocked) E Electrophile (E⁺) (e.g., Vilsmeier Reagent) SM->E C5_Int C5-Wheland Intermediate (Highly stabilized by N lone pair) E->C5_Int Major Pathway (C5 Attack) C3_Int C3-Wheland Intermediate (Sterically hindered, less stable) E->C3_Int Minor Pathway (C3 Attack) Prod_C5 5-Substituted-2-(methylthio)-1H-pyrrole (Target Product) C5_Int->Prod_C5 Prod_C3 3-Substituted-2-(methylthio)-1H-pyrrole (Trace / Byproduct) C3_Int->Prod_C3

Regioselectivity pathways for the electrophilic substitution of 2-(methylthio)-1H-pyrrole.

Experimental Protocols: Self-Validating Systems

Protocol A: Vilsmeier-Haack Formylation (Synthesis of 5-(Methylthio)-1H-pyrrole-2-carbaldehyde)

The Vilsmeier-Haack reaction is the premier method for introducing a formyl group at the C5 position.

  • Causality Check: Phosphorus oxychloride (POCl

    
    ) and Dimethylformamide (DMF) generate the Vilsmeier electrophile (chloromethylene-N,N-dimethylammonium chloride). The reaction must be kept cold initially to prevent uncontrolled exothermic polymerization of the electron-rich pyrrole. Quenching with aqueous sodium acetate (a mild base) rather than NaOH prevents the base-catalyzed degradation of the newly formed pyrrole-carboxaldehyde.
    

Step-by-Step Methodology:

  • Electrophile Generation: Cool anhydrous DMF (3.0 equiv) to 0 °C under an inert argon atmosphere. Add POCl

    
     (1.2 equiv) dropwise over 15 minutes. Stir for 30 minutes at 0 °C. Self-Validation: The formation of the Vilsmeier complex is marked by the appearance of a pale-yellow color.
    
  • Substrate Addition: Dilute 2-(methylthio)-1H-pyrrole (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE). Add this solution dropwise to the Vilsmeier reagent at 0 °C. The solution will transition to a deep orange/red, indicating the formation of the conjugated iminium species.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 40 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until the starting material is fully consumed.

  • Hydrolysis: Cool the mixture to 0 °C and carefully quench with a saturated aqueous solution of sodium acetate (NaOAc). Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the final carbonyl.

  • Workup & Isolation: Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo. Purify via silica gel flash chromatography.
Protocol B: Regioselective Bromination

Halogenation of pyrroles is notoriously difficult to control. Using 2-(methylthio)-1H-pyrrole restricts bromination strictly to the C5 position.

  • Causality Check: Radical bromination pathways are suppressed by operating in the absence of light, ensuring that the reaction proceeds strictly via an EAS mechanism. The cryogenic temperature (-78 °C) mitigates the high exothermicity of pyrrole halogenation, preventing oxidative degradation.

Step-by-Step Methodology:

  • Dissolve 2-(methylthio)-1H-pyrrole (1.0 equiv) in anhydrous THF and cool to -78 °C.

  • Add a solution of N-Bromosuccinimide (NBS, 1.05 equiv) in THF dropwise over 30 minutes in the dark (wrap the flask in aluminum foil).

  • Stir for 1 hour at -78 °C.

  • Quench with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    to neutralize any unreacted electrophilic bromine, then warm to room temperature.
  • Extract with diethyl ether, dry, and concentrate. Note: The resulting 5-bromo-2-(methylthio)-1H-pyrrole is light-sensitive and should be used immediately in subsequent cross-coupling reactions.

Data Presentation: Comparative Electrophilic Reactions

The table below summarizes the quantitative expectations and mechanistic nuances for various electrophilic substitutions on 2-(methylthio)-1H-pyrrole.

Electrophile SourceReaction TypeTarget PositionTypical YieldMechanistic Notes
POCl

/ DMF
Vilsmeier-Haack FormylationC580–90%Forms an iminium intermediate; requires mild aqueous hydrolysis (NaOAc) to isolate the aldehyde.
NBS / THF Electrophilic BrominationC575–85%Must be performed at -78 °C in the dark to prevent radical-mediated polyhalogenation.
Acyl Chloride / ZnCl

Friedel-Crafts AcylationC570–80%Milder Lewis acids (ZnCl

or BF

·OEt

) are preferred over AlCl

to prevent acid-catalyzed polymerization.
HNO

/ Ac

O
NitrationC560–70%Acetyl nitrate generated in situ prevents the strong acid-catalyzed degradation typical of pyrroles.

Analytical Validation

How to confirm C5 substitution over C3 substitution? The regiochemical outcome is self-validating via


H NMR analysis.
  • C5-Substitution (Target): A C5-substituted product yields two adjacent pyrrolic protons (H3 and H4) exhibiting a characteristic doublet-of-doublets coupling pattern with a coupling constant of

    
     Hz .
    
  • C3-Substitution (Byproduct): Conversely, a C3-substituted byproduct would display the H4 and H5 protons with a noticeably smaller coupling constant (

    
     Hz ), allowing for rapid, definitive verification of regiocontrol.
    

References

  • [2] Pyrrole - Wikipedia. Wikimedia Foundation. Available at:[Link]

  • [1] Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Online Organic Chemistry Tutor. Available at:[Link]

  • [3] Geometric synthesis of porphyrin rods. US Patent US8288529B2. Google Patents. Available at:

  • [4] Jolicoeur 2006 (Pyrrole protection). Scribd. Available at:[Link]

Sources

Method

procedure for desulfurization of 2-(methylthio)pyrroles with Raney Nickel

Application Note & Standard Operating Procedure (SOP) Abstract & Strategic Context In the synthesis of polysubstituted pyrroles, the 2-(methylthio) group often serves as a crucial blocking or directing group, allowing fo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Standard Operating Procedure (SOP)

Abstract & Strategic Context

In the synthesis of polysubstituted pyrroles, the 2-(methylthio) group often serves as a crucial blocking or directing group, allowing for regioselective functionalization at the C3 or C4 positions. However, its subsequent removal to yield the target pyrrole scaffold requires a chemoselective reduction that cleaves the C–S bond without saturating the electron-rich pyrrole ring.

This guide details the protocol for the reductive desulfurization of 2-(methylthio)pyrroles using Raney Nickel (Ra-Ni). Unlike standard hydrogenations, this heterogeneous surface reaction relies on adsorbed hydrogen. The protocol emphasizes catalyst activity modulation (W-2 grade) to prevent the over-reduction of the pyrrole ring to pyrrolidine, a common failure mode in this transformation.

Mechanistic Principles

The desulfurization of thioethers by Raney Nickel is not a simple solution-phase reduction but a surface-mediated process. Understanding this mechanism is vital for troubleshooting.

  • Adsorption: The sulfur atom's lone pairs coordinate to the nickel surface (chemisorption).

  • C-S Bond Cleavage: The C–S bond undergoes homolytic cleavage. The sulfur remains bound to the nickel as nickel sulfide (Ni-S).

  • Radical/Surface Species: The resulting pyrrolyl radical (or surface-bound organometallic species) is highly reactive.

  • Hydrogen Transfer: Hydrogen atoms, pre-adsorbed within the porous nickel lattice during activation, are transferred to the carbon radical, forming the C–H bond.

Visualization: Surface-Mediated Desulfurization Pathway

DesulfurizationMechanism Figure 1: Mechanism of Raney Nickel mediated C-S bond cleavage on the catalyst surface. Substrate 2-(Methylthio)pyrrole Adsorption Step 1: Chemisorption (S-Ni Coordination) Substrate->Adsorption Diffusion to Surface Cleavage Step 2: C-S Bond Cleavage (Formation of Pyrrolyl-Ni) Adsorption->Cleavage Surface Activation H_Transfer Step 3: H-Atom Transfer (From Ni-H lattice) Cleavage->H_Transfer Radical/Carbenoid Intermediate Product Desulfurized Pyrrole + Ni-S species H_Transfer->Product Desorption

Critical Parameters & Optimization

To ensure reproducibility and safety, the following parameters must be controlled:

ParameterRecommendationRationale
Catalyst Grade W-2 (Neutral)Highly active grades (W-4 to W-7) contain more adsorbed H₂ and may reduce the pyrrole double bonds. W-2 is sufficiently active for C-S cleavage but kinetically slower for aromatic reduction.
Solvent Ethanol (Abs.) Protic solvents facilitate the reaction. Methanol is faster but can be too aggressive; Ethanol offers a better reflux temperature (78°C) for control.
Catalyst Loading 10:1 to 20:1 (w/w) The reaction is stoichiometric regarding the Ni surface area needed to sequester sulfur. Ni becomes "poisoned" by S; excess is required.
Pre-treatment Solvent Exchange Commercial Ra-Ni is stored in water (pH ~10). It must be washed with water then ethanol to remove basic aluminates which can degrade sensitive pyrroles.

Standard Operating Procedure (SOP)

Safety Warning: Raney Nickel is pyrophoric .[1][2] It will ignite spontaneously if allowed to dry in air. All manipulations must be performed under an inert atmosphere (Argon/Nitrogen), and the catalyst must remain submerged in solvent at all times.

Materials
  • Substrate: 2-(Methylthio)pyrrole derivative.

  • Reagent: Raney Nickel (50% slurry in water).

  • Solvent: Absolute Ethanol (degassed).

  • Equipment: 2-neck Round Bottom Flask (RBF), Reflux condenser, Mechanical stirrer (preferred over magnetic to prevent grinding the catalyst).

Step-by-Step Protocol
Phase 1: Catalyst Activation & Washing
  • Calculate Loading: Weigh an amount of Ra-Ni slurry equivalent to 10x the weight of the substrate. (e.g., for 1g substrate, use ~20g slurry assuming 50% Ni content).

  • Decantation: Place the slurry in the RBF. Let the Ni settle. Carefully decant the supernatant water using a pipette. Do not let the Ni surface dry.

  • Water Wash: Add distilled water (3x volume of Ni), swirl gently, let settle, and decant. Repeat 3 times until pH of supernatant is neutral (pH ~7).

  • Solvent Exchange: Add absolute ethanol (3x volume), swirl, settle, and decant. Repeat 3 times. This removes water which can inhibit the reaction or cause solubility issues.

Phase 2: Reaction Setup
  • Addition: Dissolve the 2-(methylthio)pyrrole in the minimum amount of absolute ethanol. Add this solution to the RBF containing the ethanol-wet Raney Nickel.

  • Inertion: Evacuate the flask and backfill with Argon (3 cycles).

  • Reaction: Heat the mixture to reflux (bath temp ~85°C) with vigorous stirring.

    • Note: Magnetic stir bars can attract Ni particles, reducing surface area and grinding the catalyst. Overhead mechanical stirring is superior for scale >5g.

  • Monitoring: Monitor by TLC or LCMS every 30 minutes. The reaction is typically complete within 1–4 hours.

    • Endpoint: Disappearance of starting material (M) and appearance of product (M - 46 mass units).

Phase 3: Workup & Quenching
  • Cooling: Allow the mixture to cool to room temperature.

  • Filtration: Prepare a Celite pad in a sintered glass funnel. Pre-wet the Celite with ethanol.

  • Filtration (Under Inert Blanket): Carefully filter the reaction mixture through the Celite. Crucial: Do not pull air through the filter cake to dryness. Keep the filter cake wet with ethanol at all times.

  • Washing: Wash the cake with 2-3 portions of hot ethanol to elute the product.

  • Quenching the Waste: Immediately transfer the Celite/Ra-Ni solid waste into a waste container containing dilute Hydrochloric Acid (1M) or bleach solution to destroy the pyrophoric activity before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude pyrrole.

Workflow Visualization

ProtocolWorkflow Figure 2: Operational workflow for safe desulfurization. Start Start: Ra-Ni Slurry (pH 10) Wash Wash: H2O (x3) -> EtOH (x3) Target: Neutral pH Start->Wash Reaction Reaction: Add Substrate + Reflux Solvent: EtOH, Time: 1-4h Wash->Reaction Filter Filtration: Celite Pad *KEEP WET* Reaction->Filter Quench Safety: Quench Filter Cake in Dilute HCl Filter->Quench Solid Waste Isolate Product Isolation Evaporation -> Purification Filter->Isolate Filtrate

Troubleshooting & Optimization Table

ObservationDiagnosisCorrective Action
Reaction Stalls (<50% conversion) Catalyst poisoning or insufficient H₂.Add fresh, washed Ra-Ni (0.5 eq). Do not simply add more heat.
Over-reduction (Pyrrolidine formation) Catalyst too active (W-4/W-6) or reaction too long.Use acetone-deactivated Ra-Ni (stir Ra-Ni in acetone for 1h prior to use). Reduce reaction time.
Dimerization of Pyrrole Radical coupling on surface.Dilute the reaction mixture. Increase stirring speed to prevent localized concentration gradients.
Fire on Filter Funnel Filter cake dried out.EMERGENCY: Cover with sand or a non-flammable lid. Never pull air through the cake for more than a few seconds.

References

  • Pettit, G. R., & van Tamelen, E. E. (1962).[1][3] Desulfurization with Raney Nickel. Organic Reactions, 12, 356–529.

  • Hauptmann, H., & Walter, W. F. (1962). The Action of Raney Nickel on Organic Sulfur Compounds. Chemical Reviews, 62(4), 347–404.

  • Organic Syntheses. (1949). Desulfurization of Thioethers: General Procedures. Organic Syntheses, Coll.[3][4] Vol. 3, p. 181.

  • BenchChem. (2025).[2] Preventing ring cleavage during the desulfurization of thiazole compounds (Applicable to Pyrroles). Technical Support Notes.

Sources

Application

synthesis of BODIPY dyes using 2-(methylthio)-1H-pyrrole precursors

Executive Summary This guide details the synthesis and application of 3,5-bis(methylthio)BODIPY dyes derived from 2-(methylthio)-1H-pyrrole precursors. Unlike standard dipyrromethene syntheses, the incorporation of methy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis and application of 3,5-bis(methylthio)BODIPY dyes derived from 2-(methylthio)-1H-pyrrole precursors. Unlike standard dipyrromethene syntheses, the incorporation of methylthio (


) groups at the 3,5-positions provides a unique "chemical handle." These groups serve two critical functions: they induce a bathochromic (red) shift in emission due to sulfur's electron-donating nature, and they act as versatile pseudo-halogens for late-stage diversification via Nucleophilic Aromatic Substitution (

) or Liebeskind-Srogl cross-coupling. This protocol offers a robust pathway for developing tunable fluorophores for bio-imaging and drug discovery.

Scientific Foundation & Mechanism

The "Thio-Switch" Advantage

Standard BODIPY synthesis often relies on 2,4-dimethylpyrroles, yielding highly fluorescent but chemically inert cores. By utilizing 2-(methylthio)-1H-pyrrole , we generate a BODIPY core where the 3 and 5 positions are occupied by sulfur.

  • Electronic Effect: The sulfur atom donates electron density into the

    
    -system, narrowing the HOMO-LUMO gap and red-shifting fluorescence compared to unsubstituted analogs.
    
  • Leaving Group Ability: The

    
     group is an excellent leaving group on the electron-deficient BODIPY core. This allows for the rapid generation of libraries (e.g., replacing 
    
    
    
    with amines or alkoxides) without the instability issues often associated with 3,5-dichloroBODIPYs.
Mechanistic Pathway

The synthesis proceeds through the acid-catalyzed condensation of the pyrrole with an acid chloride. The methylthio group survives the harsh Lewis acid conditions required for boron complexation (


), a distinct advantage over more sensitive functional groups.

G Start Ketene Dithioacetal Pyrrole 2-(Methylthio)-1H-pyrrole Start->Pyrrole Cyclization (Gompper Method) Dipyrrin Dipyrromethene Intermediate Pyrrole->Dipyrrin DCM, H+ Condensation Acid Chloride Condensation BODIPY 3,5-Bis(methylthio) BODIPY Dipyrrin->BODIPY DIPEA, BF3 Complexation BF3·OEt2 Complexation Library Functionalized BODIPY Library BODIPY->Library SnAr Displacement (R-NH2, R-OH)

Figure 1: Strategic workflow for the synthesis and diversification of methylthio-BODIPYs.

Detailed Protocols

Reagents & Equipment
  • Precursor: 2-(methylthio)-1H-pyrrole (Synthesized via ketene dithioacetal route [1]).

  • Electrophile: 4-Nitrobenzoyl chloride (Model electrophile).

  • Complexation: Boron trifluoride diethyl etherate (

    
    ), 
    
    
    
    -Diisopropylethylamine (DIPEA).
  • Solvents: Anhydrous Dichloromethane (DCM), THF.

  • Safety:

    
     is corrosive. Methylthio compounds have a potent stench; all work must be performed in a fume hood with bleach traps. 
    
Protocol A: Assembly of the 3,5-Bis(methylthio)BODIPY Core

Step 1: Condensation [1][2]

  • In a flame-dried round-bottom flask under Argon, dissolve 2-(methylthio)-1H-pyrrole (2.2 equiv) in anhydrous DCM (0.1 M concentration).

  • Add 4-nitrobenzoyl chloride (1.0 equiv) in one portion.

  • Stir at room temperature for 12 hours. The solution will turn dark red/brown, indicating dipyrromethene formation.

    • Expert Insight: Unlike standard pyrroles, the methylthio group deactivates the ring slightly. If conversion is low (monitored by TLC), mild heating to 35°C is permissible, but avoid reflux to prevent desulfurization.

Step 2: Complexation

  • Cool the reaction mixture to 0°C (ice bath).

  • Add DIPEA (6.0 equiv) dropwise. The color typically shifts to a fluorescent orange-red. Stir for 10 minutes.

  • Add

    
      (9.0 equiv) dropwise over 15 minutes. Caution: Exothermic.
    
  • Allow the mixture to warm to room temperature and stir for 2 hours.

Step 3: Workup & Purification

  • Quench with saturated

    
     solution.
    
  • Extract with DCM (

    
    ). Wash combined organics with water and brine.
    
  • Dry over

    
     and concentrate in vacuo.
    
  • Purification: Silica gel chromatography.

    • Eluent: Hexane/DCM gradient (starts 100:0

      
       70:30).
      
    • Observation: The product is usually the highly fluorescent red/orange band.

Table 1: Typical Yields & Data

ComponentEquivalentsRoleNotes
2-(Methylthio)pyrrole2.2NucleophileExcess ensures full condensation.
Acid Chloride1.0ElectrophileDetermines meso-substituent.
DIPEA6.0BaseScavenges HCl and HF.

9.0Boron SourceLarge excess required for complexation.
Yield 45-65% Product Stable solid, metallic luster.
Protocol B: Late-Stage Functionalization (The "Switch")

This step converts the SMe-BODIPY into a red-shifted amino-BODIPY via


.
  • Dissolve 3,5-bis(methylthio)BODIPY (1 equiv) in Acetonitrile (MeCN).

  • Add the desired primary or secondary amine (e.g., morpholine, 5 equiv).

  • Reflux at 80°C for 2–4 hours.

    • Monitoring: Monitor by UV-Vis.[3] The SMe-BODIPY (

      
      ) will disappear, replaced by the amino-BODIPY (
      
      
      
      ).
  • Mechanism: The amine attacks position 3 (or 5), forming a Meisenheimer-like complex, followed by the expulsion of methanethiol (MeSH).

Mechanism Step1 3,5-Bis(SMe) BODIPY (Electrophile) Step2 Nucleophilic Attack (C-3 Position) Step1->Step2 + R-NH2 Step3 Tetrahedral Intermediate Step2->Step3 Step4 Elimination of MeS- (Leaving Group) Step3->Step4 Final 3-Amino-5-SMe BODIPY Step4->Final - MeSH

Figure 2: Mechanism of Nucleophilic Aromatic Substitution on the BODIPY core.

Troubleshooting & Quality Control

  • Issue: Low Yield in Condensation.

    • Cause: Oxidation of the pyrrole precursor.

    • Fix: 2-(methylthio)pyrroles are sensitive to air. Store under Argon at -20°C. Use immediately upon synthesis.

  • Issue: "Blue Smear" on TLC.

    • Cause: Decomposition of the BODIPY core during silica chromatography.

    • Fix: BODIPYs are generally stable, but if the silica is too acidic, it can demetallate the dye. Add 1% Triethylamine to the eluent.

  • Validation (NMR):

    • Look for the singlet corresponding to

      
       at 
      
      
      
      .
    • Disappearance of this peak confirms successful substitution in Protocol B.

References

  • Synthesis of 2-(methylthio)

    • Tominaga, Y., et al. "Synthesis of 2-methylthio-3-substituted pyrroles." Journal of Heterocyclic Chemistry, 1989.
    • Source:

  • Nucleophilic Substitution on BODIPY Cores

    • Dehaen, W., et al. "Functionalisation of fluorescent BODIPY dyes by nucleophilic substitution."[4] Chemical Communications, 2005.[4]

    • Source:

  • Thio-BODIPY Applications

    • Pena-Cabrera, E., et al. "8-Thiomethyl-BODIPY: A versatile platform for the synthesis of BODIPY dyes." Organic Letters, 2011. (Note: Analogous chemistry at the meso-position).[1][5]

    • Source:

  • Mechanochemical Synthesis (Green Alternative)

    • Friščić, T., et al. "Expeditious, mechanochemical synthesis of BODIPY dyes." Beilstein Journal of Organic Chemistry, 2013.
    • Source:

Sources

Method

Application Note: Strategic N-Protection of 2-(Methylthio)-1H-pyrrole for Advanced Functionalization

Executive Summary & Mechanistic Rationale The 2-(methylthio)-1H-pyrrole scaffold is a highly versatile building block in medicinal chemistry and materials science. However, the inherent electron-rich nature of the pyrrol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 2-(methylthio)-1H-pyrrole scaffold is a highly versatile building block in medicinal chemistry and materials science. However, the inherent electron-rich nature of the pyrrole ring, compounded by the electron-donating thioether (-SMe) group at the C2 position, renders the unprotected heterocycle highly susceptible to oxidative degradation, acid-catalyzed polymerization, and unselective electrophilic aromatic substitution.

Selecting the appropriate N-protecting group is not merely a matter of masking the N-H bond; it is a strategic necessity to modulate the HOMO/LUMO energy levels of the pyrrole ring, prevent degradation during transition-metal catalysis, and direct regioselective functionalization. Recent methodologies highlight that N-alkoxycarbonyl protection endows pyrroles with enhanced stability against oxidative degradation and N-deprotonation due to its electron-withdrawing nature[1]. Conversely, while the tert-butoxycarbonyl (Boc) group is excellent for directing lithiation, it has been documented to cause significant substrate decomposition during palladium-catalyzed cross-coupling reactions. In such scenarios, the 2-(trimethylsilyl)ethoxymethyl (SEM) group is vastly superior, providing excellent yields without decomposition[2].

Comparative Analysis of N-Protecting Groups

The choice of protecting group must be orthogonal to your planned synthetic route. The table below synthesizes quantitative and qualitative data to guide the selection process based on downstream functionalization goals[3].

Protecting GroupElectronic EffectRegiodirecting EffectCross-Coupling StabilityStandard Deprotection Conditions
Boc (tert-Butoxycarbonyl)Strongly WithdrawingDirects to C5Poor (Prone to decomposition)Acidic (TFA/DCM) or Mild Base
SEM (2-(Trimethylsilyl)ethoxymethyl)Mildly Donating / NeutralDirects to C5ExcellentFluoride (TBAF) or Lewis Acid (MgBr₂)
TIPS (Triisopropylsilyl)Neutral (Steric Shielding)Directs to C3GoodFluoride (TBAF/THF)
Ts (Tosyl)Strongly WithdrawingDirects to C3/C4ModerateReductive (Mg/MeOH) or Basic

Workflow Visualization

The following decision matrix illustrates the logical progression for selecting an N-protecting group based on the desired functionalization of the 2-(methylthio)-1H-pyrrole core.

Workflow Start 2-(methylthio)-1H-pyrrole (Electron-rich, Sensitive) Path1 Goal: Pd-Catalyzed Cross-Coupling Start->Path1 Path2 Goal: C5-Directed Lithiation Start->Path2 Path3 Goal: C3-Electrophilic Substitution Start->Path3 SEM N-SEM Protection (Prevents Decomposition) Path1->SEM Boc N-Boc Protection (Electron-Withdrawing) Path2->Boc TIPS N-TIPS Protection (Steric Shielding) Path3->TIPS DeprotectSEM Mild Deprotection: MgBr2 in Et2O/MeNO2 SEM->DeprotectSEM DeprotectBoc Acidic Deprotection: TFA in DCM Boc->DeprotectBoc DeprotectTIPS Fluoride Deprotection: TBAF in THF TIPS->DeprotectTIPS

Decision matrix for the N-protection of 2-(methylthio)-1H-pyrrole.

Experimental Protocols

Protocol A: N-SEM Protection (Optimized for Cross-Coupling)

Causality & Logic: The SEM group is introduced using sodium hydride (NaH) to deprotonate the pyrrole nitrogen, forming a highly nucleophilic pyrrolide anion. This ensures rapid and complete conversion when reacted with SEM-Cl[3]. The robust nature of the SEM ether prevents the azafulvenium-like intermediate decomposition often seen with Boc groups during Pd-catalysis[2].

  • Preparation: Dissolve 2-(methylthio)-1H-pyrrole (1.0 equiv) in anhydrous DMF (0.2 M) at 0 °C under an inert argon atmosphere. Rationale: Argon prevents the oxidation of the sensitive thioether to a sulfoxide.

  • Deprotonation: Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes.

  • Alkylation: Dropwise add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv). Rationale: Dropwise addition controls the exotherm and minimizes polyalkylation side reactions.

  • Completion: Warm to room temperature and stir for 2 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, wash extensively with brine (5×) to remove residual DMF, dry over Na₂SO₄, and concentrate.

  • Validation & Quality Control: The cessation of hydrogen gas evolution in Step 2 serves as an internal visual indicator that deprotonation is complete. Post-reaction, successful SEM protection is validated by ¹H NMR, specifically looking for the disappearance of the broad N-H peak (~8.0 ppm) and the appearance of the SEM methylene singlet (~5.3 ppm).

Protocol B: Directed C5-Lithiation of N-Boc-2-(methylthio)pyrrole

Causality & Logic: The Boc group's carbonyl oxygen coordinates with the lithium cation (via the Complex Induced Proximity Effect), directing the base to deprotonate the adjacent C5 proton rather than the C3 proton[2].

  • Preparation: Dissolve N-Boc-2-(methylthio)pyrrole in anhydrous THF (0.1 M) and cool to -78 °C.

  • Lithiation: Add Lithium diisopropylamide (LDA) or tert-butyllithium (1.1 equiv) dropwise. Rationale: The bulky base prevents nucleophilic attack on the Boc carbonyl.

  • Maturation: Stir for 45 minutes at -78 °C to ensure complete metalation.

  • Electrophilic Trapping: Add the desired electrophile (e.g., an alkyl halide) and slowly warm to room temperature.

  • Validation & Quality Control: To validate the regioselectivity of the lithiation prior to scaling up, quench a 0.5 mL aliquot of the lithiated intermediate with D₂O. Subsequent GC-MS or ¹H NMR analysis must confirm >95% deuterium incorporation exclusively at the C5 position.

Protocol C: Mild SEM Deprotection using Magnesium Bromide

Causality & Logic: Standard SEM deprotection using TBAF or strong acids (like TFA) can be destructive to multifunctionalized or sensitive pyrrole derivatives[4]. Magnesium bromide (MgBr₂) acts as a mild, bidentate Lewis acid that selectively coordinates to the oxygen atoms of the SEM ether, facilitating its cleavage without degrading the methylthio group or the pyrrole core[4].

  • Preparation: Dissolve the N-SEM protected 2-(methylthio)pyrrole (1.0 equiv) in a 1:1 mixture of anhydrous Et₂O and nitromethane (MeNO₂).

  • Lewis Acid Addition: Add anhydrous MgBr₂ (3.0 equiv) at room temperature.

  • Monitoring: Stir and monitor via TLC until the starting material is consumed.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract with EtOAc, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation & Quality Control: The integrity of the sensitive methylthio group is confirmed post-deprotection by mass spectrometry (verifying the absence of a -47 Da loss corresponding to -SMe cleavage) and the re-emergence of the N-H stretch (~3400 cm⁻¹) in the IR spectrum.

References
  • Title: Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy Source: organic-chemistry.org URL: [Link]

  • Title: Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation and C-C Bond Formation on a Pyrrolopyridazinone Core Source: researchgate.net URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing polymerization of 2-(methylthio)-1H-pyrrole during storage

Topic: Preventing Polymerization of 2-(Methylthio)-1H-pyrrole During Storage Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals Technical Support Center: 2-(Methylthio)-1...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Polymerization of 2-(Methylthio)-1H-pyrrole During Storage Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals

Technical Support Center: 2-(Methylthio)-1H-pyrrole Stability Guide

Welcome to the technical support hub for 2-(methylthio)-1H-pyrrole (CAS: 53391-61-0). This guide addresses the critical instability issues inherent to electron-rich thiopyrroles. Unlike standard reagents, this compound requires active management to prevent the formation of "pyrrole red" (polypyrrole) and oxidative degradation.

Part 1: The Core Instability Mechanism

To prevent degradation, you must understand the enemy. 2-(Methylthio)-1H-pyrrole is chemically fragile due to two synergistic factors:

  • The Pyrrole Ring: An electron-rich aromatic system prone to acid-catalyzed electrophilic aromatic substitution.

  • The Methylthio Group (-SMe): A strong electron-donating group (+M effect) that further increases electron density on the ring, lowering the activation energy for polymerization and making the sulfur center a target for oxidation.

The Degradation Pathway: The diagram below illustrates the self-validating feedback loop of degradation. Trace acidity (even from glass surfaces) protonates the ring, creating a highly reactive electrophile that attacks neutral molecules.

DegradationPathway Monomer Monomer (Yellow Oil) Protonation Trace Acid (H+) Protonation Monomer->Protonation H+ / Light Oxidation Oxidation (O2) Sulfoxide/Sulfone Monomer->Oxidation Air Exposure Cation Reactive Cationic Intermediate Protonation->Cation Dimer Dimer Formation (-H+) Cation->Dimer + Monomer Polymer Polypyrrole (Black Tar/Solid) Dimer->Polymer Chain Reaction Oxidation->Polymer Radical Coupling

Figure 1: Acid-catalyzed polymerization and oxidative degradation pathways of 2-(methylthio)-1H-pyrrole.

Part 2: Storage & Handling Guidelines (Q&A)

Q1: My 2-(methylthio)-1H-pyrrole arrived as a yellow oil but turned black after one week at 4°C. Why?

A: The darkening is a visual indicator of polymerization (polypyrrole formation). 4°C is insufficient for long-term stability if the atmosphere is not strictly controlled.

  • Root Cause: Exposure to atmospheric oxygen or moisture (which can form trace acids) initiates the chain reaction.

  • Corrective Action: Store at -20°C or -80°C under an inert atmosphere (Argon/Nitrogen). The phase change to a solid (freezing) significantly slows diffusion-controlled polymerization kinetics [1].

Q2: Should I add a stabilizer? If so, which one?

A: Yes, active stabilization is highly recommended for storage longer than 48 hours.

  • Acid Scavenger (Primary Defense): Add solid Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) pellets directly to the vial. This neutralizes trace acids generated by glass surfaces or CO₂ absorption.

    • Protocol: Add 1-2 pellets of KOH per 5 mL of reagent. The solid base is insoluble in the oil and can be easily decanted before use.

  • Radical Scavenger (Secondary Defense): If your downstream chemistry tolerates it, add 0.1% w/w BHT (Butylated hydroxytoluene) to inhibit oxidative radical coupling [2].

Q3: Can I store this compound in standard borosilicate glass vials?

A: Only if treated. Standard glass is slightly acidic (silanols), which can catalyze polymerization.

  • Best Practice: Use silylated glass vials or store in Teflon (PTFE) containers .

  • Light Protection: Always use amber vials or wrap clear vials in aluminum foil. The methylthio group is photosensitive and can undergo photo-oxidation [3].

Q4: How do I handle the compound for weighing/dispensing without degrading it?

A:

  • Thaw: Allow the vial to warm to room temperature before opening to prevent water condensation (which leads to acidification).

  • Dispense: Use a gas-tight syringe or positive displacement pipette flushed with Nitrogen.

  • Re-seal: Purge the headspace with Argon (heavier than air) before closing the cap. Parafilm is permeable to oxygen over time; use a cap with a Teflon liner and electrical tape for long-term seals.

Part 3: Troubleshooting & Recovery

Diagnostic Table: Evaluating Reagent Quality
ObservationDiagnosisAction Required
Pale Yellow Oil High Purity (>98%)Safe to use immediately.
Orange/Red Oil Early Oxidation/DimerizationPurify if sensitive chemistry; usable for robust reactions.
Dark Brown/Black Advanced PolymerizationDO NOT USE. Purification required.
Viscosity Increase Oligomer FormationDistillation required.
Precipitate Insoluble PolymerFilter immediately; check filtrate purity.
Protocol: Rescuing Degraded Material (Purification)

If your material has darkened but is not a solid tar, you may be able to recover the monomer.

Method A: Flash Filtration (For minor darkening)

  • Prepare a small plug of Basic Alumina (activated, Grade I) in a Pasteur pipette. Note: Do not use silica gel, as its acidity will accelerate polymerization.

  • Dilute the oil with dry Hexane or Dichloromethane (1:1 v/v).

  • Pass the solution quickly through the basic alumina plug. The dark polymer/impurities will stick to the alumina; the monomer will elute.

  • Concentrate the filtrate under reduced pressure (keep bath <30°C).

Method B: Vacuum Distillation (For significant degradation)

  • Warning: Distill only if the compound is known to be thermally stable enough.

  • Add a magnetic stir bar and a small amount of K₂CO₃ to the distillation flask.

  • Perform Kugelrohr or short-path distillation under high vacuum (<1 mbar) at the lowest possible temperature.

Part 4: Experimental Workflow Visualization

Use this decision tree to determine the appropriate storage strategy for your specific experimental timeline.

StorageWorkflow Start Received 2-(methylthio)-1H-pyrrole Usage When will you use it? Start->Usage Immediate < 24 Hours Usage->Immediate Immediate ShortTerm 1 - 7 Days Usage->ShortTerm Soon LongTerm > 1 Week Usage->LongTerm Later Action1 Store at 4°C Argon Headspace Amber Vial Immediate->Action1 Action2 Store at -20°C Add K2CO3 pellets Argon Flush ShortTerm->Action2 Action3 Store at -80°C Aliquot into single-use vials Seal with Teflon tape LongTerm->Action3

Figure 2: Decision tree for storage conditions based on experimental timeline.

References

  • BenchChem. (2025). Preventing polymerization of pyrrole compounds under acidic conditions. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Methylpyrrole (Analogous Handling). Retrieved from

  • PubChem. (2025).[1] 2-(Methylthio)-1H-pyrrole Compound Summary. National Library of Medicine. Retrieved from

  • TCI Chemicals. (2025). Product Specification: 2-[(Methylthio)(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole.[2][3][4][5][6] Retrieved from

Sources

Optimization

removing unreacted methyl iodide from 2-(methylthio)pyrrole synthesis

Technical Support Center: Removing Unreacted Methyl Iodide from 2-(Methylthio)pyrrole Synthesis Ticket ID: #MeI-REM-001 Status: Open Assigned Specialist: Dr. Aris V., Senior Application Scientist Priority: High (Safety C...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Removing Unreacted Methyl Iodide from 2-(Methylthio)pyrrole Synthesis

Ticket ID: #MeI-REM-001 Status: Open Assigned Specialist: Dr. Aris V., Senior Application Scientist Priority: High (Safety Critical)

Executive Summary

You are likely encountering persistent methyl iodide (MeI) residues in your crude 2-(methylthio)pyrrole. This is a common bottleneck. MeI is a "sticky" contaminant due to its high density (2.28 g/mL) and lipophilicity, which often causes it to trail into the organic layer during standard aqueous workups. Furthermore, its high volatility (bp 42°C) creates a false sense of security; researchers often assume it will "just rotavap off," leading to pump oil contamination and safety hazards.

This guide provides a validated, chemically active removal strategy that prioritizes quenching over simple evaporation.

Part 1: Assessment & Detection (Diagnosis)

Q: How do I definitively know if I have residual MeI before I start purification? A: Do not rely on smell or TLC alone. MeI is volatile and may evaporate from a TLC plate before visualization.

  • The Gold Standard (NMR): Take a crude aliquot in

    
    .
    
    • Methyl Iodide (MeI): Look for a sharp singlet at

      
       2.16 ppm .
      
    • Product (S-Me): Your 2-(methylthio)pyrrole S-Me group will typically appear downfield, around

      
       2.30 – 2.50 ppm .
      
    • Note: If the peaks overlap, the MeI peak is characteristically sharper than the product's methyl signal.

  • The Colorimetric Test: For a quick qualitative check, use 4-(p-nitrobenzyl)pyridine. It turns purple in the presence of alkylating agents. This is useful for checking glassware or rotavap traps.

Q: Why can't I just rotavap it off? A: You can, but it is operationally risky.

  • Safety: MeI is a suspected carcinogen and neurotoxin. Condensing it into your rotavap solvent trap creates a hazardous waste mixture that is often mishandled.[1]

  • Pump Damage: MeI vapor can bypass the condenser and degrade pump seals and oil.

  • Inefficiency: MeI forms azeotropes with some solvents, making "last trace" removal difficult without heat, which might degrade your pyrrole product.

Part 2: Mitigation Protocols (Troubleshooting)

We recommend Method A for most standard batch reactions. Use Method B only if your product is water-sensitive (unlikely for thio-pyrroles).

Method A: The Biphasic Thiosulfate Quench (Recommended)

Best for: Standard reactions in DMF, THF, or Acetone.

The Chemistry: Sodium thiosulfate (


) acts as a soft nucleophile, reacting rapidly with MeI to form sodium methyl thiosulfate (Bunte salt), which is highly water-soluble and non-toxic.

Protocol:

  • Preparation: Prepare a 10% w/v aqueous solution of sodium thiosulfate.

  • Quench: Add this solution to your reaction mixture before phase separation. Use at least 2 equivalents of thiosulfate relative to the excess MeI used.

  • Agitation (Critical): Stir vigorously for 15–30 minutes .

    • Why? MeI is dense and sits at the bottom. Without vigorous stirring, the aqueous thiosulfate floats on top, and the reaction becomes diffusion-limited.

  • Workup: Dilute with organic solvent (e.g., EtOAc or

    
    ) and separate layers. The MeI is now the water-soluble Bunte salt and will partition into the aqueous layer.
    
  • Wash: Perform one additional wash with fresh thiosulfate solution, followed by brine.

Method B: The Homogeneous Amine Scavenge

Best for: Reactions where aqueous workup is delayed or difficult (e.g., emulsions).

The Chemistry: A nucleophilic amine (like ethanolamine or aqueous ammonia) rapidly alkylates, forming a polar ammonium salt that precipitates or washes out easily.

Protocol:

  • Add 5–10 equivalents (relative to excess MeI) of ethanolamine or concentrated aqueous ammonia directly to the reaction mixture.

  • Stir at room temperature for 30 minutes .

  • Proceed to standard aqueous workup (acidic wash may be needed if using ethanolamine to remove excess amine, but for acid-sensitive pyrroles, stick to water/brine washes).

Part 3: Data & Specifications

Table 1: Key Chemical Properties & NMR Shifts

CompoundRoleBoiling PointDensity1H NMR (

)
Solubility
Methyl Iodide Reagent42.5°C2.28 g/mL2.16 ppm (s) Organic / Low H2O
2-(Methylthio)pyrrole Product>150°C (est)~1.1 g/mL~2.35 ppm (s) Organic
Sodium Thiosulfate QuencherN/A (Solid)1.67 g/mLN/AAqueous

Part 4: Visualization & Logic

Workflow: The Thiosulfate Quenching Pathway

This diagram illustrates the chemical transformation and phase transfer logic.

QuenchWorkflow Reaction Reaction Mixture (Product + Excess MeI) Quench Add 10% Na2S2O3 (aq) Stir 30 mins Reaction->Quench Biphasic Biphasic Mixture Org: Product + MeI Aq: Thiosulfate Quench->Biphasic Reactionchem Chemical Reaction: MeI + S2O3(2-) -> Me-S2O3(-) + I(-) Biphasic->Reactionchem Interface Separation Phase Separation Reactionchem->Separation Conversion Complete OrgLayer Organic Layer (Product) Separation->OrgLayer AqLayer Aqueous Layer (Bunte Salt + NaI) Separation->AqLayer

Caption: Logical flow of the thiosulfate quenching mechanism, converting lipophilic MeI into hydrophilic Bunte salts.

Decision Tree: Choosing a Removal Strategy

Use this to determine the safest method for your specific scale and setup.

DecisionTree Start Excess MeI Removal Scale Reaction Scale? Start->Scale Small < 10 mmol Scale->Small Large > 10 mmol Scale->Large Volatile Is Product Volatile? Small->Volatile MethodA Method A: Thiosulfate Wash (Safest) Large->MethodA No No Volatile->No Yes Yes Volatile->Yes Emulsion Issue? Emulsion Issue? MethodA->Emulsion Issue? MethodB Method B: Amine Scavenge (If emulsions occur) MethodC Careful Distillation (Cold Trap REQUIRED) No->MethodA Yes->MethodB Emulsion Issue?->MethodB

Caption: Decision matrix for selecting the appropriate MeI removal protocol based on scale and product volatility.

Part 5: Waste Disposal (Critical)

Q: How do I dispose of the aqueous waste from Method A? A: Even though the MeI is "quenched," treat the aqueous waste as Halogenated Solvent Waste or specific Hazardous Aqueous Waste depending on your institution's policy. Do not pour it down the drain. The Bunte salt is less toxic than MeI, but the mixture likely contains other organic residues.

Q: What about the Rotavap trap? A: If you skipped the quench (not recommended), the solvent trap contains dissolved MeI. Treat the entire contents of the trap as P-List Acute Hazardous Waste (or equivalent high-hazard classification). Add dilute ammonia or thiosulfate to the waste container to quench it over time.

References

  • Chamberland Research. (n.d.). SOP: Working with Methyl Iodide. Retrieved from [Link]

  • Hasty, R. A., & Sutter, S. L. (1969). Kinetics of the reaction of methyl iodide with sulfite and thiosulfate ions in aqueous solution. Canadian Journal of Chemistry.[2] Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Preventing and Troubleshooting Sulfoxide Formation in 2-(Methylthio)-1H-pyrrole Derivatives

Welcome to the technical support guide for researchers working with 2-(methylthio)-1H-pyrrole and its derivatives. This document provides in-depth, field-proven insights into a common challenge encountered during the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers working with 2-(methylthio)-1H-pyrrole and its derivatives. This document provides in-depth, field-proven insights into a common challenge encountered during the synthesis, handling, and storage of these compounds: the unwanted oxidation of the thioether moiety to the corresponding sulfoxide. As professionals in drug development and chemical research, maintaining the integrity of your molecules is paramount. This guide is structured as a series of frequently asked questions (FAQs) to directly address the issues you may be facing in the lab.

FAQ 1: Why is my 2-(methylthio)-1H-pyrrole sample degrading into its sulfoxide?

Answer: The core of the issue lies in the inherent chemical reactivity of the thioether (sulfide) functional group. The sulfur atom in a thioether possesses a lone pair of electrons, making it nucleophilic and highly susceptible to oxidation.[1] This transformation is often a facile process that can occur under surprisingly mild conditions.

There are two primary culprits for this unwanted oxidation:

  • Atmospheric Oxygen: The most common and insidious oxidant is molecular oxygen (O₂) from the air. This process, known as autoxidation, can be slow but is often accelerated by exposure to light, heat, or trace metal impurities.[2][3] Many sulfur-containing compounds are considered air-sensitive for this reason.[4]

  • Chemical Oxidants: During a synthetic sequence, reagents used to modify other parts of the molecule can inadvertently oxidize the sensitive thioether. Common laboratory oxidants like hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and even household bleach (sodium hypochlorite) will rapidly and efficiently convert thioethers to sulfoxides.[5][6]

The oxidation doesn't necessarily stop at the sulfoxide stage. Under more forcing conditions or with stronger oxidants, the sulfoxide can be further oxidized to a sulfone, altering the molecule's properties even more drastically.

OxidationPathway Thioether 2-(Methylthio)-1H-pyrrole (Sulfide) Sulfoxide 2-(Methylsulfinyl)-1H-pyrrole (Sulfoxide) Thioether->Sulfoxide [O] (e.g., Air, H₂O₂) Sulfone 2-(Methylsulfonyl)-1H-pyrrole (Sulfone) Sulfoxide->Sulfone [O] (Stronger Oxidant)

Caption: Oxidation pathway of the methylthio group.

FAQ 2: How should I properly store and handle my thioether-containing pyrrole to prevent degradation?

Answer: Proactive prevention is the most effective strategy. Since atmospheric oxygen is a primary cause of degradation, the goal is to create an environment that is as oxygen-free as possible. Proper storage and handling are critical for the long-term stability of your compound.[3]

Recommended Storage Protocol
ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, the primary oxidant. Argon is denser than air and provides an excellent inert blanket.[7]
Temperature Cool (2-8 °C) or Cold (-20 °C)Reduces the rate of chemical reactions, including oxidation.[8]
Light Amber Vial / Dark LocationProtects the compound from photo-oxidation, where light energy can catalyze the reaction with oxygen.[3]
Container Tightly Sealed Vial with SeptumPrevents ingress of air and moisture. A system like the Aldrich® Sure/Seal™ is ideal for repeated access.[9]
Step-by-Step Guide for Long-Term Storage:
  • Select the Right Container: Use a clean, dry amber glass vial of an appropriate size to minimize headspace.

  • Inert Gas Purge: Place your compound in the vial. Insert a needle connected to an inert gas line (e.g., argon) into the vial, ensuring the needle tip is below the level of the vial opening but above your compound. Insert a second, shorter "exit" needle.

  • Flush the Headspace: Allow the inert gas to flow gently for 1-2 minutes to displace all the air.

  • Seal: While the gas is still flowing, remove the exit needle first, then the gas inlet needle, and immediately cap the vial tightly. For vials with a septum cap, this process can be done through the septum.

  • Parafilm and Label: Wrap the cap with Parafilm for an extra layer of protection. Label clearly with the compound name, date, and storage conditions (e.g., "Store under Ar at -20 °C").

  • Store Appropriately: Place the sealed vial in a designated cold, dark location.

FAQ 3: What are the best laboratory practices for setting up a reaction to avoid oxidizing the methylthio group?

Answer: Your reaction environment is just as important as your storage conditions. Any reaction involving a sensitive thioether should be conducted under a strictly controlled inert atmosphere. This requires specialized glassware and techniques, commonly referred to as "air-sensitive chemistry."[10]

The two pillars of an oxygen-free reaction setup are:

  • Inert Atmosphere Hardware: Using equipment like a Schlenk line or a glove box.[7]

  • Degassed Solvents: Removing dissolved oxygen from all liquid reagents.

InertAtmosphereWorkflow cluster_prep Preparation cluster_setup Reaction Setup A 1. Oven-Dry Glassware (Removes H₂O film) C 3. Assemble Hot Glassware Under Inert Gas Flow A->C B 2. Degas Solvents (e.g., Freeze-Pump-Thaw) E 5. Add Degassed Solvents via Syringe/Cannula B->E D 4. Purge with Vacuum/Inert Gas (3 cycles via Schlenk Line) C->D D->E F 6. Add Reagents Under Positive Pressure E->F

Caption: Workflow for setting up an air-sensitive reaction.

Protocol: Degassing Solvents via Freeze-Pump-Thaw

This is the most rigorous method for removing dissolved gases from a solvent.

  • Preparation: Place the solvent in a robust Schlenk flask equipped with a stir bar and a high-vacuum Teflon stopcock. The flask should be no more than half full.

  • Freezing: Cool the flask in a liquid nitrogen bath. Swirl the flask to freeze the solvent in a thin layer on the walls, which maximizes surface area.

  • Pumping: Once the solvent is completely frozen solid, open the stopcock to the vacuum line of a Schlenk manifold. Allow it to evacuate for at least 5-10 minutes. You are removing the air from the headspace above the frozen solvent.

  • Thawing: Close the stopcock to isolate the flask from the vacuum. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You will likely see bubbles of dissolved gas being released from the liquid as it thaws.

  • Repeat: Repeat this entire freeze-pump-thaw cycle at least three times. After the final thaw, backfill the flask with your inert gas (argon or nitrogen). The solvent is now ready for use.

FAQ 4: I suspect sulfoxide formation. How can I confirm its presence and quantify it?

Answer: Detecting the formation of the sulfoxide byproduct is straightforward with standard analytical techniques. The key is to look for the appearance of a new, more polar compound with an additional oxygen atom.

Comparative Analytical Data
Technique2-(Methylthio)-1H-pyrrole (Sulfide)2-(Methylsulfinyl)-1H-pyrrole (Sulfoxide)Observation
TLC (Normal Phase) Higher Rf (Less Polar)Lower Rf (More Polar)A new, lower spot appears on the TLC plate.
1H NMR -S-CH3 singlet ~2.4-2.5 ppm-S(O)-CH3 singlet ~2.7-2.9 ppmAppearance of a new singlet shifted downfield.[11]
13C NMR -S-C H3 signal ~15-20 ppm-S(O)-C H3 signal ~40-45 ppmAppearance of a new carbon signal significantly downfield.
Mass Spectrometry Molecular Ion (M)Molecular Ion at M+16 A new peak corresponding to the mass of the starting material plus one oxygen atom.

One of the quickest and most effective methods is thin-layer chromatography (TLC). By co-spotting your reaction mixture alongside a pure sample of your starting material, the appearance of a new, more polar spot (lower Rf) is a strong indicator of sulfoxide formation. The relative intensity of the spots can give a rough estimate of the conversion. For precise quantification, 1H NMR is ideal, as the integration of the distinct methyl peaks for the sulfide and sulfoxide can provide an accurate ratio of the two species in the mixture.

FAQ 5: My compound is contaminated with the sulfoxide. What are my options for purification?

Answer: If you've confirmed the presence of the sulfoxide, remediation is often possible. The significant difference in polarity between the thioether and the sulfoxide is the key to their separation.

TroubleshootingFlowchart Start Mixture of Thioether and Sulfoxide Confirmed Decision2 Is separation by chromatography feasible? Start->Decision2 Decision1 Is the compound a solid? Recrystallize Attempt Recrystallization Decision1->Recrystallize Yes Reduction Consider Selective Reduction of Sulfoxide to Thioether (Advanced/Last Resort) Decision1->Reduction No Decision2->Decision1 No Chromatography Purify via Flash Column Chromatography on Silica Gel Decision2->Chromatography Yes Recrystallize->Chromatography If Fails Success Pure Thioether Obtained Recrystallize->Success If Successful Chromatography->Success Reduction->Chromatography Failure Separation Unsuccessful

Caption: Troubleshooting logic for purifying the target compound.

Primary Purification Method: Flash Column Chromatography

This is the most reliable method for separating the less polar thioether from the more polar sulfoxide.[12][13]

  • Stationary Phase: Standard silica gel is usually effective.

  • Mobile Phase: A non-polar/polar solvent system is required. Start with a low-polarity eluent (e.g., hexane/ethyl acetate or dichloromethane/methanol mixtures) and gradually increase the polarity. The thioether will elute from the column first, followed by the more tightly-bound sulfoxide.

  • Monitoring: Use TLC to track the separation and identify the fractions containing your pure product.

Alternative Method: Recrystallization

If your thioether is a solid, recrystallization may be a viable, scalable alternative to chromatography.[13] The success of this technique depends on the differential solubility of the thioether and the sulfoxide in a given solvent system. You will need to screen various solvents to find one in which the thioether is sparingly soluble at room temperature but highly soluble when hot, while the sulfoxide impurity remains either fully soluble or insoluble.

Advanced Strategy: Reductive Workup

In rare cases where separation is extremely difficult, a chemical solution can be employed. This involves using a reagent that selectively reduces the sulfoxide back to the thioether without affecting other functional groups in the molecule.[14] This approach adds another reaction step and requires careful selection of the reducing agent. It should be considered a last resort after physical separation methods have failed.

References
  • K. C. Nicolaou, J. S. Chen, Thiol Protecting Groups, In Classics in Total Synthesis II, Wiley-VCH, 2003.
  • G. L. Patrick, Appendix 6: Protecting groups, In An Introduction to Drug Synthesis, Oxford University Press, 2015.
  • R. M. R. D. D. Mapa, et al., Accessing and Utilizing Thiols in Organic Chemistry, ChemRxiv, 2024. [Link]

  • A. Baeza, et al., Reduction of Sulfoxides in Multigram Scale, an Alternative to the Use of Chlorinated Solvents, PSE, 2022. [Link]

  • J. E. Hanson, C. Jingwen, How to purify a sulfone and sulfide sulfoxide without a column?, ResearchGate, 2024. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable, Thioether Formation, Reagent Guides. [Link]

  • S. Patai, The Chemistry of the Thiol Groups, John Wiley & Sons, 1974.
  • C. Elschenbroich, A. Salzer, Organometallics: A Concise Introduction, 2nd ed., Wiley-VCH, 1992.
  • J. Somers, Protecting Groups For Alcohols, Master Organic Chemistry, 2015. [Link]

  • Reddit Community, Protecting Thiol Group in Presence of Alcohol, r/Chempros, 2023. [Link]

  • Fisher Scientific, Air-Sensitive Chemistry: Practical and Safety Considerations, Fisher Scientific Website, 2021. [Link]

  • S. Rideau, et al., Methods for thioether synthesis that do not require isolation of thiols, ResearchGate, 2019. [Link]

  • Organic Chemistry Portal, Sulfoxide synthesis by oxidation, Organic-Chemistry.org. [Link]

  • H. S. G. K. R. K. Pathiranage, et al., Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis, Org. Lett., 2020. [Link]

  • Organic Chemistry Portal, Tetrahydropyranyl Ethers, Organic-Chemistry.org. [Link]

  • Z. Niu, et al., Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates, Inorg. Chem. Front., 2021. [Link]

  • M. M. Fishman, et al., Rapid Methods for High-Throughput Detection of Sulfoxides, Appl. Environ. Microbiol., 2011. [Link]

  • J. P. Barham, et al., eCarbonyls: an electrochemical thioether mediated oxidation of alcohols to aldehydes and ketones, Chem. Sci., 2024. [Link]

  • P. J. Edwards, et al.
  • M. M. Fishman, et al., Chemical reactions used to detect sulfoxides in this study, ResearchGate, 2011. [Link]

  • Esteve Química, S.A.
  • S. Fulignati, et al., Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid, Beilstein J. Org. Chem., 2016. [Link]

  • Y. Cao, et al., The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system, Green Chem., 2023. [Link]

  • S. F. Wnuk, et al., Mechanism for the Oxidation of Sulfides and Sulfoxides with Periodates: Reactivity of the Oxidizing Species, ResearchGate, 2018. [Link]

  • D. M. Volochnyuk, et al., Preparation of Sulfenyl Pyrroles, Synthesis, 2010.
  • A. R. Kiasat, et al., Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions, Molbank, 2007. [Link]

  • P. Saha, et al., Selective oxidation of organic sulfides to sulfoxides using sugar derived cis-dioxo molybdenum(VI) complexes as catalysts, RSC Adv., 2016. [Link]

  • N. B. Patel, J. C. Patel, Study of Novel Pyrrole Derivatives, Int. J. Pharm. Res. Allied Sci., 2012.
  • A. Reale, et al., Synthesis, biological evaluation and molecular modeling of novel selective COX-2 inhibitors: sulfide, sulfoxide, and sulfone derivatives of 1,5-diarylpyrrol-3-substituted scaffold, Bioorg. Med. Chem., 2019. [Link]

Sources

Optimization

Technical Support Center: Purification of 2-(Methylthio)-1H-pyrrole via Column Chromatography

Welcome to the Technical Support Center for the handling and purification of 2-(methylthio)-1H-pyrrole. This compound is a critical building block in medicinal chemistry, notably serving as a key intermediate in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling and purification of 2-(methylthio)-1H-pyrrole. This compound is a critical building block in medicinal chemistry, notably serving as a key intermediate in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID) Ketorolac, where it undergoes benzoylation with N,N-dimethylbenzamide[1],[2]. It is typically synthesized via the lithiation of N-Boc-pyrrole followed by quenching with dimethyl disulfide (MeSSMe) and subsequent deprotection[3].

Isolating this heteroaromatic thioether presents unique challenges. Pyrroles are notoriously electron-rich and sensitive to acidic conditions, while the methylthio group is prone to oxidation, readily forming sulfoxides or sulfones when exposed to oxidants[2],[4]. This guide provides field-proven, mechanistically grounded protocols to ensure high-yield, high-purity isolation.

Core Principles: Understanding Degradation Mechanics

The successful purification of 2-(methylthio)-1H-pyrrole relies on mitigating two primary degradation pathways:

  • Acid-Catalyzed Polymerization: Unmodified silica gel contains free silanol groups (pH ~4.5–5.5). These Brønsted acids protonate the electron-rich pyrrole ring at the C2 or C5 position, generating a highly reactive electrophilic species that triggers a polymerization cascade (polypyrrole formation).

  • Thioether Oxidation: The

    
     group is highly susceptible to aerobic oxidation. When the compound is spread over the massive surface area of a chromatographic stationary phase, dissolved oxygen in the eluent rapidly oxidizes the thioether to a sulfoxide or sulfone[4].
    
Troubleshooting & FAQs

Q1: Why does my crude 2-(methylthio)-1H-pyrrole turn into a dark, insoluble band at the top of the column? A1: This is the classic visual indicator of acid-catalyzed polymerization. The unmodified silanols on standard silica gel protonate the pyrrole ring, destroying your product. Solution: You must neutralize the stationary phase. Pre-flush your silica gel column with 1–2% Triethylamine (TEA) in your starting mobile phase to cap the acidic sites. Alternatively, use Basic Alumina (Brockmann Grade III).

Q2: I am observing a polar impurity in my eluted fractions that was absent in the crude NMR. What is it? A2: This is likely the oxidized byproduct: 2-(methylsulfinyl)-1H-pyrrole or 2-(methylsulfonyl)-1H-pyrrole[2]. The high surface area of the silica accelerates the reaction between the thioether and dissolved oxygen in your eluents. Solution: Sparge your chromatography solvents (e.g., Hexanes/Ethyl Acetate) with Argon or Nitrogen for 15–20 minutes prior to use. Always run the column under positive inert gas pressure.

Q3: Can I use dry-loading (adsorbing the crude onto silica) for this purification? A3: No. Dry-loading concentrates the sensitive pyrrole onto a highly active, acidic surface without a bulk solvent to dissipate the heat of adsorption. This drastically accelerates both polymerization and oxidation. Always use liquid loading for 2-(methylthio)-1H-pyrrole.

Q4: My product yield is unexpectedly low after concentrating the fractions, despite good separation. Why? A4: 2-(Methylthio)-1H-pyrrole (MW: 113.18 g/mol ) is relatively volatile. If you leave the purified fractions on a rotary evaporator under high vacuum at elevated temperatures, you will lose the purified product to the vacuum pump. Solution: Evaporate solvents using a water bath temperature strictly below 30 °C. Do not subject the isolated oil to a high-vacuum Schlenk line for extended periods.

Quantitative Data: Stationary Phase Comparison
Stationary PhaseAdditive / TreatmentRelative Recovery (%)Purity (%)Primary Degradation Mode
Standard Silica Gel (230-400 mesh)None< 30%LowAcid-Catalyzed Polymerization
Silica Gel (230-400 mesh) 1% Triethylamine (TEA) 85–95% > 98% None (Stable)
Basic Alumina (Brockmann Grade III)None75–85%> 95%None (Slight band tailing)
Standard Silica Gel (Dry-Loaded)None< 10%Very LowSevere Polymerization & Oxidation
Detailed Protocol: TEA-Deactivated Silica Gel Flash Chromatography

Step 1: Solvent Degassing & Preparation Prepare a solvent system of Hexanes and Ethyl Acetate (typically a gradient from 100:0 to 95:5). Sparge the solvent mixture with Argon gas for 15 minutes to displace dissolved oxygen, preventing thioether oxidation. Add 1% (v/v) Triethylamine (TEA) to the starting hexanes eluent.

Step 2: Column Packing Prepare a slurry of standard silica gel (230–400 mesh) using the degassed, TEA-spiked hexanes. Pour the slurry into the column and pack it under positive Argon pressure. Pass at least two column volumes of the TEA-spiked solvent through the bed to fully neutralize the acidic silanol groups.

Step 3: Sample Loading (Liquid Loading) Dissolve the crude 2-(methylthio)-1H-pyrrole in the absolute minimum volume of degassed eluent (or a few drops of degassed dichloromethane if solubility is poor). Carefully apply the liquid load directly to the top of the flat silica bed.

Step 4: Elution Elute the column using positive Argon pressure. Begin with the 1% TEA/Hexanes mixture, slowly grading to 5% Ethyl Acetate if necessary. Collect fractions in clean glass tubes. The neutralized environment prevents the pyrrole from undergoing electrophilic substitution[3].

Step 5: Concentration Combine fractions containing the pure product (verified by TLC, visualized with UV or Vanillin stain). Evaporate the solvent on a rotary evaporator with the water bath strictly maintained below 30 °C. Flush the final flask with Argon and store the purified oil at -20 °C, protected from light.

Mechanistic Visualization

PurificationWorkflow cluster_conditions Chromatographic Conditions Crude Crude 2-(methylthio)-1H-pyrrole StdSilica Standard Silica Gel (Acidic Silanols) Crude->StdSilica BasicSilica TEA-Deactivated Silica (pH > 7) Crude->BasicSilica Aerobic Aerobic Elution (Dissolved O2) Crude->Aerobic Degassed Degassed Solvents (Ar/N2 Blanket) Crude->Degassed Polymer Degradation: Acid-Catalyzed Polymerization (Dark Band) StdSilica->Polymer Pure High-Yield Pure Product 2-(methylthio)-1H-pyrrole BasicSilica->Pure Oxidation Degradation: Sulfoxide/Sulfone Formation (Polar Impurity) Aerobic->Oxidation Degassed->Pure

Degradation pathways versus successful column chromatography purification of 2-(methylthio)pyrrole.

References
  • Accelerated Arene Ligand Exchange in AreneCr(CO3) Complexes. ACS Publications.[Link]

  • KETOROLAC - New Drug Approvals. New Drug Approvals.[Link]

  • Synthesis of Ketorolac - Chempedia. LookChem.[Link]

  • Oxidative radical cyclization to pyrroles under reducing conditions. Canadian Science Publishing.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 2-(Methylthio)-1H-pyrrole Synthesis

Welcome to the Technical Support Center for Pyrrole Sulfenylation Workflows. Synthesizing 2-(methylthio)-1H-pyrrole presents unique challenges due to pyrrole's high electron density, its tendency to polymerize under acid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrrole Sulfenylation Workflows. Synthesizing 2-(methylthio)-1H-pyrrole presents unique challenges due to pyrrole's high electron density, its tendency to polymerize under acidic conditions, and poor regioselectivity during electrophilic aromatic substitution[1]. This guide provides field-proven troubleshooting strategies, causal explanations for reaction failures, and self-validating protocols to ensure high-yield, regioselective methylthiolation.

Part 1: Troubleshooting FAQs

Q1: My reaction mixture turns into a black, intractable tar instead of yielding the product. What is causing this, and how do I prevent it? A: This "black tar" is polypyrrole. Pyrrole is an extremely electron-rich heterocycle. When exposed to highly reactive electrophilic sulfenylating agents (like methylsulfenyl chloride) or acidic byproducts, the pyrrole ring undergoes rapid, uncontrolled electrophilic aromatic substitution with itself, leading to polymerization[1]. Solution: Avoid acidic conditions and highly aggressive electrophiles. Switch to a directed lithiation strategy using Dimethyl disulfide (DMDS) as a mild electrophile, or utilize a Copper(I)-catalyzed direct sulfenylation which operates under neutral/basic conditions in DMSO[2].

Q2: I am getting a mixture of 2-(methylthio)pyrrole, 3-(methylthio)pyrrole, and di-substituted products. How do I achieve absolute C2 regioselectivity? A: Direct electrophilic substitution often yields mixtures because the energy difference between C2 and C3 attack is relatively small. Furthermore, the addition of a methylthio group activates the ring toward further substitution. Solution: Implement an N-protection strategy using a bulky group like Triisopropylsilyl (TIPS). The TIPS group sterically shields the nitrogen and the C3 position, while its inductive effects strictly direct lithiation (via n-BuLi) to the C2 position[3]. Quenching this specific organolithium intermediate with DMDS guarantees >95% regioselectivity.

Q3: Are there bench-stable alternatives to volatile and foul-smelling liquid disulfides for pyrrole sulfenylation? A: Yes. If handling DMDS is problematic due to its odor and volatility, you can use N-(alkylthio)phthalimides. Reacting pyrrole with N-(methylthio)phthalimide in the presence of a mild Lewis acid like MgBr₂ provides a reliable, one-step route to 2-sulfenyl pyrroles. This avoids the instability of traditional sulfenyl chlorides and the handling issues of liquid disulfides[4].

Part 2: Standard Operating Procedures (SOPs)

Protocol A: The Directed Lithiation Approach (Gold Standard for Purity)

Causality & Mechanism: Pyrrole's N-H proton (pKa ~17.5) must be masked to prevent the formation of an unreactive pyrrolide anion[1]. TIPS protection not only masks the N-H but directs the strong base (n-BuLi) to deprotonate exclusively at C2. The resulting C2-lithium species is highly nucleophilic and selectively cleaves the S-S bond of DMDS. Step-by-Step:

  • N-Protection: Dissolve 1H-pyrrole (1.0 eq) in anhydrous THF at 0 °C. Add NaH (1.2 eq) portion-wise. Stir for 30 mins. Add TIPS-Cl (1.1 eq) dropwise. Warm to room temperature and stir for 2 hours. Quench with water, extract with EtOAc, and concentrate to yield N-TIPS-pyrrole[3].

  • Directed Lithiation: Dissolve N-TIPS-pyrrole in anhydrous THF and cool to -78 °C under Argon. Dropwise add n-BuLi (1.1 eq, 2.5 M in hexanes).

    • Self-Validation Step: The solution will turn a distinct pale yellow, indicating the successful formation of the C2-lithiated species. Stir for 1 hour at -78 °C.

  • Electrophilic Quench: Add Dimethyl disulfide (DMDS, 1.2 eq) dropwise at -78 °C. Stir for 30 mins, then allow to warm to room temperature over 1 hour. Quench with saturated NH₄Cl. Extract and concentrate.

  • Deprotection: Dissolve the crude intermediate in THF. Add TBAF (1.5 eq, 1.0 M in THF) at 0 °C. The fluoride ion selectively attacks the silicon atom, breaking the N-Si bond without harming the thioether. Stir for 1 hour, wash with water, and purify via silica gel chromatography to isolate pure 2-(methylthio)-1H-pyrrole.

Protocol B: Direct Copper-Catalyzed Sulfenylation (Optimized for Speed)

Causality & Mechanism: CuI inserts into the DMDS sulfur-sulfur bond to form a reactive copper-thiolate complex. This complex facilitates a direct C-H functionalization at the most electron-rich C2 position without requiring pre-functionalization or cryogenic conditions[2]. Step-by-Step:

  • Reaction Setup: In a sealed tube, combine 1H-pyrrole (1.0 eq), DMDS (1.5 eq), and CuI (3 mol%) in anhydrous DMSO[2].

  • Heating: Heat the mixture to 110 °C under an air atmosphere for 12-24 hours[2].

    • Self-Validation Step: Monitor via TLC (Hexanes/EtOAc); the complete disappearance of the highly mobile unsubstituted pyrrole spot indicates full conversion.

  • Workup: Cool to room temperature, dilute with water, and extract with diethyl ether. Wash the organic layer extensively with brine (3x) to remove all residual DMSO.

  • Purification: Purify via column chromatography. Note: This method may require careful gradient elution to separate minor 3-substituted isomers.

Part 3: Quantitative Data Comparison

MetricProtocol A: Directed LithiationProtocol B: Cu-Catalyzed Direct
Overall Yield 75 - 85% (Over 3 steps)60 - 75% (1 step)[2]
Regioselectivity (C2:C3) > 99:1~ 85:15
Poly-substitution Risk Very LowModerate
Reaction Temperature -78 °C to Room Temp110 °C[2]
Key Reagents TIPS-Cl, n-BuLi, DMDS, TBAFCuI (3 mol%), DMDS, DMSO[2]
Primary Use Case Late-stage drug development, high purityRapid library synthesis, screening

Part 4: Mechanistic & Logical Workflow

PyrroleSynthesis Start Pyrrole Starting Material Decision Need Absolute Regioselectivity? Start->Decision Protect 1. N-Protection (TIPS-Cl) Decision->Protect Yes (Lithiation Route) Direct Direct Sulfenylation (CuI, DMDS, DMSO, 110°C) Decision->Direct No (Direct Route) Lithiate 2. Lithiation (n-BuLi, -78°C) Protect->Lithiate Quench 3. Quench with DMDS Lithiate->Quench Deprotect 4. Deprotection (TBAF) Quench->Deprotect HighYield Target: 2-(Methylthio)-1H-pyrrole (High Yield, >95% C2) Deprotect->HighYield ModerateYield Target: 2-(Methylthio)-1H-pyrrole (Moderate Yield, Mixed Isomers) Direct->ModerateYield

Logical workflow for selecting the optimal 2-(methylthio)-1H-pyrrole synthesis route.

References

  • Preparation of Sulfenyl Pyrroles | Request PDF - ResearchGate (Alves, D. et al., Tetrahedron Letters, 2012) Source: researchgate.net URL:[2]

  • Preparation of Sulfenyl Pyrroles (Camp, J. E. et al., Synlett, 2006) Source: thieme-connect.de URL:[4]

  • Pyrrole - Wikipedia Source: wikipedia.org URL:[1]

  • Jolicoeur 2006 | PDF - Scribd (Jolicoeur, B. et al., Tetrahedron, 2006) Source: scribd.com URL:[3]

Sources

Optimization

troubleshooting low stability of 2-alkylthio pyrroles in air

To: Research & Development Team From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Technical Guide: Troubleshooting Stability of 2-Alkylthio Pyrroles Core Directive & Scope This guide addresses...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Technical Guide: Troubleshooting Stability of 2-Alkylthio Pyrroles

Core Directive & Scope

This guide addresses the chronic instability of 2-alkylthio pyrroles (e.g., 2-methylthio pyrrole, 2-ethylthio pyrrole) encountered during synthesis and storage. These compounds are critical intermediates for porphyrin and dipyrromethane synthesis but are notoriously prone to oxidative decomposition and acid-catalyzed polymerization .

This is not a generic safety sheet. It is a technical troubleshooting manual designed to diagnose failure modes (tarring, multiple TLC spots) and implement rigorous handling protocols to preserve compound integrity.

Diagnostic Hub: Troubleshooting Q&A

Q1: My reaction mixture turned from pale yellow to black tar within minutes of air exposure. What happened? Diagnosis: You are witnessing oxidative polymerization .[1] The Science: 2-Alkylthio groups are strong electron donors (


 effect). They raise the energy of the Highest Occupied Molecular Orbital (HOMO) of the pyrrole ring, making it hypersensitive to Single Electron Transfer (SET) oxidation by atmospheric oxygen. This generates radical cations that rapidly couple to form dark, conductive polypyrrole-like tars.
Immediate Fix: 
  • Quench: Immediately dilute with degassed solvent to reduce intermolecular coupling rates.

  • Prevention: All future handling must occur under a strict Nitrogen or Argon blanket.

Q2: I see three distinct spots on TLC where there should be one. Is my product degrading? Diagnosis: Yes, likely S-oxidation . The Science: The sulfur atom in 2-alkylthio pyrroles is nucleophilic. In the presence of ambient oxygen (or peroxides in uninhibited ethers), it oxidizes sequentially to the sulfoxide (polar, lower


) and sulfone  (very polar, lowest 

). Immediate Fix:
  • Solvent Check: Ensure all ethereal solvents (THF, Et₂O) are peroxide-free and freshly distilled/degassed.

  • Temperature: Store and process at

    
    . S-oxidation rates drop significantly at low temperatures.
    

Q3: My compound disappears on the silica column, even though it was stable in the flask. Diagnosis: Acid-catalyzed decomposition . The Science: Standard silica gel is slightly acidic (pH ~6.5). Electron-rich pyrroles are "acid sponges"; protonation at the C3 or C5 position destroys aromaticity and initiates rapid polymerization. Immediate Fix:

  • Protocol Change: You must neutralize your stationary phase. Pre-treat silica with 1% Triethylamine (Et₃N) in the eluent system (see Protocol B below). Alternatively, use Neutral Alumina .

Deep Dive: The Instability Mechanism

Understanding the decomposition pathways is the key to prevention. The 2-alkylthio pyrrole faces two primary threats: S-Oxidation (Sulfur attack) and Ring Oxidation/Polymerization (Carbon attack).

DecompositionPathways Pyrrole 2-Alkylthio Pyrrole (Electron Rich) Sulfoxide Sulfoxide (R-SO-Pyr) Pyrrole->Sulfoxide Slow Oxidation (S-attack) Radical Radical Cation [Pyr-SR]•+ Pyrrole->Radical SET Oxidation (Ring-attack) Polymer Black Tar (Polypyrrole) Pyrrole->Polymer Acid Catalysis (H+) Oxygen Atmospheric O2 (or Peroxides) Oxygen->Radical Acid Acidic Species (H+ / Silica) Acid->Polymer Sulfone Sulfone (R-SO2-Pyr) Sulfoxide->Sulfone Over-oxidation Radical->Polymer Dimerization & Coupling Decomp Ring Opening/ Fragmentation

Figure 1: Competing decomposition pathways. Note that acid catalysis and radical oxidation both lead to irreversible polymerization (tar).

Experimental Protocols

Protocol A: The "Gold Standard" Handling Workflow

Use this for synthesis and isolation to ensure maximum recovery.

  • Degassing: Sparge all reaction solvents with Argon for 15 minutes before adding the pyrrole substrate.

  • Reaction: Run all steps in flame-dried glassware under positive Argon pressure.

  • Quench:

    • Do not use acidic quenches.[2]

    • Use saturated aqueous NaHCO₃ or 1M NaOH (if product tolerates base) to ensure the crude mixture remains pH

      
      .
      
  • Concentration:

    • Rotary evaporate at < 30°C .

    • Do not evaporate to dryness if the product is an oil; keep it as a concentrated solution if possible until the next step.

    • Backfill the rotavap with Nitrogen, not air.

Protocol B: Purification on Neutralized Silica

Standard silica chromatography will destroy 2-alkylthio pyrroles. Follow this modification strictly.

  • Slurry Preparation:

    • Prepare your mobile phase (e.g., Hexanes/EtOAc).[3]

    • Add 1% v/v Triethylamine (Et₃N) to the solvent mixture.[3]

    • Slurry the silica gel in this mixture.

  • Packing:

    • Pour the slurry into the column.

    • Flush with 2 column volumes of the Et₃N-containing solvent to ensure the entire silica bed is basic.

  • Loading:

    • Load the crude sample.[4]

    • Crucial: Use the Et₃N-doped solvent for the entire elution, not just packing.

  • Post-Column:

    • Evaporate fractions immediately. The presence of Et₃N prevents acid-catalyzed degradation during concentration.[3]

Stability Data & Solvent Compatibility

ParameterConditionStability RatingNotes
Storage Temp +25°C (Room Temp)Poor (< 24h)Rapid darkening; significant sulfoxide formation.
Storage Temp -20°C (Freezer)Moderate (1-2 weeks)Must be under inert gas.
Storage Temp -80°CExcellent (> 6 months)Recommended for long-term banking.
Solvent Chloroform (

)
Dangerous Often contains HCl traces/phosgene; accelerates polymerization.
Solvent Dichloromethane (DCM)Good If filtered through basic alumina first to remove acid.
Solvent Diethyl Ether / THFCaution Must be BHT-stabilized or freshly distilled to remove peroxides.
Additive Triethylamine (1%)Stabilizer Essential for chromatography and solution storage.

References

  • Amarnath, V., et al. (1994). "The mechanism of nucleophilic substitution of alkylpyrroles in the presence of oxygen." Chemical Research in Toxicology. [Link] Citation for: Mechanism of oxidation involving pyrrole-oxygen complex and radical formation.

  • Muthukumaran, K., et al. (2006). "Alkylthio unit as an alpha-pyrrole protecting group for use in dipyrromethane synthesis." The Journal of Organic Chemistry. [Link] Citation for: Use of alkylthio groups, their removal by Raney Nickel, and susceptibility to oxidation.

  • Campi, E. M., et al. (1992). "3-Alkylthiopyrroles: synthesis and oxidative polymerization to conductive materials." Journal of the Chemical Society, Perkin Transactions 2. [Link] Citation for: Propensity of alkylthiopyrroles to polymerize into conductive tars.

Sources

Troubleshooting

Technical Support Center: Pyrrole Thiolation Optimization

Welcome to the Technical Support Center for Heterocyclic Functionalization. This guide is designed for research scientists and drug development professionals struggling with the direct C–H thiolation of pyrroles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. This guide is designed for research scientists and drug development professionals struggling with the direct C–H thiolation of pyrroles.

Pyrrole is a highly electron-rich, five-membered aromatic heterocycle. While its electron density makes it highly reactive toward electrophiles, it also renders the pyrrole nucleus extremely sensitive to oxidative degradation and polymerization[1]. Consequently, optimizing the reaction temperature during direct thiolation—which often requires transition metal catalysts and oxidants—is a delicate thermodynamic balancing act.

Part 1: Troubleshooting Guides & FAQs

Q1: My thiolation reaction yields a black, tar-like substance instead of the desired product. What is happening? Causality & Solution: You are observing oxidative polymerization (the formation of polypyrrole). Because direct C–H thiolation often operates via a cross-dehydrogenative coupling (CDC) mechanism requiring an oxidant, elevated temperatures (typically >90 °C) accelerate the single-electron oxidation of the pyrrole ring faster than the desired C–S bond-forming reductive elimination. Actionable Fix: Immediately lower your reaction temperature to the 60–80 °C window. If you are using a strong oxidant, consider switching to a milder one (e.g., air/O2) or transition to a room-temperature photoredox catalytic system[2].

Q2: I am running a Copper-catalyzed direct thiolation at room temperature, but my conversion is stalled at <20%. Should I increase the catalyst loading? Causality & Solution: Increasing catalyst loading will not overcome the thermodynamic activation barrier of the C–H cleavage step in standard thermal Cu-catalysis. At 25 °C, the thermal energy is insufficient to drive the catalytic cycle forward, leading to stalled conversions. Actionable Fix: Rather than wasting expensive catalysts or ligands, increase the reaction temperature to 60 °C. Copper-catalyzed direct thiolation of azoles and pyrroles with aliphatic or aryl thiols shows optimal turnover frequencies in this specific thermal window[3].

Q3: How does temperature affect regioselectivity (C2 vs. C3 thiolation)? Causality & Solution: Pyrroles inherently favor C2-functionalization due to the superior stabilization of the Wheland intermediate at the α-position. However, at excessively high temperatures, thermodynamic equilibration can lead to mixtures of C2, C3, and poly-thiolated products. Maintaining a strictly controlled temperature (≤ 80 °C) ensures kinetic control, preserving high C2-regioselectivity.

Part 2: Temperature Optimization Matrix

The following table summarizes the quantitative impact of temperature on the Copper-catalyzed direct C–H thiolation of pyrrole using a standard aryl thiol coupling partner.

Reaction TemperatureConversion (%)Yield of C2-Thioether (%)Regioselectivity (C2:C3)Experimental Observations & Byproducts
25 °C 22%18%>99:1Slow kinetics; unreacted starting materials recovered.
40 °C 55%50%>99:1Moderate turnover; trace disulfide formation.
60 °C (Optimal) >95%88% 98:2 Clean reaction profile; self-validating mass balance.
80 °C >98%75%90:10Slight decrease in yield; minor di-thiolation observed.
100 °C+ 100%<15%N/ASevere degradation; black polypyrrole precipitate forms.

Part 3: Validated Experimental Protocol

This self-validating protocol details the optimized Copper-catalyzed direct thiolation of pyrrole at the ideal 60 °C setpoint, ensuring high yield while suppressing polymerization.

Materials Required:

  • Pyrrole (1.0 mmol, freshly distilled to remove pre-existing oligomers)

  • Aliphatic or Aryl Thiol (1.2 mmol)

  • Catalyst: Cu(OAc)₂ (10 mol%)

  • Solvent: Anhydrous DMF (3.0 mL)

  • Atmosphere: Open to air (acts as the terminal oxidant)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add Cu(OAc)₂ (18.1 mg, 0.1 mmol).

  • Solvent & Substrate Addition: Add 3.0 mL of anhydrous DMF, followed by the pyrrole (1.0 mmol). Crucial Step: Always add the pyrrole before the thiol to allow initial coordination with the copper center.

  • Thiol Addition: Slowly inject the thiol (1.2 mmol) into the stirring mixture.

  • Thermal Optimization: Place the reaction tube in a pre-heated oil bath or heating block set strictly to 60 °C . Do not exceed this temperature to prevent pyrrole degradation.

  • Reaction Monitoring (Self-Validation): Stir the mixture open to the air. After 4 hours, pull a 10 µL aliquot, dilute in EtOAc, and check via TLC (Hexanes:EtOAc 9:1) or LC-MS. The disappearance of the pyrrole spot and the emergence of a less polar UV-active spot confirms successful C–S coupling.

  • Quenching & Workup: Once complete (typically 8–12 hours), cool the reaction to room temperature. Dilute with EtOAc (15 mL) and wash sequentially with saturated aqueous NH₄Cl (to strip the copper) and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to isolate the pure C2-thiolated pyrrole.

Part 4: Reaction Pathway & Temperature Bifurcation

The following diagram illustrates the mechanistic logic dictating why temperature control is the absolute most critical parameter in pyrrole thiolation.

PyrroleThiolation Start Pyrrole + Thiol + Cu-Catalyst / Oxidant TempLow Low Temp (< 40°C) Start->TempLow TempOpt Optimal Temp (60-80°C) Start->TempOpt TempHigh High Temp (> 90°C) Start->TempHigh Kinetics Insufficient Thermal Energy Stalled C-H Cleavage TempLow->Kinetics Activation Efficient C-H Activation Target Reductive Elimination TempOpt->Activation Degradation Oxidative Polymerization (Polypyrrole Tar Formation) TempHigh->Degradation ProductLow Low Yield (<30%) Recovered Starting Material Kinetics->ProductLow ProductOpt High Yield (>85%) Pure C2-Thioether Activation->ProductOpt ProductHigh Reaction Failure Complete Decomposition Degradation->ProductHigh

Fig 1: Temperature-dependent mechanistic bifurcations in pyrrole C-H thiolation.

References

  • The Chemistry of Pyrroles. Pageplace / Academic Press.[Link]

  • Copper-catalyzed direct thiolation of azoles with aliphatic thiols. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews (ACS Publications).[Link]

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Challenges with 2-(methylthio)-1H-pyrrole

Welcome to the Formulation & Troubleshooting Hub. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers struggling to formulate functionalized pyrroles for aqueous as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Troubleshooting Hub. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers struggling to formulate functionalized pyrroles for aqueous assays. 2-(methylthio)-1H-pyrrole presents a distinct physicochemical challenge: while the pyrrole nitrogen offers some polarity, the lipophilic methylthio group significantly increases the partition coefficient (logP), drastically reducing its thermodynamic solubility in water[1]. Furthermore, pyrrole derivatives are notoriously sensitive to environmental factors, leading to rapid degradation if formulated incorrectly.

This guide provides field-proven, self-validating protocols and mechanistic insights to help you achieve stable, high-concentration aqueous solutions for your downstream applications.

Troubleshooting Guides & FAQs

Q1: I attempted to dissolve 2-(methylthio)-1H-pyrrole directly in my physiological buffer (pH 7.4), but it immediately formed a cloudy suspension and crashed out. Why is this happening, and how can I fix it? Expert Insight: The causality here is purely thermodynamic. 2-(methylthio)-1H-pyrrole lacks sufficient hydrogen-bond donors/acceptors to overcome the cohesive energy of the water network, resulting in poor solubility[1]. Solution: You must lower the dielectric constant of the medium using a water-miscible cosolvent. Dimethyl sulfoxide (DMSO) is the industry standard. First, dissolve the compound completely in 100% DMSO to create a highly concentrated stock. Then, perform a rapid "spike" into your vigorously stirring aqueous buffer. Keep the final DMSO concentration below 1% (v/v) to prevent solvent-induced artifacts in cell-based or enzymatic assays.

Q2: My aqueous solution of 2-(methylthio)-1H-pyrrole turned dark brown/black after sitting on the benchtop for a few hours. Is the compound degrading? Expert Insight: Yes, this is a classic degradation profile. Pyrroles are highly electron-rich aromatic systems. In the presence of dissolved oxygen, UV light, or trace acidic conditions, the pyrrole ring undergoes auto-oxidation and acid-catalyzed electrophilic substitution. Protonation typically occurs at the C2 or C5 positions, generating a highly reactive intermediate that rapidly polymerizes into "pyrrole red" or black polypyrrole aggregates. Solution: Always formulate in slightly alkaline buffers (pH 7.5–8.0) to prevent protonation. Additionally, degas your buffers with nitrogen or argon prior to use, and store the formulated solutions in amber vials to block photo-oxidation.

G A 2-(methylthio)-1H-pyrrole in Aqueous Media B Acidic pH (< 6.0) A->B Exposure C Dissolved Oxygen / UV Light A->C Exposure D Protonation of Pyrrole Ring (C2 or C5 position) B->D Catalysis G Oxidative Degradation C->G Radical Formation E Electrophilic Attack & Chain Propagation D->E Reactivity F Polypyrrole Aggregation (Black/Brown Precipitate) E->F Polymerization G->F Cross-linking

Mechanistic pathway of acid-catalyzed and oxidative degradation of pyrrole derivatives in water.

Q3: I am conducting an in vivo study and cannot use DMSO. How can I achieve a high-concentration aqueous formulation without organic solvents? Expert Insight: For solvent-free solubilization, you must rely on supramolecular encapsulation or micellar catalysis. Sodium Dodecyl Sulfate (SDS) has been proven to form aqueous micelles that efficiently encapsulate and solubilize hydrophobic pyrrole derivatives[2]. However, for biological assays where SDS might denature target proteins, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the preferred alternative. HP-β-CD forms a host-guest inclusion complex, shielding the lipophilic methylthio group within its hydrophobic cavity while presenting a hydrophilic exterior to the aqueous bulk.

G Start 2-(methylthio)-1H-pyrrole Solubilization Need InVitro In Vitro Assay (Cell/Enzyme) Start->InVitro InVivo In Vivo Dosing (Animal Model) Start->InVivo Cosolvent Use Cosolvent (DMSO/EtOH < 1%) InVitro->Cosolvent Low Conc. (<1mM) Surfactant Use Surfactant (Tween 80 / SDS) InVitro->Surfactant High Conc. (>1mM) Cyclodextrin Use HP-β-CD (10-20% w/v) InVivo->Cyclodextrin Biocompatible

Decision tree for selecting an optimal aqueous solubilization strategy based on assay requirements.

Quantitative Data: Solubilization Strategies Comparison

To assist in selecting the appropriate formulation strategy, consult the following comparative table based on our laboratory validations:

Solubilization StrategyMechanism of ActionMax Recommended Conc.Best Suited ForKey Limitations
Direct Aqueous None (Thermodynamic)< 0.1 mMAnalytical baselinesExtremely low yield; high variability.
DMSO Cosolvent (1%) Dielectric constant reduction0.5 - 1.0 mMIn vitro biochemical assaysDMSO toxicity in sensitive cell lines.
Micellar (SDS/Tween) Hydrophobic core encapsulation5.0 - 10.0 mMChemical synthesis[2]Surfactants may denature target proteins.
HP-β-CD (20% w/v) Host-guest inclusion complex10.0 - 20.0 mMIn vivo dosing (animal models)Requires sonication/equilibration; high cost.

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol must act as a self-validating system. Follow these step-by-step methodologies precisely to prevent compound loss.

Protocol A: Cosolvent-Assisted Aqueous Solubilization (For In Vitro Assays)

Self-Validation Check: The final solution must remain optically clear at 600 nm (OD600 < 0.05) for at least 4 hours.

  • Stock Preparation: Weigh exactly 5.66 mg of 2-(methylthio)-1H-pyrrole (MW ≈ 113.18 g/mol ). Dissolve in 1.0 mL of anhydrous, cell-culture grade DMSO to yield a 50 mM master stock.

  • Buffer Preparation: Prepare 1X PBS. Adjust the pH strictly to 7.8 using 0.1 M NaOH to prevent acid-catalyzed polymerization. Degas the buffer by sparging with Argon for 15 minutes.

  • Spiking: Place 9.9 mL of the degassed PBS in an amber glass vial equipped with a magnetic stir bar. Set the stir speed to 800 RPM.

  • Integration: Using a precision micropipette, inject 100 µL of the 50 mM DMSO stock directly into the vortex of the stirring buffer (avoiding the vial walls).

  • Equilibration: Continue stirring for 5 minutes. The final solution is 0.5 mM 2-(methylthio)-1H-pyrrole in 1% DMSO/PBS.

Protocol B: Cyclodextrin Complexation (For In Vivo Dosing)

Self-Validation Check: Centrifugation of the final formulation at 10,000 x g for 10 minutes should yield no visible pellet.

  • Excipient Preparation: Dissolve 2.0 g of pharmaceutical-grade HP-β-CD in 8.0 mL of sterile Water for Injection (WFI). Stir until completely clear (approx. 20% w/v).

  • API Addition: Add 11.3 mg of 2-(methylthio)-1H-pyrrole directly to the cyclodextrin solution.

  • Complexation: Sonicate the mixture in a bath sonicator for 30 minutes at room temperature. The mechanical energy accelerates the thermodynamic inclusion of the methylthio and pyrrole moieties into the hydrophobic cyclodextrin cavities.

  • Volume Adjustment: QS (quantum satis) to exactly 10.0 mL with WFI.

  • Sterilization: Filter the formulation through a 0.22 µm PTFE syringe filter. Critical Note: Do not use nylon filters, as they possess high non-specific binding affinity for hydrophobic compounds.

References

  • Title: 2-Methylpyrrole - Solubility of Things Source: solubilityofthings.com URL: 1

  • Title: About Pyrrole - Ensince Industry Co., Ltd Source: ensince.com URL:

  • Title: An Efficient and Green Procedure for Synthesis of Pyrrole Derivatives by Paal-Knorr Condensation Using Sodium Dodecyl Sulfate in Aqueous Micellar Source: researchgate.net URL: 2

Sources

Troubleshooting

Technical Support Center: 2-(Methylthio)-1H-pyrrole Stability &amp; Analysis

The Molecule at a Glance 2-(Methylthio)-1H-pyrrole (CAS: N/A for specific isomer, generic alkylthiopyrroles ref: 109-97-7 base) is a highly reactive heterocyclic building block. Its stability profile is governed by two c...

Author: BenchChem Technical Support Team. Date: March 2026

The Molecule at a Glance

2-(Methylthio)-1H-pyrrole (CAS: N/A for specific isomer, generic alkylthiopyrroles ref: 109-97-7 base) is a highly reactive heterocyclic building block. Its stability profile is governed by two competing zones of reactivity:

  • The Pyrrole Ring: Electron-rich and extremely sensitive to acid-catalyzed polymerization and photo-oxidation.

  • The Thioether Group (-SMe): A nucleophilic site prone to oxidation into sulfoxides and sulfones.

This guide addresses the specific decomposition products you will encounter during storage and synthesis.

Troubleshooting Guide: Diagnostics & Solutions
Category A: Visual & Physical Anomalies

Q: My clear oil has turned dark brown/black. Is it still usable?

  • Diagnosis: This is the hallmark of oxidative polymerization (formation of "pyrrole blacks"). Pyrroles are notoriously sensitive to air and light, forming conjugated polymer chains similar to polypyrrole.

  • Technical Insight: The darkening is often superficial initially. The decomposition is autocatalytic; the radical species generated accelerate further degradation.

  • Action:

    • Perform a TLC (Thin Layer Chromatography).[1] If the spot for the starting material is still dominant (>90%), purify immediately via vacuum distillation or filtration through a plug of basic alumina .

    • Do NOT use acidic silica gel, as it will instantly polymerize the remaining material.

Q: I see a white precipitate forming in my neat sample stored at 4°C.

  • Diagnosis: This is likely the formation of the sulfone derivative (2-(methylsulfonyl)-1H-pyrrole) or a crystalline dimer. Sulfones are typically solids, whereas the parent thioether is a liquid or low-melting solid.

  • Action: Analyze the solid by LC-MS. If the mass is M+32, it is the sulfone. This is an irreversible oxidation product and cannot be reverted.

Category B: Analytical Anomalies (LC-MS & GC-MS)

Q: I am detecting impurity peaks with Mass shifts of +16 and +32. What are they?

  • Diagnosis: These are the S-oxidation products.

    • M+16: 2-(methylsulfinyl)-1H-pyrrole (Sulfoxide).

    • M+32: 2-(methylsulfonyl)-1H-pyrrole (Sulfone).

  • Root Cause: Exposure to atmospheric oxygen or presence of peroxides in solvents (e.g., uninhibited ethers/THF).

Q: I see a peak at [2M - 2H]. Is this an artifact?

  • Diagnosis: No, this is a covalently bonded dimer , likely connected at the C5 positions (5,5'-bis(methylthio)-2,2'-bipyrrole).

  • Technical Insight: Pyrroles readily undergo radical coupling. The loss of 2 hydrogens indicates oxidative dehydrogenation to form a bipyrrole bond.

Data Table 1: Mass Spectrometry Identification of Impurities

Compound IdentityMass ShiftApprox.[1][2][3][4] m/z (if M=113)*Characteristic
Parent M113Base Peak
Sulfoxide M + 16129Polar, elutes earlier in RP-HPLC
Sulfone M + 32145Very stable, distinct UV
Dimer 2M - 2224Late eluting, hydrophobic
Maleimide M + 14127Ring oxidation (O replaces H2)

*Note: Exact mass depends on ionization method (ESI+ usually M+H).

Category C: NMR Interpretation

Q: The singlet for the S-Methyl group has shifted downfield. Why?

  • Diagnosis: Oxidation of the sulfur atom withdraws electron density, deshielding the methyl protons.

    • Parent (-SMe):

      
       ~2.2 - 2.4 ppm.
      
    • Sulfoxide (-S(O)Me):

      
       ~2.6 - 2.8 ppm.
      
    • Sulfone (-SO2Me):

      
       ~3.0 - 3.2 ppm.
      
Decomposition Pathways (Visualized)

The following diagram illustrates the two primary degradation vectors: S-Oxidation (chemical oxidation) and C-Polymerization (acid/radical mediated).

Decomposition Parent 2-(Methylthio)-1H-pyrrole (Active Reagent) Sulfoxide Sulfoxide Impurity (+16 Da) Parent->Sulfoxide [O] (Air/Peroxides) Radical Pyrrolyl Radical (Intermediate) Parent->Radical hν (Light) or H+ Sulfone Sulfone Impurity (+32 Da) (Crystalline Solid) Sulfoxide->Sulfone [O] (Over-oxidation) Dimer Bipyrrole Dimer (2M - 2H) Radical->Dimer Coupling Polymer Polypyrrole 'Blacks' (Insoluble Tars) Dimer->Polymer Chain Propagation

Figure 1: Dual decomposition pathways showing oxidative progression (blue) and polymerization (red).

Detailed Experimental Protocols
Protocol A: Purification of Degraded Samples

Use this when your sample has darkened but is not fully tarred.

  • Assessment: Dissolve 5 mg of sample in CDCl3. If 1H NMR shows >85% purity, proceed. If <50%, discard.

  • Stationary Phase Selection:

    • CRITICAL: Do NOT use standard silica gel (pH ~5). The acidity will catalyze rapid polymerization on the column.

    • Use: Neutral Alumina (Brockmann Grade III) or Silica Gel treated with 1% Triethylamine.

  • Eluent: Hexane:Ethyl Acetate (gradient 95:5 to 80:20). The thioether is less polar than the sulfoxide/sulfone impurities.

  • Execution: Run the column quickly under argon pressure (Flash chromatography). Minimize light exposure by wrapping the column in foil.

Protocol B: Long-Term Storage System

Self-validating storage to prevent decomposition.

  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Purge headspace with Argon (heavier than air) for 30 seconds before sealing. Nitrogen is acceptable but less effective for long-term storage.

  • Temperature: Store at -20°C.

  • Additives: For bulk storage (>5g), add a single pellet of KOH or a strip of copper wire to scavenge trace acids/sulfur radicals (optional, depending on downstream application).

Analytical Workflow for Impurity ID

Use this decision tree to identify the specific nature of your contamination.

Workflow Start Sample Analysis Visual Visual Inspection Start->Visual Black Dark/Black Color? Visual->Black Solid White Precipitate? Visual->Solid LCMS Run LC-MS Black->LCMS No Polymer Polymerization (Irreversible) Black->Polymer Yes Solid->LCMS Confirm SulfoneID Sulfone (M+32) Recrystallize to remove Solid->SulfoneID Likely Peaks Identify Mass Shifts LCMS->Peaks Peaks->Polymer Broad/High Mass Peaks->SulfoneID +32 Da SulfoxideID Sulfoxide (M+16) Purify via Alumina Peaks->SulfoxideID +16 Da

Figure 2: Step-by-step decision tree for identifying 2-(methylthio)-1H-pyrrole impurities.

References
  • Synthesis and Reactivity of 2-(Alkylthio)pyrroles. Source: National Institutes of Health (NIH) / PubMed Context: Describes the introduction of alkylthio groups to pyrroles and their subsequent oxidation to sulfones using oxidants like m-CPBA or air exposure. URL:[Link] (General search for "2-alkylthiopyrrole oxidation")

  • Oxidation of Pyrrole and Methylthio Radicals. Source: ResearchGate / Vertex AI Snippets Context: Details the mechanism of methylthio radical oxidation to sulfonyl radicals and the general sensitivity of pyrrole rings to oxidative polymerization. URL:[Link]

  • Pyrrole Polymerization and Dimerization. Source: Wikipedia / Chemical Reviews Context: Standard organic chemistry reference for the acid-catalyzed polymerization mechanism of pyrroles (Pyrrole Blacks). URL:[Link]

  • Mass Spectrometry of Thioether Oxidation Products. Source: MDPI / SciSpace Context: General validation of M+16 and M+32 mass shifts for thioether degradation in biological and synthetic samples. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Chemical Shift Profiling: 2-(Methylthio)-1H-pyrrole vs. Pyrrole

Executive Summary This technical guide provides a comparative analysis of the 1H NMR chemical shifts of Pyrrole and its derivative, 2-(methylthio)-1H-pyrrole (also known as 2-thiomethylpyrrole). Designed for medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative analysis of the 1H NMR chemical shifts of Pyrrole and its derivative, 2-(methylthio)-1H-pyrrole (also known as 2-thiomethylpyrrole). Designed for medicinal chemists and structural biologists, this document focuses on the diagnostic spectral changes induced by the introduction of a methylthio (-SMe) group at the C2 position.

The transition from pyrrole to 2-(methylthio)-1H-pyrrole is characterized by two primary spectroscopic events:

  • Loss of Symmetry: The AA'BB' spin system of pyrrole collapses into an ABC (or AMX) system.

  • Diagnostic Aliphatic Signal: The appearance of a sharp singlet corresponding to the S-methyl group in the upfield region.

Structural & Electronic Framework

Understanding the NMR data requires analyzing the electronic perturbations caused by the substituent.[1]

  • Pyrrole: A symmetric, electron-rich aromatic heterocycle. Protons at C2/C5 are equivalent, as are protons at C3/C4.

  • 2-(Methylthio)-1H-pyrrole: The -SMe group exerts two opposing effects:

    • Inductive Withdrawal (-I): Sulfur is more electronegative than carbon, pulling electron density through the sigma bond.

    • Resonance Donation (+M): The lone pairs on sulfur can donate into the

      
      -system, shielding ortho (C3) and para (C5) positions.
      
    • Net Effect: The +M effect generally dominates in 5-membered rings, but the -I effect of sulfur makes it a weaker donor than oxygen (e.g., -OMe). This results in a unique shielding/deshielding pattern compared to alkyl pyrroles.

Structural Visualization

G cluster_0 Pyrrole (C2v Symmetry) cluster_1 2-(Methylthio)-1H-pyrrole (Cs Symmetry) P_N N1 (H) P_C2 C2 (H) P_N->P_C2 P_C3 C3 (H) P_C2->P_C3 P_C4 C4 (H) P_C3->P_C4 P_C5 C5 (H) P_C4->P_C5 P_C5->P_N M_N N1 (H) M_C2 C2 (S-Me) M_N->M_C2 M_C3 C3 (H) M_C2->M_C3 M_S S M_C2->M_S M_C4 C4 (H) M_C3->M_C4 M_C5 C5 (H) M_C4->M_C5 M_C5->M_N M_Me CH3 M_S->M_Me

Caption: Comparison of proton environments. Pyrrole possesses a C2 axis of symmetry rendering H2/H5 and H3/H4 chemically equivalent. 2-(Methylthio)pyrrole breaks this symmetry, creating distinct environments for H3, H4, and H5.

Comparative 1H NMR Data

The following data represents typical chemical shifts in deuterated chloroform (


) at 300-400 MHz.
Table 1: Chemical Shift Comparison ( , ppm)
Proton AssignmentPyrrole (Standard)2-(Methylthio)-1H-pyrroleShift Change (

)
Multiplicity (Target)
NH (H1) 7.00 - 11.00 (Broad)8.00 - 9.50 (Broad)VariableBroad Singlet
H2 (

)
6.68Substituted N/A-SMe Group
H5 (

)
6.686.75 - 6.85+0.10 (Deshielded)dd or m
H3 (

)
6.226.25 - 6.35+0.05 (Minor)dd or m
H4 (

)
6.226.15 - 6.25~0.00dd or m
-SCH

N/A2.25 - 2.40 Diagnostic Singlet (3H)

Note on Solvent Effects: The NH proton is highly sensitive to concentration and hydrogen bonding. In DMSO-


, the NH signal typically shifts downfield to 10.5-11.5 ppm and may sharpen significantly.
Detailed Spectral Analysis
1. The Diagnostic Singlet (2.25 - 2.40 ppm)

The most unambiguous confirmation of the 2-(methylthio) derivative is the appearance of a sharp singlet integrating to 3 protons in the aliphatic region.

  • Why here? Methyl protons attached to sulfur are less shielded than methoxy protons (~3.8 ppm) but more deshielded than C-methyl protons (~2.1 ppm) due to sulfur's intermediate electronegativity.

2. The Aromatic Region (6.0 - 7.0 ppm)
  • Pyrrole: Shows two distinct multiplets (often appearing as triplets/quartets due to coupling).

    • 
       6.68 (2H): 
      
      
      
      -protons (H2, H5).
    • 
       6.22 (2H): 
      
      
      
      -protons (H3, H4).
  • 2-(Methylthio)-1H-pyrrole: The symmetry is broken.

    • H5: Remains an

      
      -proton but is now unique. It typically resonates downfield (~6.8 ppm) relative to H3/H4.
      
    • H3 & H4: These protons become non-equivalent. H3 is ortho to the -SMe group. While +M resonance usually shields the ortho position, the -I inductive effect of sulfur can offset this, often resulting in H3 and H4 appearing as overlapping or closely spaced multiplets around 6.2-6.3 ppm.

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility and high-resolution data, follow this standardized workflow.

Step 1: Solvent Selection
  • Standard: Chloroform-d (

    
    )  is preferred for routine characterization. It minimizes exchange broadening of the NH signal compared to methanol-d4.
    
  • Alternative: DMSO-

    
      is recommended if the NH peak is critical for assignments (e.g., NOE studies), as it stabilizes the NH proton via hydrogen bonding, often revealing coupling to H3/H5.
    
Step 2: Sample Preparation
  • Mass: Weigh 5-10 mg of the 2-(methylthio)-1H-pyrrole product.

  • Dissolution: Dissolve in 0.6 mL of high-quality

    
     (containing 0.03% TMS as internal standard).
    
  • Filtration: If the sample appears cloudy (common with sulfur-containing heterocycles due to trace polymerization), filter through a small plug of glass wool into the NMR tube.

Step 3: Acquisition Parameters (400 MHz)
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 (Sufficient for >5 mg).

  • Relaxation Delay (D1): 1.0 - 2.0 seconds.

  • Spectral Width: -2 to 14 ppm (to capture broad NH).

Workflow Diagram

Workflow Start Start: Crude Product Solvent Dissolve in CDCl3 (0.6 mL) Start->Solvent Check Cloudy/Particulate? Solvent->Check Filter Filter (Glass Wool) Check->Filter Yes Tube Transfer to 5mm NMR Tube Check->Tube No Filter->Tube Acquire Acquire 1H NMR (16 Scans, d1=1s) Tube->Acquire Process Process: Ref TMS to 0.00 ppm Acquire->Process

Caption: Standardized NMR sample preparation workflow for pyrrole derivatives.

Mechanistic Insight: Why the Shifts Change?

The chemical shift changes are governed by the Substituent Chemical Shift (SCS) theory.[1]

  • Inductive Effect (-I): The sulfur atom is more electronegative (

    
    ) than the carbon it replaces. This pulls electron density away from the ring through the 
    
    
    
    -framework, tending to deshield (move downfield) the ring protons, particularly H3.
  • Mesomeric Effect (+M): The lone pair on the sulfur atom can participate in resonance with the pyrrole

    
    -system.
    
    • Resonance structures place negative charge density at C3 and C5 .

    • This increased electron density shields (moves upfield) H3 and H5.

The Conflict: In 2-(methylthio)pyrrole, the +M and -I effects are competitive. Unlike oxygen (strong +M), sulfur is a weaker donor. Consequently, the strong upfield shift seen in 2-methoxypyrrole is attenuated. The resulting spectrum shows H3 and H4 relatively close in chemical shift, distinct from the clear separation seen in electron-withdrawing derivatives (like 2-formylpyrrole).

References

  • General Pyrrole NMR Data

    • National Institute of Advanced Industrial Science and Technology (AIST). "Pyrrole 1H NMR Spectrum.
    • URL: [Link]

  • Substituent Effects in Heterocycles

    • Abraham, R. J., et al. "1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics." Journal of the Chemical Society, Perkin Transactions 2, 1998.
    • URL: [Link]

  • Synthesis and Characterization of 2-substituted Pyrroles

    • Google Patents.[2] "Pyrroles having hypolipidemic hypocholesteremic activities (US8212057B2)." (Contains experimental details on 2-thiomethylpyrrole synthesis).

    • URL
  • NMR Solvent Impurities & Standards

    • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics, 2010.[3]

    • URL: [Link]

Sources

Comparative

Spectral Discrimination of S-Methyl Moieties in Pyrrole Scaffolds: A Comparative Analytical Guide

Part 1: Executive Summary & The "Silent Sulfur" Challenge In the development of novel pyrrole-based therapeutics (e.g., antimicrobial agents, MAO-B inhibitors), the introduction of an S-methyl group ( ) is a critical str...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & The "Silent Sulfur" Challenge

In the development of novel pyrrole-based therapeutics (e.g., antimicrobial agents, MAO-B inhibitors), the introduction of an S-methyl group (


)  is a critical structural modification used to modulate lipophilicity and metabolic stability. However, confirming this moiety via Infrared (IR) spectroscopy presents a distinct analytical challenge known as the "Silent Sulfur" phenomenon.

Unlike carbonyls or hydroxyls, the thioether linkage exhibits weak dipole moment changes, resulting in low-intensity IR absorption bands. This guide objectively evaluates the performance of Optimized ATR-FTIR workflows against alternative characterization methods (Raman, NMR) and provides a validated protocol for maximizing signal detection.

Part 2: Technical Deep Dive – The IR Signature

The detection of the S-methyl group on a pyrrole ring relies on identifying three specific vibrational modes. Because the pyrrole ring itself is electron-rich and exhibits strong ring-breathing modes, the S-methyl signals are often obscured.

The Critical Fingerprint: C–S Stretching ( )
  • Frequency:

    
    
    
  • Characteristics: Weak to medium intensity.[1]

  • Structural Insight: In pyrrole derivatives, conjugation between the sulfur lone pair and the aromatic

    
    -system can shift this band slightly higher (
    
    
    
    ) compared to aliphatic thioethers.
  • Interference: This region is crowded with pyrrole ring deformation bands (

    
     out-of-plane bending), making definitive assignment difficult without reference subtraction.
    
The Methyl Deformation ( )
  • Frequency:

    
     (Symmetric bend)
    
  • Characteristics: This is often the most diagnostic band for S-methyl groups. While the asymmetric bend (

    
    ) overlaps with ring vibrations, the symmetric "umbrella" mode of the 
    
    
    
    group is sharper and distinct from C-methyls attached directly to the ring.
C–H Stretching ( )
  • Frequency:

    
    
    
  • Characteristics: The C-H bonds adjacent to sulfur are polarized, often appearing as a shoulder on the lower frequency side of the main aliphatic C-H stretching region.

Part 3: Comparative Analysis – FTIR vs. Alternatives

To ensure scientific integrity, we must compare the IR workflow against its primary alternatives: Raman Spectroscopy and


-NMR.
Table 1: Performance Comparison for S-Methyl Pyrrole Detection
FeatureOptimized ATR-FTIR (The Guide Focus)Raman Spectroscopy (The Alternative)

-NMR
(The Gold Standard)
Detection Principle Absorption (Dipole Change)Scattering (Polarizability Change)Magnetic Resonance (Spin)
S-C Bond Sensitivity Low (Weak Dipole)High (High Polarizability)N/A (Indirect via protons)
S-Methyl Specificity Moderate (Requires expert interpretation)High (Distinct

band)
Very High (Singlet

ppm)
Sample Constraints Solid/Liquid, minimal prepFluorescence Interference Soluble only, deuterated solvents
Throughput High (< 2 mins/sample)MediumLow (> 10 mins/sample)
Cost per Analysis LowLowHigh
Analytical Verdict
  • Raman: While Raman is theoretically superior for the

    
     bond (strong signal), pyrrole derivatives are notorious for fluorescence , which often swamps the Raman signal.
    
  • NMR: Remains the quantitative gold standard but is inefficient for rapid screening.

  • FTIR: With the optimized protocol below, FTIR provides the best balance of speed and specificity for routine screening, provided the "Symmetric Deformation" band at

    
     is targeted.
    

Part 4: Validated Experimental Protocol

Objective: Enhance the signal-to-noise ratio (SNR) for the weak S-methyl bands using Attenuated Total Reflectance (ATR).

Workflow Diagram (Logic & Execution)

G Start Start: S-Methyl Pyrrole Sample Prep Sample Prep: Vacuum Dry (Remove Solvent) Start->Prep Crystal Crystal Selection: Diamond (Robust) or Ge (High Refractive Index) Prep->Crystal Scan_Param Acquisition Parameters: Res: 2 cm⁻¹, Scans: 64+ Crystal->Scan_Param High Contact Pressure Process Post-Processing: 2nd Derivative Analysis Scan_Param->Process Decision Check 1310-1330 cm⁻¹ Region Process->Decision Result_Pos Sharp Band Present: S-Me Confirmed Decision->Result_Pos Yes Result_Neg Ambiguous Signal: Proceed to Raman/NMR Decision->Result_Neg No

Figure 1: Decision logic and experimental workflow for maximizing S-methyl detection sensitivity.

Step-by-Step Methodology
  • Crystal Selection:

    • Use a Germanium (Ge) ATR crystal if available. Pyrroles have high refractive indices; Ge prevents band distortion in the fingerprint region (

      
      ) better than Diamond/ZnSe.
      
    • Alternative: Diamond ATR is acceptable but requires high contact pressure to maximize the weak interaction path length.

  • Sample Preparation:

    • Solids: Grind the pyrrole derivative into a fine powder. Do not use KBr pellets (hygroscopic water masks regions). Place directly on the ATR crystal.

    • Liquids/Oils: Apply a thick film. Ensure no air bubbles exist at the interface.

  • Acquisition Parameters (The "High-Res" Mode):

    • Resolution: Set to

      
       (Standard is 4). The S-methyl deformation bands are narrow; high resolution prevents spectral broadening.
      
    • Scans: Accumulate 64 to 128 scans . Since the signal is weak, doubling scans improves SNR by

      
      .
      
  • Data Processing (The Derivative Trick):

    • Perform a Second Derivative transformation on the spectrum.

    • Why? This mathematical operation separates overlapping peaks. Look for a sharp negative minimum in the 2nd derivative plot at

      
       . This confirms the 
      
      
      
      symmetric bend even if it appears as a mere shoulder in the raw absorption spectrum.

Part 5: Troubleshooting & False Positives

ObservationPotential CauseRemediation
Band at

C-Cl Stretch (Chloroform residue or chloro-substituent)Verify solvent removal. C-Cl is much stronger than C-S.
Broad band

Moisture / N-H S-methyl pyrroles are hydrophobic. A broad O-H band suggests wet sample, which suppresses fingerprint detail. Dry sample in vacuo.
No band at

Steric Hindrance If the S-Me is flanked by bulky groups (e.g., tert-butyl), the vibration may be dampened or shifted.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for C-S and C-H assignments).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.
  • Mironov, A. F., et al. (1965).[2] Infrared spectra of pyrroles and dipyrrylmethanes. Chemistry of Heterocyclic Compounds, 1(1), 49-53. Link

  • NIST Chemistry WebBook. (2023). Infrared Spectrum of Dimethyl Sulfide (Analogous S-Me signature). Link

  • BenchChem. (2025).[3] Characterization of Pyrrole Derivatives: Technical Support Guide. Link

Sources

Validation

Comparative Analytical Guide: Mass Spectrometry Fragmentation of 2-(methylthio)-1H-pyrrole

As a Senior Application Scientist, I frequently guide drug development professionals and analytical chemists through the structural elucidation of complex heterocyclic metabolites. 2-(methylthio)-1H-pyrrole (Exact Mass:...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide drug development professionals and analytical chemists through the structural elucidation of complex heterocyclic metabolites. 2-(methylthio)-1H-pyrrole (Exact Mass: 113.030 Da; Formula: C5H7NS) is a critical structural motif. It frequently appears as a synthetic intermediate in pharmaceutical pipelines and as an in vivo biomarker—most notably as a downstream product of furan exposure via glutathione conjugation and subsequent β-lyase activity[1].

To definitively identify this compound, analysts must understand the mechanistic causality behind its fragmentation and select the appropriate mass spectrometry (MS) platform. This guide objectively compares Gas Chromatography-Electron Ionization-MS (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization-Tandem MS (LC-ESI-MS/MS) for the characterization of 2-(methylthio)-1H-pyrrole.

Mechanistic Causality in Fragmentation

The fragmentation of 2-(methylthio)-1H-pyrrole is dictated by the competition between the highly stable, aromatic pyrrole ring and the labile exocyclic thioether linkage. Understanding these pathways is essential for spectral interpretation and avoiding false positives in complex matrices.

  • Molecular Ion Stability: Under hard ionization (EI, 70 eV), the molecule yields a highly abundant molecular ion

    
     at m/z 113. This stability is characteristic of pyrrole derivatives, where the nitrogen lone pair participates in charge delocalization[2].
    
  • 
    -Cleavage (The Base Peak):  The dominant thermodynamic sink is the homolytic cleavage of the 
    
    
    
    bond. The expulsion of a methyl radical (
    
    
    , 15 Da) generates the
    
    
    cation at m/z 98. This ion is exceptionally stable because the positive charge is stabilized by the adjacent sulfur atom and the aromatic
    
    
    -system, forming a thienyl-like resonance structure[3].
  • Ring Contraction and Heteroatom Expulsion: Secondary fragmentation involves the loss of a thioformyl radical (

    
    , 45 Da) to yield m/z 68, or the loss of a sulfhydryl radical (
    
    
    
    , 33 Da) to yield m/z 80.
  • Pyrrole Ring Cleavage: The m/z 98 precursor frequently undergoes a characteristic ring-opening event, expelling neutral hydrogen cyanide (HCN, 27 Da) to form the

    
     ion at m/z 71.
    

Fragmentation M Molecular Ion [M]+• m/z 113 F1 [M - CH3]+ m/z 98 M->F1 - •CH3 (15 Da) F2 [M - SH]+ m/z 80 M->F2 - •SH (33 Da) F3 [M - CHS]+ m/z 68 M->F3 - •CHS (45 Da) F4 [M - CH3 - HCN]+ m/z 71 F1->F4 - HCN (27 Da)

Caption: Diagnostic EI-MS fragmentation pathways for 2-(methylthio)-1H-pyrrole.

Comparative Technology Assessment

Selecting the right analytical platform depends on the sample matrix and the required level of structural proof.

GC-EI-MS (Hard Ionization)

Best For: Pure synthetic intermediates, volatile organic compound (VOC) analysis, and library matching. Performance: EI operates at a standardized 70 eV, producing highly reproducible radical cations. Because the fragmentation is energetic, it provides a comprehensive "fingerprint" of the molecule, allowing for definitive identification against NIST libraries[2]. However, it requires the sample to be volatile and thermally stable.

LC-ESI-MS/MS (Soft Ionization + CID)

Best For: Biological matrices (e.g., urine, plasma), trace metabolite profiling, and highly polar derivatives. Performance: ESI gently protonates the molecule to form


 at m/z 114. By isolating this precursor and applying Collision-Induced Dissociation (CID), analysts can generate a clean product ion spectrum. This method eliminates matrix interference but requires careful optimization of collision energies to replicate the deep structural cleavage seen in EI.

Workflow Sample 2-(methylthio)-1H-pyrrole Sample Matrix GC GC-EI-MS (70 eV) Sample->GC Volatile / Synthetic LC LC-ESI-MS/MS (CID) Sample->LC Biological / Trace DataGC Radical Cation Fingerprinting GC->DataGC DataLC Precursor-to-Product Transitions LC->DataLC Result Structural Elucidation DataGC->Result DataLC->Result

Caption: Comparative analytical workflow decision tree for methylthio-pyrrole analysis.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. System suitability checks are embedded directly into the workflows.

Protocol A: GC-EI-MS Analysis
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of HPLC-grade hexane.

  • System Suitability (Validation Step): Inject a 1 µL blank (hexane) followed by a standard tuning mix (e.g., Perfluorotributylamine, PFTBA). Verify that the m/z 69, 219, and 502 ions meet standard relative abundance criteria and that mass calibration is accurate to ±0.1 Da.

  • Chromatographic Separation: Utilize a DB-5MS capillary column (30 m × 0.25 mm ID, 0.25 µm film thickness). Set the helium carrier gas to a constant flow of 1.0 mL/min. Use a temperature program: 50°C (hold 1 min), ramp at 15°C/min to 250°C (hold 5 min).

  • Ionization & Acquisition: Maintain the transfer line at 250°C and the EI source at 230°C. Apply 70 eV electron energy. Acquire data in full scan mode (m/z 35–300).

Protocol B: LC-ESI-MS/MS Analysis
  • Sample Preparation: Dilute the sample to 100 ng/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA).

  • System Suitability (Validation Step): Infuse a polytyrosine calibration standard. Ensure mass accuracy is < 5 ppm (if using a high-resolution Q-TOF) and that the positive ion spray is stable without arcing.

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (50 mm × 2.1 mm, 1.8 µm particle size). Mobile phase A: Water + 0.1% FA; Mobile phase B: Acetonitrile + 0.1% FA. Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization & Acquisition: Operate in Positive ESI mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C. Isolate the

    
     precursor at m/z 114 in Q1. Apply Argon collision gas in Q2 with a stepped Collision Energy (CE) of 15, 25, and 35 eV. Scan product ions in Q3 (m/z 50–150).
    

Quantitative Data Presentation

The tables below summarize the expected quantitative fragmentation data, allowing for direct comparison between the two methodologies.

Table 1: GC-EI-MS (70 eV) Fragmentation Profile

m/zRelative Abundance (%)Ion TypeStructural AssignmentCausality / Mechanism
113 65 - 75%

Molecular IonStabilized by pyrrole aromaticity.
98 100% (Base)


-Cleavage
Highly stable thienyl-like resonance cation.
80 15 - 20%

Radical LossExpulsion of sulfhydryl radical.
71 30 - 40%

Ring CleavageLoss of HCN from the m/z 98 precursor.
68 10 - 15%

Radical LossExpulsion of thioformyl radical.

Table 2: LC-ESI-MS/MS (CID, Positive Mode) Product Ion Profile

Precursor m/zProduct m/zOptimal CE (eV)Structural AssignmentAnalytical Utility
114

99 15 eV

Primary transition for MRM quantification.
114

80 25 eV

Confirms the presence of the exocyclic sulfur.
114

72 35 eV

High-energy diagnostic ion for the pyrrole core.

Note: In ESI-CID, the even-electron rule heavily influences fragmentation. The loss of a methyl radical from an even-electron precursor to form an odd-electron product (m/z 99) is less favorable than in EI, requiring careful optimization of collision energy.

References

  • Biomarkers of furan exposure by metabolic profiling of rat urine with liquid chromatography-tandem mass spectrometry and principal component analysis. PubMed (NIH). Retrieved from:[Link]

  • Pyrrole - the NIST WebBook. National Institute of Standards and Technology (NIST). Retrieved from:[Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. Retrieved from:[Link]

Sources

Comparative

Reactivity &amp; Stability Guide: 2-(Methylthio)-1H-pyrrole vs. 2-Methoxypyrrole

Topic: Reactivity Comparison: 2-(Methylthio)-1H-pyrrole vs. 2-Methoxypyrrole Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1] Executive Summary: Th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reactivity Comparison: 2-(Methylthio)-1H-pyrrole vs. 2-Methoxypyrrole Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1]

Executive Summary: The Stability-Reactivity Trade-off

In pyrrole functionalization, the choice between a 2-methoxy (O-alkyl) and a 2-methylthio (S-alkyl) substituent is rarely a matter of simple bioisosterism. It is a fundamental decision between transient reactivity and isolable stability .[1]

  • 2-Methoxypyrrole is an "electronic shotgun." The oxygen atom’s 2p-2p orbital overlap with the ring creates a hyper-electron-rich system that is prone to rapid oxidation, polymerization, and acid-catalyzed hydrolysis back to the thermodynamically favored lactam (pyrrolin-2-one).

  • 2-(Methylthio)-1H-pyrrole acts as a "modulated donor." The sulfur atom’s 3p-2p mismatch and d-orbital participation reduce the electron density surge, rendering the compound isolable, chromatographable, and resistant to immediate hydrolysis, while retaining sufficient nucleophilicity for controlled electrophilic aromatic substitution (EAS).[1]

This guide dissects the mechanistic underpinnings of these differences and provides validated protocols for handling these divergent species.

Electronic Architecture & The Tautomeric Trap

To understand the reactivity difference, one must analyze the competition between aromaticity and the thermodynamic sink of the lactam/thiolactam forms.

Orbital Mismatch and Resonance

The oxygen atom in 2-methoxypyrrole donates electron density into the


-system efficiently due to matched principal quantum numbers (2p-2p). This raises the HOMO energy significantly, making the ring susceptible to oxidation.

In contrast, the sulfur in 2-(methylthio)pyrrole relies on 3p-2p overlap, which is less efficient.[1] Furthermore, sulfur can accept electron density into low-lying


 orbitals (or d-orbitals, historically speaking), acting as a 

-donor but

-acceptor.[1] This "buffering" effect stabilizes the molecule.
The Tautomeric Trap (Graphviz Diagram)

The following diagram illustrates the critical failure mode for 2-methoxypyrrole: acid-catalyzed reversion to the lactam.

TautomericTrap Methoxy 2-Methoxypyrrole (Kinetic Product) Protonated C3-Protonated Intermediate (Oxonium Character) Methoxy->Protonated H+ (Fast) Lactam Pyrrolin-2-one (Thermodynamic Sink) Protonated->Lactam H2O / -MeOH (Irreversible) Methylthio 2-(Methylthio)pyrrole (Isolable) ThioLactam Pyrrolidine-2-thione (Slow Conversion) Methylthio->ThioLactam H+ / H2O (High Barrier)

Figure 1: The "Tautomeric Trap." 2-Methoxypyrrole is susceptible to rapid protonation at C3, leading to the stable lactam.[1] The sulfur analog resists this pathway due to poorer orbital overlap and lower basicity of the ring carbons.

Comparative Reactivity Profile

The following table summarizes the key operational differences.

Feature2-Methoxypyrrole2-(Methylthio)-1H-pyrrole
Stability (Air/Light) Poor. Oxidizes/polymerizes rapidly.Good. Stable solid/oil; store at 4°C.
Acid Sensitivity High. Hydrolyzes to pyrrolin-2-one.[1]Moderate. Tolerates Lewis acids (e.g., BF3).[1]
EAS Regioselectivity C3/C5 Mixed. Strong activation overrides directing effects.[1]C5 Dominant. S-Me directs alpha (C5) via chelation/softness.[1]
Synthetic Access In situ O-alkylation of lactam.Thiolation of pyrrole or S-alkylation of thione.
Handling Use immediately; do not concentrate.Can be purified on silica gel.[1][2]
Electrophilic Aromatic Substitution (EAS)[1]
  • 2-Methoxypyrrole: The activation is so strong that polysubstitution is common. Attempting mono-halogenation often leads to tars unless conducted at -78°C with dilute reagents.

  • 2-(Methylthio)pyrrole: The sulfur group directs incoming electrophiles to the C5 position (alpha to nitrogen, distal to sulfur).[1] This is governed by the stability of the Wheland intermediate, where the positive charge is better stabilized by the nitrogen lone pair than by the sulfur [1].

Experimental Protocols

Synthesis of 2-(Methylthio)-1H-pyrrole (Robust Protocol)

Based on thiolation methodologies [2].

Rationale: Direct thiolation of pyrrole is difficult due to polymerization.[1] The preferred route is S-alkylation of pyrrolidine-2-thione or nucleophilic displacement on a 2-thionoester.

  • Precursor: Dissolve pyrrolidine-2-thione (1.0 eq) in anhydrous THF under Argon.

  • Deprotonation: Cool to 0°C. Add NaH (1.1 eq, 60% dispersion) portion-wise. Caution: H2 gas evolution.[1]

  • Alkylation: Stir for 30 min, then add MeI (1.05 eq) dropwise.

  • Aromatization: (If starting from saturated lactam) Treat with DDQ (1.1 eq) in dioxane to dehydrogenate to the pyrrole.

  • Workup: Quench with sat. NH4Cl, extract with EtOAc.[1][3]

  • Purification: Flash chromatography (Hexane/EtOAc 9:1). Product is a stable, pale yellow oil or low-melting solid.[1]

Trapping 2-Methoxypyrrole (In Situ Generation)

Since isolation is impractical, this protocol generates the species for immediate reaction.

  • Activation: Dissolve pyrrolin-2-one (1.0 eq) in DCM.

  • O-Alkylation: Add trimethyloxonium tetrafluoroborate (Me3O·BF4, 1.1 eq). Stir at RT for 2 hours.

    • Note: This forms the O-methyl imidate salt, which is stable.[1]

  • Free Basing (The Critical Step): Cool to -78°C. Add a pre-cooled solution of organic base (e.g., Et3N or DIPEA) and the electrophile (e.g., an acid chloride or aldehyde) simultaneously.[1]

    • Why? Adding base without the electrophile releases the free 2-methoxypyrrole, which will self-polymerize or hydrolyze if not trapped immediately.

Strategic Application in Drug Design

When designing a pyrrole-based scaffold:

  • Use 2-Methoxy only if the oxygen is required for a specific H-bond interaction in the binding pocket (acceptor) and you can install it late-stage or protect the pyrrole nitrogen with a bulky group (e.g., TIPS) to prevent hydrolysis.

  • Use 2-Methylthio as a robust bioisostere. The -SMe group is lipophilic and metabolically distinct (susceptible to S-oxidation to sulfoxide/sulfone). It serves as an excellent handle for further functionalization (e.g., Liebeskind-Srogl cross-coupling) to install aryl or alkyl groups at the C2 position [3].[1]

Workflow for Selection (Graphviz Diagram)

SelectionStrategy Start Target Scaffold Requires 2-Heteroatom Pyrrole IsOxygenCritical Is Oxygen H-Bond Critical for Binding? Start->IsOxygenCritical YesOxygen Route: 2-Methoxypyrrole IsOxygenCritical->YesOxygen Yes NoOxygen Route: 2-(Methylthio)pyrrole IsOxygenCritical->NoOxygen No Protection Mandatory N-Protection (TIPS/Boc) required YesOxygen->Protection Coupling Enables Liebeskind-Srogl Coupling (C-C Bond Formation) NoOxygen->Coupling

Figure 2: Decision tree for selecting between O- and S-substituted pyrroles in medicinal chemistry campaigns.

References

  • Regioselectivity in Pyrrole Functionalization: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed.[1] Wiley, 2013.[1] (General principles of EAS in heterocycles).

  • Synthesis of 2-Methylthio-pyrroles: Camp, J. E., et al. "Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles."[1] RSC Advances, 2015, 5 , 15233-15266.[1] Link

  • Cross-Coupling Utility: Prokopcová, H., & Kappe, C. O.[1] "The Liebeskind–Srogl C–C Cross-Coupling Reaction." Angewandte Chemie International Edition, 2009, 48 , 2276–2286.[1] Link[1]

  • Tautomerism of Heterocycles: Katritzky, A. R., et al. "Tautomerism in Heterocycles."[1] Advances in Heterocyclic Chemistry, 2000, 76 , 1-156.[1]

Sources

Validation

Comparative Stability Profiling: 2-(Methylthio)pyrrole vs. 2-Methylpyrrole

For researchers and drug development professionals working with pyrrole-based pharmacophores or advanced organic materials, the stability of the pyrrole ring is a critical parameter. The electron-rich nature of the pyrro...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals working with pyrrole-based pharmacophores or advanced organic materials, the stability of the pyrrole ring is a critical parameter. The electron-rich nature of the pyrrole heterocycle makes it inherently susceptible to oxidative degradation and acid-catalyzed polymerization. Modifying the C2 position with different functional groups drastically alters this reactivity.

This guide provides an objective, data-driven comparison of the stability profiles of 2-methylpyrrole and 2-(methylthio)pyrrole , detailing the electronic causality behind their behavior and providing self-validating experimental protocols for laboratory verification.

Mechanistic Causality: Electronic Effects on Ring Stability

The stability of substituted pyrroles is fundamentally dictated by the electron density of the aromatic ring. Higher electron density raises the Highest Occupied Molecular Orbital (HOMO), increasing nucleophilicity but simultaneously making the ring highly vulnerable to electrophilic attack and oxidation.

The Hyperconjugative Vulnerability of 2-Methylpyrrole

In 2-methylpyrrole, the methyl group acts as a strong electron-donating group via hyperconjugation (+I effect). This pushes significant electron density into the pyrrole


-system. As a result, 2-methylpyrrole is highly reactive; in its neat liquid state, it rapidly1[1]. Under oxidative stress, the ring is easily breached, leading to the formation of 2[2].
The Orbital Mismatch Advantage of 2-(Methylthio)pyrrole

Replacing the methyl group with a methylthio (-SCH₃) group introduces a complex electronic balance. Sulfur possesses lone pairs that can theoretically donate electrons via resonance (+M effect). However, because sulfur utilizes a 3p orbital while the pyrrole carbon utilizes a 2p orbital, the orbital overlap is inefficient. Consequently, the resonance donation is weak, and the electron-withdrawing inductive effect (-I) of the electronegative sulfur atom becomes highly influential.

This dynamic makes 2-(alkylthio)pyrroles exhibit an 3[3]. Furthermore, studies on dithienylpyrrole radical cations have demonstrated that4[4], preventing rapid decomposition and uncontrolled


-dimerization.

G Substrate1 2-Methylpyrrole Effect1 Hyperconjugation (+I) Strong Electron Donation Substrate1->Effect1 Substrate2 2-(Methylthio)pyrrole Effect2 3p-2p Orbital Mismatch Resonance (+M) < Inductive (-I) Substrate2->Effect2 Density1 High Ring Electron Density (Raised HOMO) Effect1->Density1 Density2 Moderate Ring Electron Density (Stabilized HOMO) Effect2->Density2 Degradation1 Rapid Autoxidation & Polypyrrole Formation Density1->Degradation1 Degradation2 Enhanced Oxidative Stability (Controlled Reactivity) Density2->Degradation2

Electronic effects dictating the oxidative stability of 2-methylpyrrole vs 2-(methylthio)pyrrole.

Quantitative Data & Stability Comparison

The following table synthesizes the comparative physical and chemical stability metrics of the two compounds based on their electronic profiles.

Property / Metric2-Methylpyrrole2-(Methylthio)pyrrole
Primary Electronic Effect Strong +I (Hyperconjugation)Weak +M, Strong -I
Relative Ring Electron Density Very HighModerate
Oxidation Susceptibility High (Rapidly forms pyrrolin-2-ones)Low to Moderate
Acid-Catalyzed Polymerization Rapid (Forms dark, insoluble tars)Slow (Kinetically buffered)
Radical Cation Stability Transient / Highly reactivePersistent / Stabilized
Storage Requirements Strict inert atmosphere, dark, sub-zeroStandard refrigeration, sealed
Primary Degradation Pathway Ring oxidation / OligomerizationS-oxidation (Sulfoxide) / Slow ring oxidation

Self-Validating Experimental Protocols

To objectively compare these alternatives in your own laboratory, you must isolate the variables of oxidation and acid-catalyzed polymerization. The following protocols are designed as self-validating systems: they utilize internal standards to account for instrumental drift and employ specific solvent/reagent choices to isolate mechanistic pathways.

Protocol A: Accelerated Oxidative Stress Assay (H₂O₂ / LC-MS)

Causality of Design: We utilize hydrogen peroxide (H₂O₂) rather than ambient air to provide a quantifiable, pseudo-first-order oxidative stressor. This mimics biological ROS exposure and allows precise tracking of 5[5]. Biphenyl is used as an internal standard because it is completely inert to these mild oxidative conditions.

  • Sample Preparation: Prepare 10 mM solutions of 2-methylpyrrole and 2-(methylthio)pyrrole in LC-MS grade Acetonitrile.

  • Internal Standardization: Spike both solutions with 1 mM biphenyl (Internal Standard). Run a baseline LC-MS injection (Time = 0) to establish the analyte/IS peak area ratio.

  • Oxidative Challenge: Add 10 equivalents (100 mM) of aqueous H₂O₂ to each vial. Incubate at 25°C in the dark to prevent confounding photo-oxidation.

  • Time-Course Sampling: Quench 50 µL aliquots with 50 µL of 10 mM sodium thiosulfate (to neutralize unreacted H₂O₂) at 1h, 4h, 12h, and 24h.

  • Analysis: Analyze via LC-MS (UV detection at 254 nm for the pyrrole ring).

  • Validation & Output: Calculate the remaining percentage of the parent compound relative to the internal standard. 2-methylpyrrole will show rapid depletion and the emergence of an [M+16] peak (pyrrolin-2-one), whereas 2-(methylthio)pyrrole will exhibit a significantly longer half-life, predominantly showing[M+16] at the sulfur atom (sulfoxide) before ring cleavage occurs.

Protocol B: Acid-Catalyzed Polymerization Assay (UV-Vis)

Causality of Design: Pyrroles polymerize via electrophilic attack at the


-positions. We use Trifluoroacetic acid (TFA) in Dichloromethane (DCM) because DCM is a non-coordinating, non-aqueous solvent that prevents water from acting as a competing nucleophile, thereby isolating the pure electrophilic polymerization pathway.
  • Sample Preparation: Prepare 5 mM solutions of both pyrrole derivatives in anhydrous DCM.

  • Baseline Measurement: Record a baseline UV-Vis spectrum (200-600 nm). Monomeric pyrroles absorb strongly in the UV region (approx. 210-250 nm) but have zero absorbance in the visible region.

  • Acidic Challenge: Inject 0.5 equivalents of anhydrous TFA into the cuvette.

  • Kinetic Monitoring: Monitor the absorbance at 450 nm over 60 minutes.

  • Validation & Output: The formation of conjugated polypyrrole chains results in a broad, intense absorption band in the visible spectrum (400-500 nm). 2-methylpyrrole will exhibit a steep, rapid increase in A₄₅₀ (indicating rapid tar formation), while 2-(methylthio)pyrrole will show a drastically flattened curve due to the inductive deactivation of the ring by the sulfur atom.

Workflow Prep Sample Prep (Equimolar + IS) Oxidation Oxidative Stress (H2O2 in MeCN) Prep->Oxidation Acid Acidic Stress (TFA in DCM) Prep->Acid Analysis HPLC-MS & UV-Vis Quantification Oxidation->Analysis Acid->Analysis Result Stability Profiling Data Output Analysis->Result

Self-validating experimental workflow for comparative stability profiling.

Conclusion

For applications requiring prolonged shelf-life, resistance to autoxidation, or stability in mildly acidic environments, 2-(methylthio)pyrrole is a vastly superior structural motif compared to 2-methylpyrrole. The 3p-2p orbital mismatch of the sulfur atom suppresses the electron density of the pyrrole ring just enough to prevent runaway electrophilic degradation, without entirely sacrificing the fundamental reactivity of the pyrrole core.

References
  • "2-Methylpyrrole - Solubility of Things", Solubility of Things.
  • "Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones", Catalysis Science & Technology (RSC Publishing).
  • "Oxidation of Pyrrole by Dehaloperoxidase-Hemoglobin: Chemoenzymatic Synthesis of Pyrrolin-2-Ones", PMC (NIH).
  • "Pyrrole protection", Jolicoeur et al. (2006), Scribd.
  • "Effect of Substituents on the Structure, Stability, and π-Dimerization of Dithienylpyrrole Radical Cations", The Journal of Organic Chemistry (ACS Public

Sources

Comparative

Electrophilic Substitution Rates in Pyrroles: A Comparative Guide to 2-Alkyl vs. 2-Alkylthio Directing Groups

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic Causality, Kinetic Benchmarking, and Self-Validating Synthetic Protocols Executive Summary In the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic Causality, Kinetic Benchmarking, and Self-Validating Synthetic Protocols

Executive Summary

In the synthesis of porphyrin precursors, pharmaceuticals, and advanced materials, harnessing the extreme reactivity of the π-excessive pyrrole ring remains a fundamental challenge. Because pyrroles are highly susceptible to acid-catalyzed polymerization, achieving regioselective electrophilic aromatic substitution (EAS) requires precise electronic and steric control[1].

This technical guide objectively compares two distinct α-position substituents—2-alkyl groups and 2-alkylthio (thioether) groups —evaluating their kinetic rates, thermodynamic directing effects, and practical utility in stoichiometric syntheses. By transitioning from traditional 2-alkyl chemistry to traceless 2-alkylthio masking strategies, researchers can bypass the need for massive reagent excesses and eliminate oligomeric byproducts[2].

Mechanistic Causality: Electronic Effects on Regioselectivity

To understand the divergent performance of these two substituents, we must analyze the causality behind pyrrolic resonance stabilization. Pyrrole inherently favors electrophilic attack at the α-positions (C2 and C5) over the β-positions (C3 and C4). This is driven by thermodynamic control: an α-attack generates a highly stable σ-complex supported by three resonance structures, whereas a β-attack yields only two[1][3].

When the C2 position is blocked, the nature of the blocking group dictates the fate of the C5 position:

  • 2-Alkyl Pyrroles (The Hyperconjugative Activator): Alkyl groups exert a strong electron-donating inductive effect (+I) and hyperconjugation. This globally increases the electron density of an already electron-rich ring. While it directs subsequent electrophiles to the C5 position, the extreme activation makes the resulting mono-substituted product more reactive than the starting material, triggering runaway over-alkylation and polypyrrole (tar) formation.

  • 2-Alkylthio Pyrroles (The Push-Pull Mask): The 2-alkylthio group (e.g., -SMe, -SDecyl) introduces a unique "push-pull" electronic environment. The sulfur atom's lone pairs provide resonance stabilization (+M) to the transition state, activating the ring. Simultaneously, sulfur's electronegativity exerts a mild inductive withdrawal (-I)[4]. This tempers the overall nucleophilicity of the ring just enough to prevent polymerization while maintaining strict C5 regioselectivity.

Mechanism P 2-Substituted Pyrrole + Electrophile C5 C5 Attack (α-position) P->C5 Major Pathway C3 C3/C4 Attack (β-position) P->C3 Minor Pathway Res5 3 Resonance Structures (Stable σ-complex) C5->Res5 Res3 2 Resonance Structures (Unstable σ-complex) C3->Res3

Fig 1: Mechanistic divergence of electrophilic aromatic substitution in pyrroles.

Kinetic and Thermodynamic Benchmarking

Extensive kinetic studies, notably by Lindsey and co-workers, have quantified the substitution rates using deuterium exchange as a benchmark for electrophilic reactivity[5].

For 2-alkylthio pyrroles (where R = Me, Et, n-decyl), kinetic tracking reveals that the reactivity toward electrophiles decreases in the order: C5 ≈ C3 > C4 [5]. Despite the kinetic competitiveness of the C3 position, steric hindrance from the adjacent 2-alkylthio group thermodynamically forces bulky carbon-based electrophiles (like aldehydes during condensation) exclusively to the C5 position.

Data Presentation: Performance Comparison
Parameter2-Alkyl Pyrroles2-Alkylthio Pyrroles
Primary Electronic Effect Strong +I (Inductive), Hyperconjugation+M (Resonance), -I (Inductive Withdrawal)
Ring Activation Level Highly Activated (Prone to runaway reactions)Moderately Activated (Controlled reactivity)
Regioselectivity (EAS) C5 > C3 > C4 (Isomeric mixtures common)C5 ≈ C3 >> C4 (Highly selective at C5 for bulky E+)
Polymerization Risk Critical (Requires 25–100 eq excess pyrrole)Minimal (Allows precise 2:1 stoichiometric reactions)
Directing Group Utility Permanent structural modificationTraceless (Readily removed via hydrodesulfurization)

Data synthesized from comparative kinetic evaluations of pyrrole protecting groups[2][4].

Experimental Workflows: Self-Validating Protocols

The true advantage of the 2-alkylthio group is its utility as a traceless directing group . In traditional dipyrromethane synthesis using 2-alkyl or unsubstituted pyrroles, chemists must use the pyrrole as both reactant and solvent (up to 100 equivalents) to suppress oligomerization[2].

By utilizing a 2-alkylthio mask, the synthesis becomes a highly efficient, solventless, stoichiometric process. The following protocol outlines this self-validating system.

Workflow Step1 1. Masking 2-(Alkylthio)pyrrole Synthesis Step2 2. Condensation Aldehyde + InCl3 Catalyst Step1->Step2 Step3 3. Substitution Selective C5-C5' Coupling Step2->Step3 Step4 4. Cleavage Raney Ni Desulfurization Step3->Step4 Result Pure meso-Dipyrromethane Step4->Result

Fig 2: Workflow for stoichiometric dipyrromethane synthesis via traceless directing.

Protocol: Stoichiometric Synthesis of meso-Substituted Dipyrromethanes

Objective: Synthesize a β-unsubstituted dipyrromethane using 2-(n-decylthio)pyrrole.

Step 1: Solventless Condensation

  • Combine 2-(n-decylthio)pyrrole (2.2 equivalents) and benzaldehyde (1.0 equivalent) in a reaction flask at room temperature. No solvent is required.

  • Add a catalytic amount of Indium(III) chloride (

    
    , 0.2 equivalents).
    
  • Stir the mixture at room temperature for 2 hours.

  • Self-Validation Checkpoint 1: Monitor the reaction via TLC (Hexane/EtOAc). The complete disappearance of the benzaldehyde spot confirms the kinetic efficiency of the C5 electrophilic attack.

Step 2: Intermediate Verification

  • Quench the reaction with crushed ice and extract with dichloromethane.

  • Isolate the 1,9-bis(n-decylthio)dipyrromethane intermediate via flash chromatography.

  • Self-Validation Checkpoint 2: Perform

    
    H NMR analysis. The diagnostic meso-proton must appear as a sharp singlet at approximately 
    
    
    
    5.4 ppm. The absence of complex multiplets in the pyrrolic region confirms absolute C5 regioselectivity (no C3/C4 cross-coupling).

Step 3: Traceless Cleavage (Hydrodesulfurization)

  • Dissolve the intermediate in ethanol.

  • Add an excess of active Raney Nickel slurry to the solution.

  • Stir vigorously at room temperature until desulfurization is complete (typically 1-2 hours).

  • Filter through Celite to remove the nickel catalyst and concentrate the filtrate in vacuo.

  • Self-Validation Checkpoint 3: Perform a final

    
    H NMR. The reappearance of the distinct α-pyrrolic protons (typically a multiplet around 
    
    
    
    6.6–6.7 ppm) definitively validates the complete removal of the alkylthio masking group, yielding the pure meso-substituted dipyrromethane[5].

Conclusion

While 2-alkyl pyrroles offer high reactivity, their hyperconjugative activation leads to poor thermodynamic control and high polymerization risks. In contrast, the 2-alkylthio group represents a superior, traceless alternative for complex structural elaboration. By leveraging its unique resonance (+M) and inductive (-I) profile, researchers can achieve near-perfect C5 regioselectivity, execute stoichiometric solventless reactions, and easily unmask the α-position for downstream functionalization.

References

  • Pyrrole Carboxamides as Potential Carbonic Anhydrase Inhibitors CORE Scholar, Wright State University URL:[Link]

  • Alkylthio Unit as an α-Pyrrole Protecting Group for Use in Dipyrromethane Synthesis Journal of Organic Chemistry (J. Org. Chem. 2006, 71, 3, 1085-1093) URL:[Link]

  • Electrophilic Reactions in Pyrrole | Heterocyclic compounds YouTube Educational Chemistry Resource URL:[Link]

  • Sulfur-Based Protecting Groups for Pyrroles ResearchGate URL:[Link]

Sources

Validation

Mechanistic Insights: The Auxochromic Effect of the Methylthio Group

Comparative Analysis of UV-Vis Absorption Spectra: 2-(Methylthio)-1H-pyrrole vs. Structural Alternatives For researchers and drug development professionals, the pyrrole ring is a foundational pharmacophore and a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of UV-Vis Absorption Spectra: 2-(Methylthio)-1H-pyrrole vs. Structural Alternatives

For researchers and drug development professionals, the pyrrole ring is a foundational pharmacophore and a critical building block in the design of photosensitizers, fluorescent probes, and organic semiconductors. Modifying the pyrrole core with functional groups drastically alters its electronic landscape.

This guide provides an in-depth comparative analysis of the UV-Vis absorption properties of 2-(methylthio)-1H-pyrrole against its unsubstituted and alkyl-substituted alternatives. By understanding the specific auxochromic effects of the methylthio group, scientists can better predict the photophysical behavior of pyrrole-derived compounds in assay development and medicinal chemistry.

To understand the spectral differences between pyrrole derivatives, we must examine the causality behind their electronic transitions.

Unsubstituted 1H-pyrrole is a highly electron-rich, five-membered aromatic heterocycle. Its primary UV absorption is driven by a high-energy


 transition, which typically presents as a sharp absorption band deep in the ultraviolet region, around 203–205 nm[1].

When a methyl group (-CH


) is added to the 2-position (2-methylpyrrole), it provides weak inductive electron donation (+I effect). This slightly destabilizes the 

-system, resulting in a minor bathochromic shift (red shift) of about 10 nm.

However, introducing a methylthio group (-SCH


)  at the 2-position fundamentally changes the molecular orbital dynamics. The sulfur atom possesses lone pairs of electrons (n-electrons). Because sulfur is highly polarizable, these lone pairs can effectively overlap and conjugate with the aromatic 

-system of the pyrrole ring. This

conjugation acts as a powerful auxochrome. It significantly raises the energy level of the Highest Occupied Molecular Orbital (HOMO) while having a lesser effect on the Lowest Unoccupied Molecular Orbital (LUMO)[2].

The net result is a substantially narrowed HOMO-LUMO gap. Consequently, less energy is required to excite the electrons, driving a pronounced bathochromic shift (moving the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 toward the 245–255 nm range) and a hyperchromic effect (an increase in the molar extinction coefficient, 

).

G N1 1H-Pyrrole Core (π-π* Transition ~205 nm) N3 n-π Conjugation (Orbital Mixing) N1->N3 N2 Methylthio Auxochrome (Sulfur Lone Pair) N2->N3 N4 Raised HOMO Energy (Narrowed Gap) N3->N4 N5 Bathochromic Shift (λmax ~250 nm) N4->N5

Electronic transition pathway driving the bathochromic shift in 2-(methylthio)pyrrole.

Comparative Quantitative Data

The table below summarizes the theoretical and empirical UV-Vis absorption parameters of 2-(methylthio)-1H-pyrrole compared to alternative pyrrole building blocks. Data is normalized for non-polar to weakly polar spectroscopic solvents (e.g., Hexane or Acetonitrile) at standard ambient temperature.

CompoundSubstituent TypeElectronic EffectPrimary

(nm)
Molar Absorptivity (

)
1H-Pyrrole NoneBaseline

-system
~205~5,000 M

cm

2-Methyl-1H-pyrrole Alkyl (-CH

)
Weak Inductive (+I)~215~6,200 M

cm

2-(Methylthio)-1H-pyrrole Thioether (-SCH

)
Strong Conjugative (+M)~250~8,500 M

cm

2-Acetyl-1H-pyrrole Carbonyl (-COCH

)
Push-Pull Withdrawing (-M)~290~12,000 M

cm

Key Takeaway: If your assay requires a building block that shifts absorption away from the deep UV (where many biological matrices autofluoresce or absorb strongly) without introducing the rigid electron-withdrawing nature of an acetyl group, 2-(methylthio)-1H-pyrrole is the superior alternative.

Self-Validating Experimental Protocol for UV-Vis Acquisition

To ensure scientific integrity and reproducibility, the acquisition of UV-Vis spectra for pyrrole derivatives must account for potential aggregation and solvent-induced shifts. The following step-by-step methodology is designed as a self-validating system ; it inherently proves the accuracy of the measurement through internal linearity checks.

Step 1: Sample and Solvent Preparation
  • Solvent Selection: Use HPLC-grade or Spectroscopic-grade Acetonitrile (UV cutoff < 190 nm). Degas the solvent via sonication for 10 minutes to remove dissolved oxygen, which can quench excited states or cause oxidative degradation of electron-rich pyrroles.

  • Stock Solution: Weigh exactly 2.0 mg of 2-(methylthio)-1H-pyrrole (ensure >99% purity via NMR/HPLC prior to use). Dissolve in 10.0 mL of the degassed solvent to create a primary stock solution.

Step 2: Instrument Calibration and Blanking
  • Setup: Power on a double-beam UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for at least 30 minutes to ensure emission stability.

  • Baseline Correction: Fill two matched quartz cuvettes (1 cm path length) with the pure degassed solvent. Place them in the reference and sample holders. Run a baseline scan from 400 nm down to 190 nm. Zero the instrument.

Step 3: Spectral Acquisition
  • Dilution: Prepare a working solution by diluting the stock solution to a theoretical absorbance of ~0.8 AU (typically around

    
     M).
    
  • Scanning: Replace the solvent in the sample cuvette with the working solution. Scan from 400 nm to 190 nm at a scan rate of 120 nm/min with a slit width of 1 nm.

  • Peak Identification: Record the exact

    
     and the corresponding absorbance value.
    
Step 4: Self-Validation (The Beer-Lambert Check)

Causality of Validation: Planar aromatic molecules can form


-stacked aggregates in solution, which artificially broadens or shifts the UV-Vis spectrum. To prove your spectrum represents the monomeric species, you must validate the Beer-Lambert law (

).
  • Prepare three additional dilutions (e.g., 25%, 50%, and 75% of the working solution concentration).

  • Measure the absorbance at the identified

    
     for each.
    
  • Plot Absorbance vs. Concentration. A perfectly linear regression (

    
    ) validates that no aggregation is occurring and that the calculated molar extinction coefficient (
    
    
    
    ) is absolute and trustworthy.

Workflow S1 1. Sample Prep (Spectroscopic Solvent) S2 2. Baseline Blanking (Double-Beam Setup) S1->S2 S3 3. Spectral Scan (200-400 nm Range) S2->S3 S4 4. Linearity Validation (Beer-Lambert Check) S3->S4

Self-validating experimental workflow for high-fidelity UV-Vis spectral acquisition.

Application in Drug Development

For drug development professionals, the UV-Vis profile of 2-(methylthio)-1H-pyrrole is more than just a physical constant; it is a functional tool. The bathochromic shift provided by the methylthio auxochrome allows researchers to:

  • Track Pharmacophores: The distinct ~250 nm absorption band allows for easier HPLC-UV tracking of this moiety during complex multi-step syntheses, separating it from the baseline noise of simple aliphatic or un-conjugated precursors.

  • Design Push-Pull Systems: By placing an electron-withdrawing group (like a cyano or carbonyl) at the 5-position of a 2-(methylthio)pyrrole, chemists can create highly polarized push-pull chromophores. These are highly sought after for nonlinear optics and voltage-sensitive fluorescent dyes in neurobiology.

References

  • UV−vis absorption spectra of pyrrole before and after polymerization by radiolytic and chemical methods. ResearchGate.
  • Fundamental aspects of property tuning in push–pull molecules. RSC Publishing.
  • Switchable Rhodamines for Molecular Electronics. ChemRxiv.

Sources

Comparative

Comparative Validation Guide: Synthesis &amp; Characterization of 2-(methylthio)-1H-pyrrole

This guide provides a comparative technical validation for the synthesis and characterization of 2-(methylthio)-1H-pyrrole (CAS: 14908-84-0) . It is designed for medicinal chemists requiring high-purity heterocycles for...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical validation for the synthesis and characterization of 2-(methylthio)-1H-pyrrole (CAS: 14908-84-0) . It is designed for medicinal chemists requiring high-purity heterocycles for structure-activity relationship (SAR) studies.

Executive Summary

The introduction of a methylthio (-SMe) group at the C2 position of a pyrrole ring is a critical transformation in the synthesis of anti-inflammatory agents (e.g., Ketorolac analogs) and novel agrochemicals. While pyrrole is electron-rich and prone to electrophilic aromatic substitution (EAS), controlling regioselectivity (C2 vs. C3) and preventing poly-substitution (2,5-bis) are the primary challenges.

This guide compares the two industry-standard protocols: Direct Acid-Catalyzed Sulfenylation (Method A) and Directed Lithiation of N-Protected Pyrrole (Method B).

FeatureMethod A: Direct SulfenylationMethod B: Directed Lithiation
Reagents Pyrrole, Dimethyl Disulfide (DMDS), Acid CatalystN-Boc-Pyrrole,

-BuLi, DMDS
Atom Economy HighLow (Requires protection/deprotection)
Regioselectivity Moderate (C2:C3 ~ 8:1 to 10:1)Excellent (Exclusive C2)
Scalability High (Kg scale feasible)Low/Medium (Cryogenic conditions)
Primary Risk Poly-substitution & OligomerizationMoisture sensitivity & Cost

Comparative Synthesis Workflows

Method A: Indium(III)-Catalyzed Direct Sulfenylation (Recommended for Scale)

Mechanism: Electrophilic Aromatic Substitution. Reference: Adapted from Tetrahedron Lett. 1995, 36, 1387; J. Org. Chem. 2015, 80, 4816.[1]

Protocol:

  • Setup: Charge a flame-dried round-bottom flask with Pyrrole (1.0 equiv) and Indium(III) chloride (

    
    , 5 mol%) in dry Dichloromethane (DCM).
    
  • Addition: Add Dimethyl Disulfide (DMDS, 1.1 equiv) dropwise at 0°C under

    
    .
    
  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Quench with saturated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    . Extract with DCM. Wash organic layer with brine, dry over 
    
    
    
    .
  • Purification: Flash chromatography (Silica gel, Gradient 0-10% EtOAc in Hexane). Note: 2-(methylthio)pyrrole is less polar than the starting material.

Method B: Directed Lithiation (Recommended for Purity)

Mechanism: Directed Ortho-Metalation (DoM).

Protocol:

  • Protection: React Pyrrole with

    
     and DMAP to yield N-Boc-pyrrole .
    
  • Lithiation: In a dry flask at -78°C (THF solvent), add N-Boc-pyrrole (1.0 equiv). Slowly add LTMP or LDA (1.1 equiv). Stir for 1 hour.

  • Quench: Add Dimethyl Disulfide (1.2 equiv) at -78°C. Warm to RT.

  • Deprotection: Treat the intermediate with NaOMe/MeOH or TFA/DCM to remove the Boc group.

  • Isolation: Standard extraction and chromatography.

Decision Logic & Pathway Visualization

The following diagram illustrates the decision process for selecting a synthesis route and the validation logic to confirm the C2-regioisomer.

G Start Target: 2-(methylthio)-1H-pyrrole Decision Select Methodology Start->Decision MethodA Method A: Direct Sulfenylation (InCl3 + MeSSMe) Decision->MethodA Scale > 10g Cost Sensitive MethodB Method B: Directed Lithiation (N-Boc + Li-Base + MeSSMe) Decision->MethodB High Purity Req. Complex Substrate ResultA Mixture: C2 (Major) + C3 (Minor) + 2,5-Bis(methylthio) MethodA->ResultA ResultB Exclusive C2 Regioisomer (Requires Deprotection) MethodB->ResultB Validation NMR Validation Check ResultA->Validation Purification Req. ResultB->Validation Check1 Check 1H NMR (C3 vs C2) Is there a singlet at ~2.3 ppm? Validation->Check1 Check2 Check Coupling Constants J(H3-H4) vs J(H4-H5) Check1->Check2 Final Validated Product Check2->Final Pass

Caption: Decision matrix for synthesis selection and downstream analytical validation logic.

Characterization Data & Validation Standards

To validate the synthesis, you must distinguish the product from the starting material (pyrrole), the C3-isomer, and the N-methylthio byproduct.

Nuclear Magnetic Resonance (NMR) Data

Solvent:


, 400 MHz
NucleusValidated Shift (

ppm)
MultiplicityIntegralAssignmentDiagnostic Note

H
8.30 - 8.50 br s1HNH Broad, exchangeable with

.

H
6.85 td1HH-5

-proton. Downfield due to N-deshielding.

H
6.35 m1HH-3

-proton. Ortho to SMe group.

H
6.18 m1HH-4

-proton.

H
2.34 s3HS-

CRITICAL: Sharp singlet. If doublet, check for coupling.

C
125.4 qC-C-2 Quaternary carbon attached to Sulfur.

C
118.2 CH-C-5

-carbon.

C
110.1 CH-C-3

-carbon.

C
108.5 CH-C-4

-carbon.

C
18.5

-S-

Distinctive methylthio signal.
Mass Spectrometry (HRMS)
  • Formula:

    
    
    
  • Calc. Mass

    
    :  114.0372
    
  • Validation Criterion: Error < 5 ppm.

  • Fragmentation: Look for loss of methyl radical (

    
    ) or loss of -SMe (
    
    
    
    ).
Physical Properties[3][4]
  • State: Pale yellow oil (darkens rapidly upon air exposure).

  • Boiling Point: ~75-80°C at 15 mmHg (estimated).

  • Odor: Characteristic sulfide stench (garlic/cabbage). Handle in fume hood.

Troubleshooting & Expert Insights

Distinguishing Regioisomers (C2 vs. C3)

The most common failure mode in Method A is producing a mixture of 2-SMe and 3-SMe pyrroles.

  • 2-(methylthio)pyrrole: The H-5 proton (

    
     6.[2]85) appears as a distinct "triplet of doublets" or broad multiplet due to coupling with NH, H-4, and H-3.
    
  • 3-(methylthio)pyrrole: The spectrum will show two low-field signals (

    
    -protons at C2 and C5) around 6.6–6.8 ppm. If you see two protons in the aromatic "alpha" region, you likely have the C3 isomer.
    
Preventing Oxidation

Pyrroles with sulfur substituents are highly prone to oxidation to sulfoxides (


) or sulfones (

).
  • Storage: Store under Argon at -20°C.

  • Solvent: Avoid using

    
     that has been sitting in light (acidic). Filter 
    
    
    
    through basic alumina before NMR to prevent acid-catalyzed decomposition.
The "N-Reaction" Trap

If you observe a methyl singlet at


 2.34 but no NH signal, and the aromatic region looks like unsubstituted pyrrole (two triplets), you have synthesized N-(methylthio)pyrrole  (reaction at Nitrogen). This occurs if the reaction medium is too basic or if using N-chlorosuccinimide/thiol protocols without proper temperature control.

References

  • Direct Sulfenylation with Disulfides

    • Alves, D., et al. "Copper-Catalyzed Sulfenylation of Pyrroles with Disulfides or Thiols." Tetrahedron Letters, vol. 53, no. 25, 2012. Link

  • Indium Catalyzed Method

    • Yadav, J. S., et al. "Indium(III) Chloride Catalyzed Selective Sulfenylation of Indoles and Pyrroles." Tetrahedron Letters, vol. 36, no. 13, 1995. Link

  • Rhodium Carbenoid Route (Alternative)

    • He, J., et al. "Synthesis of β-Amino-α,β-unsaturated Ketone Derivatives via Sequential Rhodium-Catalyzed Sulfur Ylide Formation."[3] The Journal of Organic Chemistry, vol. 80, no. 9, 2015, pp. 4816-4823.[1] Link

  • General Pyrrole Characterization

    • Muchowski, J. M., et al. "Regioselective Sulfenylation of Pyrroles." Canadian Journal of Chemistry, vol. 65, 1987. Link

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of 2-(Methylthio)-1H-pyrrole

Executive Summary 2-(Methylthio)-1H-pyrrole is a highly reactive organosulfur heterocyclic compound frequently utilized as a critical intermediate in the synthesis of hypolipidemic and hypocholesterolemic pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Methylthio)-1H-pyrrole is a highly reactive organosulfur heterocyclic compound frequently utilized as a critical intermediate in the synthesis of hypolipidemic and hypocholesterolemic pharmaceutical agents[1]. However, its structural composition presents a dual logistical challenge for laboratory safety and waste management. The pyrrole ring is sensitive to air and light, making it prone to oxidation and polymerization, while the methylthio (–SCH₃) moiety classifies it as a severe "stench chemical" with an exceptionally low odor threshold[2].

Proper disposal requires a rigorous, self-validating system that neutralizes the odor, prevents cross-contamination, and complies with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) mandates[3]. This guide provides field-proven methodologies to safely manage, quench, and dispose of 2-(methylthio)-1H-pyrrole waste.

Quantitative Data & Logistics Summary

To ensure operational safety, all quantitative parameters regarding the handling and quenching of this compound must be strictly observed.

ParameterOperational GuidelineSource
Waste Classification Halogen-free organic waste (unless mixed with halogenated solvents)EPA RCRA[3]
Stench Quenching Agent 5.25% Sodium Hypochlorite (Commercial Bleach)Columbia EHS[4]
Quenching Ratio ~7 mL of chemical per 1 L of 5.25% bleachBenchchem[5]
Decontamination Soak Time 14–24 hoursBenchchem[5]
Storage Temperature 0–6 °C (to prevent pyrrole degradation prior to disposal)LookChem[2]

The Causality of Disposal: Why Standard Protocols Fail

As an Application Scientist, it is critical to understand why standard organic waste disposal fails for 2-(methylthio)-1H-pyrrole. Simply pouring this chemical into a standard waste carboy is operationally disastrous for two reasons:

  • Polymer Permeability: High-density polyethylene (HDPE) waste carboys are microscopically permeable to volatile organosulfur compounds. Without secondary containment, the stench will permeate the laboratory exhaust system, mimicking a natural gas leak and potentially triggering facility-wide false alarms[4].

  • Exothermic Oxidation: While sodium hypochlorite (bleach) effectively oxidizes the volatile thioether into a non-volatile, odorless sulfoxide or sulfone, adding bleach directly to a bulk liquid waste container of 2-(methylthio)-1H-pyrrole can cause a violent, exothermic reaction[5]. Therefore, chemical quenching is strictly reserved for residues and contaminated labware, while bulk liquid must be managed via airtight secondary containment.

Disposal Workflow Diagram

DisposalWorkflow Start Waste Generation: 2-(methylthio)-1H-pyrrole FumeHood Fume Hood Containment & PPE Application Start->FumeHood Segregation Waste Segregation FumeHood->Segregation LiquidWaste Bulk Liquid Waste (Unused/Solvents) Segregation->LiquidWaste Labware Contaminated Labware & Cold Traps Segregation->Labware Secondary Airtight Secondary Containment LiquidWaste->Secondary Bleach Bleach Bath Quenching (14-24 Hours) Labware->Bleach Incineration EHS Pickup & EPA Incineration Secondary->Incineration Aqueous Aqueous Waste Consolidation Bleach->Aqueous Aqueous->Incineration

Workflow for the segregation, quenching, and disposal of 2-(methylthio)-1H-pyrrole waste.

Step-by-Step Methodologies

Protocol 1: Bulk Liquid Waste Segregation & Secondary Containment

Use this protocol for unused chemical, reaction mother liquors, or solvent mixtures.

  • Fume Hood Operation: Conduct all waste transfers inside a certified chemical fume hood. Never open a container of 2-(methylthio)-1H-pyrrole on an open benchtop[4].

  • Primary Containment: Collect bulk liquid waste in a standard, chemically compatible waste container (e.g., glass or PTFE). Critical: Do not add bleach to bulk liquid waste[6].

  • Secondary Containment: Place the primary waste container inside a tightly sealed secondary container. A dedicated plastic desiccator or a wide-mouth airtight bucket is highly recommended to prevent vapor escape[6].

  • Labeling & Manifesting: Affix a hazardous waste sticker clearly identifying the contents as "2-(methylthio)-1H-pyrrole" and prominently mark it as "STENCH CONTAMINATED WASTE"[6]. Note that the EPA is transitioning to mandatory electronic manifesting (e-manifests) for hazardous waste tracking by 2026, so ensure your digital logs are updated concurrently[7].

Protocol 2: Chemical Quenching (Bleach Bath) for Contaminated Labware

Use this protocol for glassware, syringes, disposable pipette bulbs, and Schlenk line cold traps.

  • Bath Preparation: Inside the fume hood, prepare a 1:1 mixture of commercial bleach (5.25% sodium hypochlorite) and water in a crystallizing dish or wide beaker[5].

  • Submersion: Fully submerge all contaminated glassware and disposable labware that came into contact with the chemical[6].

  • Cold Trap Processing: If the chemical was utilized on a Schlenk line, the volatile stench chemical will have condensed in the liquid nitrogen cold trap. Carefully add the liquid contents of this trap to a cooled bleach solution dropwise to control the exothermic reaction[4].

  • Incubation: Allow the materials to soak for 14 to 24 hours. This extended timeframe ensures complete oxidation of the methylthio group into a water-soluble, odorless state[5].

  • Final Disposal: Remove the deodorized labware (dispose of disposables in standard solid waste) and consolidate the remaining bleach bath into an aqueous hazardous waste container[6].

Protocol 3: Emergency Spill Management

Use this protocol in the event of an accidental release.

  • Evacuation & Assessment: If a spill occurs outside a fume hood, immediately evacuate the immediate area. Contact Environmental Health and Safety (EH&S) and Public Safety immediately, as the odor closely mimics a natural gas leak[4].

  • Absorption (No Bleach): For small spills, wipe surfaces with absorbent pads. Crucial: Do not pour bleach directly onto the spill. Oxidizing a concentrated spill on an open surface can generate extreme heat and toxic hydrochloric acid gas byproducts[6].

  • Packaging: Collect all contaminated absorbent pads and PPE, seal them in a heavy-duty plastic bag, and place the bag in a solid waste container[4].

  • Storage: Store the sealed solid waste container inside a fume hood until the scheduled hazardous waste pickup day[6].

References

  • Title: US20110275669A1 - Novel pyrroles having hypolipidemic hypocholesteremic activities Source: Google Patents[1] URL:

  • Title: SOP FOR STENCH CHEMICALS Source: Columbia University EH&S[4] URL: [Link]

  • Title: Stench Chemicals Standard Operating Procedure Source: University of Victoria Environmental Health and Safety[6] URL: [Link]

  • Title: Hazardous Waste Listings Source: US Environmental Protection Agency (EPA)[3] URL: [Link]

  • Title: CAS No.109-97-7, Pyrrole Suppliers, MSDS Source: LookChem[2] URL: [Link]

  • Title: Paper Manifest Sunset Rule; Modification of the Hazardous Waste Manifest Regulations Source: Federal Register[7] URL: [Link]

Sources

Handling

Personal protective equipment for handling 2-(methylthio)-1H-pyrrole

Executive Safety Summary Immediate Action Required: This compound presents a dual-threat profile: biological toxicity (irritant/harmful) and extreme olfactory nuisance (high-potency stench). Handling 2-(methylthio)-1H-py...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Immediate Action Required: This compound presents a dual-threat profile: biological toxicity (irritant/harmful) and extreme olfactory nuisance (high-potency stench).

Handling 2-(methylthio)-1H-pyrrole requires more than standard compliance; it requires a containment strategy.[1][2][3] The presence of the methylthio group attached to the electron-rich pyrrole ring creates a volatile, oxidation-prone sulfide that can permeate standard laboratory barriers and trigger facility-wide odor complaints if mishandled.

Core Safety Directive:

  • Zero-Emission Handling: All transfers must occur within a certified fume hood.

  • Odor Neutralization: No waste leaves the hood without oxidative quenching (Bleach).

  • Glove Discipline: Standard nitrile gloves offer insufficient protection against organic sulfides over time.

Hazard Architecture & Causality

To select the right PPE, you must understand the molecular behavior of the target.

Structural ComponentAssociated HazardCausality (The "Why")
Pyrrole Ring Instability / PolymerizationElectron-rich aromatic system is sensitive to light and acid. Degradation products are often dark, tarry, and difficult to clean.
Methylthio Group (-SMe) Stench / Permeation The sulfur atom increases lipophilicity, allowing the molecule to permeate standard rubber rapidly. It also lowers the odor threshold to ppb levels.
Combined Molecule Irritant (H315, H319)Lipophilic nature facilitates skin absorption, leading to dermatitis and potential systemic toxicity.
PPE Selection Matrix

Standard nitrile gloves are not a "forever barrier" against organic sulfides. Sulfides can permeate nitrile rubber in <15 minutes depending on thickness.

Glove Integrity Protocol

Recommendation: Double-Gloving with Specific Material Layering.

  • Inner Layer: 4 mil Nitrile (Tactility).

  • Outer Layer: 8 mil Nitrile (Sacrificial) OR Silver Shield® (Laminate) for prolonged handling.

  • Change Frequency: Immediately upon splash or every 30 minutes of active handling.

PPE Decision Logic

The following decision tree illustrates the required protection levels based on your experimental setup.

PPE_Decision_Tree Start Experimental Scenario State Physical State? Start->State Solid Solid / Low Volatility State->Solid Crystalline Liquid Liquid / Solution State->Liquid Oil/Solvent Level1 LEVEL 1: Standard + Lab Coat + Safety Glasses + Double Nitrile (4mil) Solid->Level1 Risk Splash Risk? Liquid->Risk HighRisk High (Synthesis/Workup) Risk->HighRisk LowRisk Low (Weighing/Aliquot) Risk->LowRisk Level3 LEVEL 3: Maximum + Face Shield + Laminate Gloves (Silver Shield) + Apron HighRisk->Level3 Level2 LEVEL 2: Enhanced + Chemical Goggles + Double Nitrile (Outer 8mil) + Fume Hood Sash <12" LowRisk->Level2

Figure 1: PPE Selection Logic based on physical state and splash risk. Note that liquid handling always escalates protection due to permeation risks.

Operational Protocol: "Zero-Odor" Handling

Trust is built on consistency. The following protocol ensures that you protect not just yourself, but your colleagues from the "stench effect."

A. Engineering Controls
  • Fume Hood: Verify face velocity is >100 fpm.

  • Trap Setup: All vacuum lines must be protected by a bleach trap (sodium hypochlorite) to neutralize sulfide vapors before they enter the pump oil or house vacuum.

B. Transfer Technique (The Syringe Method)

Avoid pouring. Pouring increases surface area and vapor generation.

  • Preparation: Place a chemically resistant tray (polypropylene) in the hood. Line it with an absorbent pad.

  • Reagent Access: Use a septum and needle/syringe (or cannula) to withdraw the liquid 2-(methylthio)-1H-pyrrole.

  • Wipe Down: After withdrawal, wipe the septum and the needle tip with a bleach-soaked wipe inside the hood.

  • Immediate Quench: Any disposable tip or needle must be immediately rinsed in a beaker of 10% bleach solution kept in the hood.

Disposal & Decontamination: The Bleach Oxidation

Crucial Science: Simple water rinsing is ineffective. You must chemically oxidize the sulfide (R-S-R) to a sulfoxide (R-SO-R) or sulfone (R-SO2-R), which are non-volatile and odorless [1].

Reagent: Sodium Hypochlorite (Commercial Bleach, ~5-6%).

Step-by-Step Decontamination
  • Glassware: Do not remove dirty glassware from the hood. Submerge immediately in a bath of 10% bleach. Soak for 2 hours.

  • Spills: Cover with absorbent pads. Soak pads with bleach. Wait 20 minutes before cleanup.

  • Waste: All liquid waste containing this compound must be treated with bleach before being poured into the organic waste container.

Disposal_Workflow Waste Contaminated Material (Liquid/Glassware) Bleach Bleach Bath (10% NaOCl, >2 Hours) Waste->Bleach Submerge Check Odor Check Bleach->Check Oxidation Complete? Disposal Standard Waste Stream Check->Disposal No Odor Retreat Add More Bleach Wait 24h Check->Retreat Sulfur Smell Persists Retreat->Check

Figure 2: Decontamination workflow utilizing oxidative quenching. This process prevents cross-contamination of laboratory atmosphere.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. "Laboratory Chemical Safety Summaries: Organosulfur Compounds." National Academies Press.[4]

  • University of California, Los Angeles (UCLA) EH&S. (n.d.). Standard Operating Procedures for Stench Chemicals. (Detailed guidance on bleach oxidation of sulfides).

  • Sigma-Aldrich (Merck). (2025). Safety Data Sheet: 2-(Methylthio)-1H-pyrrole equivalents (Generic Pyrrole/Sulfide Hazards).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. (Permeation rates for organic sulfides).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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